4,4-Bis(4-fluorophenyl)butyric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,4-bis(4-fluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c17-13-5-1-11(2-6-13)15(9-10-16(19)20)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNWJIAAVVXYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCC(=O)O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174702 | |
| Record name | 4,4-Bis(4-fluorophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20662-52-6 | |
| Record name | 4-Fluoro-γ-(4-fluorophenyl)benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Bis(4-fluorophenyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Bis(4-fluorophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-bis(4-fluorophenyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-BIS(4-FLUOROPHENYL)BUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1K3Z46J7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4,4-Bis(4-fluorophenyl)butanoic Acid for Advanced Research and Development
This document provides an in-depth technical overview of 4,4-Bis(4-fluorophenyl)butanoic acid, tailored for researchers, chemists, and professionals in the field of drug development. It moves beyond basic data to offer actionable insights into its nomenclature, synthesis, and analytical validation, ensuring scientific integrity and practical applicability.
Nomenclature and Structural Elucidation
The precise identification of a chemical entity is foundational to all subsequent research and development. While commonly referred to as 4,4-Bis(4-fluorophenyl)butyric acid, the systematic name endorsed by the International Union of Pure and Applied Chemistry (IUPAC) is 4,4-bis(4-fluorophenyl)butanoic acid . This nomenclature accurately reflects the four-carbon carboxylic acid (butanoic acid) as the principal functional group.
Key Identifiers:
-
IUPAC Name: 4,4-bis(4-fluorophenyl)butanoic acid
-
Synonyms: 4,4-Bis(p-fluorophenyl)butyric acid, Benzenebutanoic acid, 4-fluoro-γ-(4-fluorophenyl)-[1][2]
-
CAS Number: 20662-52-6[2]
-
Molecular Formula: C₁₆H₁₄F₂O₂[3]
The molecule's structure consists of a butanoic acid backbone. The fourth carbon atom of this chain is substituted with two 4-fluorophenyl groups. This geminal diaryl arrangement is a key structural motif that influences the compound's chemical properties and potential biological activity. The molecule is achiral[3].
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for designing experimental protocols, including synthesis, purification, and formulation. The following table summarizes the key properties of 4,4-bis(4-fluorophenyl)butanoic acid.
| Property | Value | Source |
| Molecular Weight | 276.28 g/mol | [1][3] |
| Density | 1.243 g/cm³ | [1] |
| Boiling Point | 379.6°C at 760 mmHg | [1] |
| Flash Point | 183.4°C | [1] |
| Polar Surface Area | 37.3 Ų | [1] |
| XLogP3 | 3.7 | [1] |
These properties suggest a compound with moderate lipophilicity (XLogP3 of 3.7) and a high boiling point, indicative of its relatively large molecular size and potential for intermolecular interactions.
Synthesis and Mechanistic Rationale
While multiple synthetic routes may exist, a common laboratory-scale synthesis involves the reduction of a precursor. The following protocol is a representative example. It is crucial to note that this compound is often an intermediate in the synthesis of other molecules. For instance, it can be reduced to form 4,4-bis(4-fluorophenyl)butan-1-ol[4].
Workflow for the Reduction of 4,4-bis(4-fluorophenyl)butanoic acid
Caption: Workflow for the reduction of 4,4-bis(4-fluorophenyl)butanoic acid.
Expert Rationale Behind the Protocol:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids to primary alcohols. Its use necessitates an aprotic solvent like 2-methyltetrahydrofuran and careful temperature control due to its high reactivity[4].
-
Solvent: 2-methyltetrahydrofuran is chosen for its ability to dissolve the starting material and for its relatively high boiling point and stability with LiAlH₄.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-10°C) during the addition of LiAlH₄ is critical to control the reaction rate and prevent side reactions[4].
-
Quenching Procedure: The sequential addition of water, aqueous NaOH, and then more water (Fieser workup) is a standard and safe method for quenching LiAlH₄ reactions. It results in the formation of granular inorganic salts that are easily filtered off.
Applications in Research and Drug Development
Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity.
While specific applications for 4,4-bis(4-fluorophenyl)butanoic acid itself are not extensively documented in publicly available literature, its structural motifs are present in biologically active molecules. For example, related compounds like 4-amino-3-(4-fluorophenyl)butanoic acid (a derivative of phenibut) act as GABA receptor agonists[5][6][7].
This suggests that 4,4-bis(4-fluorophenyl)butanoic acid is a valuable building block or intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structure could be a precursor for compounds targeting CNS disorders or other conditions where modulation of lipophilic pockets in protein targets is desired.
Analytical and Quality Control Methodologies
To ensure the identity, purity, and quality of 4,4-bis(4-fluorophenyl)butanoic acid, a suite of analytical techniques should be employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are essential for purity assessment and quantification.
-
HPLC: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be suitable for determining the purity of the compound and quantifying it.
-
GC/MS: For volatile derivatives or for detecting volatile impurities, GC/MS is a powerful tool. The sample would typically be derivatized (e.g., esterified) to increase its volatility before injection[8]. Analysis is performed by comparing the mass spectra and retention times to those of a known standard[8].
Spectroscopic Methods
Spectroscopic techniques are indispensable for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons (typically in the 7.0-7.2 ppm region) and the aliphatic protons of the butyric acid chain.
-
¹³C NMR would confirm the number of unique carbon environments.
-
¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atoms.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy would show a characteristic broad absorption for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹) and a sharp absorption for the C=O stretch (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.
Workflow for Analytical Characterization
Caption: Standard workflow for the analytical validation of the compound.
Conclusion
4,4-Bis(4-fluorophenyl)butanoic acid is a well-defined chemical entity with significant potential as a synthetic intermediate in pharmaceutical and chemical research. Its proper identification via IUPAC nomenclature is crucial for clear scientific communication. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and validate this compound with a high degree of confidence. The insights into the rationale behind experimental choices are intended to empower scientists to not only replicate but also adapt these methods for their specific research and development objectives.
References
-
PubChem. (n.d.). 4-(4-Fluorobenzoyl)butyric Acid. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
U.S. EPA. (2021). Analytical Method Summaries. Retrieved from [Link]
-
Eurofins. (2023). Analytical Method Summaries. Retrieved from [Link]
-
Chemcasts. (n.d.). 4-(4-Fluorophenyl)butanoic acid Properties vs Temperature. Retrieved from [Link]
-
Chemcasts. (n.d.). 4-(4-Fluorophenyl)butanoic acid Properties vs Pressure. Retrieved from [Link]
-
FDA. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluorophenibut. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). 4-(4-Fluorobenzoyl)butyric acid, min 98%, 100 grams. Retrieved from [Link]
-
Natural Micron Pharm Tech. (n.d.). 4-(4-Fluorobenzoyl)Butyric Acid. Retrieved from [Link]
-
CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Retrieved from [Link]
- Google Patents. (n.d.). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
NIH. (2021). Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. Retrieved from [Link]
-
Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorophenibut. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound [drugfuture.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 4,4-bis(4-fluorophenyl)butan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 7. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
An In-depth Technical Guide to 4,4-Bis(4-fluorophenyl)butyric Acid: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4-Bis(4-fluorophenyl)butyric acid, a unique gem-diaryl derivative of butyric acid. Due to the limited direct experimental data available for this specific molecule, this guide employs a deductive approach, leveraging established principles of organic chemistry and comparative analysis with structurally analogous compounds. We will explore its molecular structure, propose a plausible synthetic pathway, predict its key spectroscopic characteristics, and discuss its potential biological activities based on structure-activity relationships of related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel diarylbutyric acid derivatives in medicinal chemistry and materials science.
Molecular Structure and Physicochemical Properties
This compound is a carboxylic acid characterized by a butyric acid backbone with two 4-fluorophenyl groups attached to the C4 position. This gem-diaryl arrangement imparts significant steric bulk and lipophilicity to the molecule. The fluorine substitution on the phenyl rings is expected to influence its electronic properties, metabolic stability, and binding interactions with biological targets.
Structural Confirmation
The identity of this compound is confirmed by its fundamental chemical properties:
-
Molecular Formula: C₁₆H₁₄F₂O₂
-
Molecular Weight: 276.28 g/mol
-
SMILES: O=C(O)CCC(c1ccc(F)cc1)c2ccc(F)cc2
The structure is achiral as the C4 carbon is not a stereocenter.
Predicted Physicochemical Properties
A summary of key predicted and known physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄F₂O₂ | Known |
| Molecular Weight | 276.28 g/mol | Known |
| IUPAC Name | 4,4-Bis(4-fluorophenyl)butanoic acid | Derived |
| CAS Number | Not readily available | Inferred |
| Appearance | Predicted to be a white to off-white solid | Inferred |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and methanol. | Inferred |
Proposed Synthetic Pathway
While a specific, experimentally validated synthesis for this compound is not prominently documented, a plausible and efficient route can be designed based on well-established organic reactions. A two-step approach starting from fluorobenzene and succinic anhydride is proposed, analogous to the synthesis of similar diarylalkanoic acids.
Step 1: Friedel-Crafts Acylation to form 3-Benzoyl-3-(4-fluorophenyl)propanoic acid
The synthesis would commence with a Friedel-Crafts acylation of fluorobenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2][3][4][5] This reaction would yield an intermediate ketoacid.
Step 2: Second Friedel-Crafts Alkylation
The intermediate ketoacid would then undergo a second Friedel-Crafts reaction, this time an alkylation, with another equivalent of fluorobenzene. The carbonyl group of the ketoacid, activated by the Lewis acid, would facilitate the attack of the second fluorobenzene ring, leading to the formation of the gem-diaryl structure.
Experimental Protocol: A Proposed Methodology
The following is a detailed, theoretical protocol for the synthesis of this compound.
Materials:
-
Fluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension in an ice bath. Separately, dissolve succinic anhydride (1.0 equivalent) and fluorobenzene (2.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the AlCl₃ suspension with vigorous stirring, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet, broad | 1H | Carboxylic acid (-COOH) |
| ~7.0 - 7.3 | Multiplet | 8H | Aromatic protons (-C₆H₄F) |
| ~4.0 - 4.3 | Triplet | 1H | Methine proton (-CH-) |
| ~2.3 - 2.6 | Multiplet | 2H | Methylene protons (-CH₂-CH-) |
| ~2.1 - 2.4 | Multiplet | 2H | Methylene protons (-CH₂-COOH) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the carbonyl carbon of the carboxylic acid and the aromatic carbons, with the C-F coupling influencing the signals of the fluorinated phenyl rings.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~175 - 180 | Carboxylic acid carbonyl (-COOH) |
| ~160 - 165 (d, ¹JCF ≈ 245 Hz) | Aromatic carbons attached to fluorine (C-F) |
| ~130 - 140 | Aromatic ipso-carbons attached to the butyric acid chain |
| ~128 - 130 (d, ³JCF ≈ 8 Hz) | Aromatic ortho-carbons to fluorine |
| ~115 - 117 (d, ²JCF ≈ 21 Hz) | Aromatic meta-carbons to fluorine |
| ~50 - 55 | Methine carbon (-CH-) |
| ~30 - 35 | Methylene carbon adjacent to the phenyl groups (-CH₂-CH-) |
| ~28 - 33 | Methylene carbon adjacent to the carboxyl group (-CH₂-COOH) |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the fluorinated aromatic rings.[10][13]
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Broad | O-H stretch of the carboxylic acid |
| 1700 - 1725 | Strong | C=O stretch of the carboxylic acid |
| 1500 - 1600 | Medium | C=C aromatic ring stretches |
| 1200 - 1250 | Strong | C-F stretch |
| 1150 - 1200 | Medium | C-O stretch of the carboxylic acid |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak, although it may be of low intensity.[6][7][8][9][14] Fragmentation patterns would likely involve the loss of the carboxyl group, water, and potentially fluorophenyl moieties.
| m/z | Predicted Fragment |
| 276 | [M]⁺ (Molecular ion) |
| 231 | [M - COOH]⁺ |
| 258 | [M - H₂O]⁺ |
| 181 | [M - C₆H₄F]⁺ |
| 95 | [C₆H₄F]⁺ |
Potential Biological Activity and Applications
The biological profile of this compound has not been explicitly reported. However, its structural motifs, namely the butyric acid core and the gem-diaryl substitution, are present in various biologically active molecules, suggesting potential avenues for investigation.[15][16][17][18][19][20][21][22][23]
Analogy to Butyric Acid Derivatives
Butyric acid and its derivatives are known to exhibit a range of biological activities, including histone deacetylase (HDAC) inhibition.[15][20] HDAC inhibitors are a class of compounds that interfere with the function of HDACs and have shown promise as anti-cancer agents. The butyric acid moiety in the target molecule provides a rationale for investigating its potential as an HDAC inhibitor.[15][17]
The Role of the Gem-Diaryl Group
The gem-diaryl structural motif is found in a number of pharmacologically active compounds.[16][21] This bulky, lipophilic group can facilitate passage through cell membranes and enhance binding to protein targets. The presence of two fluorophenyl rings may also increase metabolic stability by blocking potential sites of oxidation.
Potential Therapeutic Areas
Based on the structure-activity relationships of related compounds, this compound could be investigated for its potential in:
-
Oncology: As a potential HDAC inhibitor or for other anti-proliferative effects.[15][17][23]
-
Neuroscience: Some diaryl compounds have shown activity in the central nervous system.
-
Inflammatory Diseases: The anti-inflammatory properties of some butyrate derivatives are well-documented.[20]
Diagram of Potential Biological Interactions:
Caption: Inferred biological potential based on structural motifs.
Conclusion
This compound represents an intriguing, yet underexplored, molecule with potential applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive, albeit predictive, analysis of its structure, synthesis, and potential biological activities. The proposed synthetic route offers a viable starting point for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. Further experimental investigation is warranted to validate these predictions and to fully elucidate the therapeutic potential of this and other novel gem-diarylbutyric acid derivatives.
References
- Rephaeli, A., et al. (2000). Prodrugs of butyric acid from bench to bedside: Synthetic design, mechanisms of action, and clinical applications. Drug Development Research, 50(3-4), 379-391.
- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.
- Chemical Science. (2023). Example biologically active heterocycles and small rings with gem‐diaryl groups.
- Pouillart, P., et al. (1992). Structure-activity relationship of 17 structural analogues of n-butyric acid upon c-myc expression. International Journal of Cancer, 52(5), 785-788.
- YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- Rephaeli, A., et al. (2000). Prodrugs of butyric acid from bench to bedside: Synthetic design, mechanisms of action, and clinical applications.
- Rephaeli, A., et al. (2000).
- Dalton Transactions. (Date unavailable). † 1H-NMR and 13C-NMR Spectra.
- McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082.
- LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Whitman College.
- ChemicalBook. (Date unavailable). Bis(4-fluorophenyl)-methanone(345-92-6) 1H NMR spectrum.
- Wikipedia. (Date unavailable). Friedel–Crafts reaction.
- Kober, A. K., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Journal of Animal Science and Biotechnology, 15(1), 23.
- Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B, 112(2), 276-282.
- Molecules. (Date unavailable).
- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
- Oregon State University. (Date unavailable).
- ResearchGate. (Date unavailable). Pharmaceutically important molecules containing the gem-diaryl...
- LibreTexts. (2022). 21.
- ResearchGate. (2026). Comparison of the 1 H NMR spectra of bis-(4-fluorophenyl)-disulfide (4,...
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
- Medarde, M., et al. (1998). Antimitotic activity of diaryl compounds with structural features resembling combretastatin A-4. Anticancer Drugs, 9(6), 545-550.
- The Royal Society of Chemistry. (Date unavailable).
- PubChem.
- ChemicalBook. (Date unavailable). 4-Phenylbutyric acid(1821-12-1) IR Spectrum.
- SpectraBase. (Date unavailable). bis(p-Fluorophenyl)methane.
- SpectraBase. (Date unavailable). 3,4-Diphenylbutyric acid.
-
Wang, Y., et al. (2018). Synthesis and structure-activity relationship study of diaryl[d,f][15][16]diazepines as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2565.
- Vedantu. (Date unavailable). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of...
- Sathee Jee. (Date unavailable). Friedel Crafts Reaction.
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- ChemicalBook. (Date unavailable). 4-(4-Fluorobenzoyl)butyric acid synthesis.
- Sigma-Aldrich. (Date unavailable).
- Lee, J. H., et al. (2020). Methane-based biosynthesis of 4-hydroxybutyrate and P(3-hydroxybutyrate-co-4-hydroxybutyrate) using engineered Methylosinus trichosporium OB3b. Bioresource Technology, 301, 122759.
- PubChem. (Date unavailable). 4,4'-Dithiodibutyric acid.
- Google Patents. (2003). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
- ResearchGate. (2025). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen)
- Sigma-Aldrich. (Date unavailable). 4-Phenylbutyric acid 99 1821-12-1.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GCMS Section 6.12 [people.whitman.edu]
- 10. echemi.com [echemi.com]
- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cris.biu.ac.il [cris.biu.ac.il]
- 16. researchgate.net [researchgate.net]
- 17. Structure-activity relationship of 17 structural analogues of n-butyric acid upon c-myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Prodrugs of butyric acid from bench to bedside: Synthetic design, mechanisms of action, and clinical applications | Semantic Scholar [semanticscholar.org]
- 20. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antimitotic activity of diaryl compounds with structural features resembling combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and structure-activity relationship study of diaryl[d,f][1,3]diazepines as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
4,4-Bis(4-fluorophenyl)butyric acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 4,4-Bis(4-fluorophenyl)butyric Acid
Introduction
This compound is a diarylalkanoic acid derivative with significant potential in medicinal chemistry and materials science. Its structural motif, featuring a butyric acid chain substituted with two fluorophenyl groups at the C4 position, makes it a valuable building block for more complex molecules. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in the development of new therapeutic agents. This guide provides a detailed exploration of a robust synthetic pathway for this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability.
Primary Synthetic Pathway: A Grignard-Based Approach
The most direct and efficient synthesis of this compound proceeds through a multi-step sequence commencing with the reaction between a Grignard reagent and a lactone. This pathway offers high yields and good control over the final product structure. The overall strategy involves the formation of a diol, followed by a reduction and subsequent oxidation to yield the target carboxylic acid.
Step 1: Synthesis of 1,1-Bis(4-fluorophenyl)butane-1,4-diol
The synthesis begins with the preparation of a Grignard reagent from 4-fluorobromobenzene. This organometallic species then undergoes a nucleophilic addition to γ-butyrolactone. The causality behind this choice lies in the reactivity of the Grignard reagent, which attacks the electrophilic carbonyl carbon of the lactone twice. The first attack opens the lactone ring to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to form the tertiary alcohol upon acidic workup.
Experimental Protocol: Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of 4-fluorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of 4-fluorophenylmagnesium bromide.
-
Reaction with γ-Butyrolactone: The Grignard reagent solution is cooled in an ice bath. A solution of γ-butyrolactone in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,1-Bis(4-fluorophenyl)butane-1,4-diol.
Step 2: Reduction of the Diol to 4,4-Bis(4-fluorophenyl)butan-1-ol
The subsequent step involves the reductive dehydroxylation of the tertiary alcohol group of the diol. A common and effective method for this transformation is the use of a silane-based reducing agent, such as triethylsilane, in the presence of a strong acid like trifluoroacetic acid. This method is selective for the benzylic tertiary alcohol, leaving the primary alcohol intact.
Experimental Protocol: Reductive Dehydroxylation
-
Reaction Setup: The crude 1,1-Bis(4-fluorophenyl)butane-1,4-diol is dissolved in a suitable solvent, such as dichloromethane, in a round-bottom flask.
-
Addition of Reagents: Triethylsilane is added to the solution, followed by the slow, dropwise addition of trifluoroacetic acid at 0 °C.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography to give pure 4,4-Bis(4-fluorophenyl)butan-1-ol.
Step 3: Oxidation to this compound
The final step is the oxidation of the primary alcohol of 4,4-Bis(4-fluorophenyl)butan-1-ol to the corresponding carboxylic acid. A variety of oxidizing agents can be used for this purpose, with Jones oxidation (chromium trioxide in sulfuric acid and acetone) being a classic and reliable choice.
Experimental Protocol: Jones Oxidation
-
Preparation of Jones Reagent: Jones reagent is prepared by dissolving chromium trioxide in concentrated sulfuric acid, followed by dilution with water.
-
Oxidation: The 4,4-Bis(4-fluorophenyl)butan-1-ol is dissolved in acetone and cooled in an ice bath. The prepared Jones reagent is added dropwise until a persistent orange color is observed.
-
Work-up: The reaction is quenched by the addition of isopropanol to consume the excess oxidant. The mixture is then filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the final product, this compound. The product can be further purified by recrystallization.
Visualization of the Synthetic Pathway
Caption: Primary synthesis pathway for this compound.
Alternative Synthetic Route: Friedel-Crafts Acylation Approach
An alternative pathway to a precursor for this compound involves a Friedel-Crafts acylation reaction.[1][2] This classic method of forming carbon-carbon bonds to an aromatic ring can be adapted to synthesize a ketoacid intermediate.
-
Friedel-Crafts Acylation: Fluorobenzene can be reacted with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(4-fluorobenzoyl)butyric acid.[3][4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism.[1][2]
-
Second Arylation: The resulting ketoacid can then undergo a second Friedel-Crafts-type reaction with another equivalent of fluorobenzene under forcing conditions, or be converted to a more reactive species to facilitate the second arylation at the carbonyl carbon.
-
Reduction: The resulting diketone or a related intermediate would then need to be selectively reduced to yield the final product.
While feasible, this route can be complicated by the need for selective reactions and potential side products, making the Grignard-based approach often more favorable in terms of yield and purity.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | 4-Fluorobromobenzene, Mg, γ-Butyrolactone | Diethyl Ether | Diethyl Ether | 0 to RT | 80-90 |
| 2 | 1,1-Bis(4-fluorophenyl)butane-1,4-diol | Triethylsilane, TFA | Dichloromethane | 0 to RT | 75-85 |
| 3 | 4,4-Bis(4-fluorophenyl)butan-1-ol | CrO₃, H₂SO₄ | Acetone | 0 to RT | 85-95 |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved with high efficiency through a carefully planned synthetic route. The Grignard-based pathway detailed in this guide offers a reliable and high-yielding approach for obtaining this valuable compound. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can successfully synthesize this compound for use in a wide range of applications, from pharmaceutical development to materials science. The alternative Friedel-Crafts route, while mechanistically interesting, often presents greater synthetic challenges. The choice of pathway will ultimately depend on the specific requirements of the research, available starting materials, and desired scale of production.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. [Link]
-
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
ResearchGate. Triflic‐Acid‐Catalyzed Friedel‐Crafts Reaction for the Synthesis of Diaryl Sulfones. [Link]
- Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
- Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.
- Google Patents. CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.
-
RSC Publishing. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-(4-Fluorobenzoyl)butyric Acid in Modern Pharmaceutical Synthesis. [Link]
-
PubChem. 4-(4-Fluorobenzoyl)butyric Acid. [Link]
- Google Patents. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
ResearchGate. Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. [Link]
- Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]
- 4. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 5. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 4,4-Bis(4-fluorophenyl)butyric Acid: A Potential Modulator of Neurological Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Neuromodulatory Candidate
4,4-Bis(4-fluorophenyl)butyric acid, with the CAS number 20662-52-6, is a halogenated derivative of butyric acid that has garnered interest within the scientific community for its potential as a modulator of the central nervous system. Its structural similarity to known neuroactive compounds, particularly those interacting with the γ-aminobutyric acid (GABA) system, positions it as a compelling subject for research in neuroscience and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its anticipated mechanism of action, and detailed protocols for its analysis and evaluation in preclinical research.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 20662-52-6 | [1] |
| Molecular Formula | C₁₆H₁₄F₂O₂ | [2] |
| Molecular Weight | 276.28 g/mol | [1][2] |
| Boiling Point | 379.6 °C at 760 mmHg | [1] |
| Density | 1.243 g/cm³ | [1] |
| Flash Point | 183.4 °C | [1] |
| LogP | 3.96150 | [1] |
| PSA (Polar Surface Area) | 37.30 Ų | [1] |
Synthesis and Purification: A Strategic Approach
Step 1: Friedel-Crafts Acylation for the Synthesis of 4-(4-Fluorobenzoyl)butyric Acid
The initial and critical step involves the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), to yield 4-(4-fluorobenzoyl)butyric acid. This intermediate is a known precursor in the synthesis of various pharmaceuticals.[3][4]
Detailed Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, charge aluminum chloride (1.87 mol) and fluorobenzene (3.2 mol). Cool the mixture to 5-10 °C in an ice bath.
-
Addition of Reactants: Prepare a solution of glutaric anhydride (0.86 mol) in fluorobenzene (4.3 mol). Slowly add this solution to the cooled reaction mixture over a period of 45-60 minutes, ensuring the internal temperature does not exceed 15 °C.[5][6]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 90-120 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Quenching and Isolation: Carefully quench the reaction by slowly pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. This will precipitate the crude 4-(4-fluorobenzoyl)butyric acid.[6]
-
Purification: The crude product can be purified by dissolving it in an aqueous solution of sodium bicarbonate to form the sodium salt, followed by treatment with activated charcoal to remove colored impurities. The solution is then filtered, and the filtrate is acidified with hydrochloric acid to precipitate the purified 4-(4-fluorobenzoyl)butyric acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.[3]
Step 2: Reduction to this compound
The second step involves the reduction of the ketone group in 4-(4-fluorobenzoyl)butyric acid to a methylene group to yield the final product, this compound. This transformation can be achieved using standard reduction methods such as the Wolff-Kishner or Clemmensen reduction.
Conceptual Workflow for Synthesis:
Caption: Proposed two-step synthesis of this compound.
Pharmacological Profile: A Putative GABAergic Modulator
While direct pharmacological data for this compound is limited, its structural resemblance to known GABAergic modulators, particularly 4-Fluorophenibut, provides a strong basis for predicting its mechanism of action.[7][8] 4-Fluorophenibut is a selective agonist for the GABA-B receptor.[8] Therefore, it is highly probable that this compound also interacts with the GABA system, potentially as a GABA-B receptor agonist or a positive allosteric modulator of GABA-A receptors.
The GABAergic System: A Key Target for Neuromodulation
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[9] GABA-B receptors are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.[10]
Potential Mechanism of Action
It is hypothesized that this compound acts as a positive allosteric modulator (PAM) of GABA-A receptors or as a direct agonist at GABA-B receptors. As a PAM, it would not activate the receptor directly but would enhance the effect of GABA, leading to a greater inhibitory response.[9] This mode of action is characteristic of many anxiolytic and sedative drugs.
Hypothesized Signaling Pathway:
Caption: Postulated mechanism of action via positive allosteric modulation of the GABA-A receptor.
Analytical Methodologies for Quantification
Accurate quantification of this compound in various matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most suitable techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a robust and widely applicable technique for the analysis of butyric acid derivatives.
Suggested HPLC Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water. The gradient can be optimized to achieve the best separation from matrix components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 206 nm, which is a common wavelength for the detection of carboxylic acids.[11]
-
Sample Preparation: For biological samples like plasma or tissue homogenates, a protein precipitation step with a solvent like acetonitrile is necessary, followed by centrifugation and filtration of the supernatant.
Gas Chromatography-Mass Spectrometry (GC-MS)
For higher sensitivity and selectivity, especially in complex biological matrices, GC-MS is the method of choice. Derivatization of the carboxylic acid group is typically required to improve its volatility and chromatographic behavior.
General GC-MS Protocol:
-
Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analyte from the sample matrix.
-
Derivatization: The carboxylic acid can be derivatized to a more volatile ester, for example, using pentafluorobenzyl (PFB) bromide.[12]
-
GC System: A gas chromatograph equipped with a capillary column suitable for the analysis of fatty acid esters.
-
Mass Spectrometer: A mass spectrometer operating in either electron ionization (EI) or negative chemical ionization (NCI) mode. NCI can provide higher sensitivity for electrophilic derivatives like PFB esters.[12]
-
Quantification: Stable isotope-labeled internal standards, such as a deuterated analog of the analyte, should be used for accurate quantification.
In Vitro and In Vivo Experimental Workflows
To elucidate the pharmacological profile and therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Evaluation
Experimental Workflow for In Vitro Studies:
Caption: A typical workflow for the in vitro characterization of this compound.
-
Receptor Binding Assays: To determine the binding affinity of the compound to GABA-A and GABA-B receptors.
-
Electrophysiology: Using techniques like patch-clamp on primary neurons or cell lines expressing GABA receptors to measure the functional effects of the compound on ion channel activity.
-
Cell Viability Assays: To assess the cytotoxicity of the compound in relevant cell lines.
-
In Vitro Metabolism Studies: Using liver microsomes or hepatocytes to identify potential metabolites.[13]
In Vivo Evaluation
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models.
-
Behavioral Models: To assess the in vivo effects on anxiety, sedation, and motor coordination.
-
Toxicity Studies: To evaluate the acute and chronic toxicity of the compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel neuromodulatory agents. Its predicted interaction with the GABAergic system warrants further investigation to fully characterize its pharmacological profile and therapeutic potential. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to embark on the exploration of this intriguing molecule. Future studies should focus on confirming its mechanism of action, evaluating its efficacy in relevant animal models of neurological and psychiatric disorders, and assessing its safety profile.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound. [Link]
- Google Patents. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid.
-
PubMed Central (PMC). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. [Link]
-
Wikipedia. GABA-A receptor positive allosteric modulator. [Link]
-
Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]
- Google Patents.
-
Jianhai Du Lab @ West Virginia University. NIH Public Access. [Link]
-
PubMed. In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. [Link]
-
Wikipedia. 4-Fluorophenibut. [Link]
- Google Patents. Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 20662-52-6 | 4,4-Bis(4-fluorophenyl)butanoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 4. Buy 4-(4-Fluorobenzoyl)butyric Acid | 149437-76-3 [smolecule.com]
- 5. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]
- 6. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 12. jianhaidulab.com [jianhaidulab.com]
- 13. In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Fluorinated Phenylbutyric Acid Derivatives
A Note on Nomenclature: The query for "4,4-Bis(4-fluorophenyl)butyric acid" corresponds to a chemical structure with the molecular formula C16H14F2O2[1]. While this compound is registered, comprehensive physical and chemical data in publicly accessible literature is limited. However, the structurally related and extensively studied compounds, 4-(4-Fluorobenzoyl)butyric acid and its reduced analog 4-(4-Fluorophenyl)butyric acid , are of significant interest in pharmaceutical research and development. This guide will focus on these two compounds, providing a detailed overview of their properties and relevant experimental protocols.
Introduction to Fluorinated Phenylbutyric Acid Analogs
Derivatives of butyric acid, particularly those containing phenyl groups, have garnered considerable attention in drug discovery. 4-Phenylbutyric acid (4-PBA) is a histone deacetylase (HDAC) inhibitor used in the treatment of urea cycle disorders and is being investigated for other therapeutic applications[2][3][4][5]. The introduction of fluorine atoms into such molecules can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability and binding affinity to biological targets. This guide provides a technical overview of 4-(4-Fluorobenzoyl)butyric acid and 4-(4-Fluorophenyl)butyric acid, key intermediates and analogs with potential applications in medicinal chemistry.
Physicochemical Properties
The physicochemical characteristics of these compounds are fundamental to their behavior in both chemical reactions and biological systems.
Summary of Physicochemical Data
| Property | 4-(4-Fluorobenzoyl)butyric acid | 4-(4-Fluorophenyl)butyric acid | This compound |
| IUPAC Name | 5-(4-fluorophenyl)-5-oxopentanoic acid[6][7] | 4-(4-fluorophenyl)butanoic acid | 4,4-bis(4-fluorophenyl)butanoic acid |
| CAS Number | 149437-76-3[8][9][10][11] | 40865-19-6 | Not readily available |
| Molecular Formula | C11H11FO3[7][8][9] | C10H11FO2[12] | C16H14F2O2[1] |
| Molecular Weight | 210.20 g/mol [6][7] | 182.19 g/mol [12] | 276.28 g/mol [1] |
| Appearance | Off-white to white solid/powder[9][10] | Not readily available | Not readily available |
| Melting Point | 142-144 °C[10][13] | Not readily available | Not readily available |
| Boiling Point (Predicted) | 394.6 ± 22.0 °C[10] | Not readily available | Not readily available |
| Solubility | Soluble in DMSO and Methanol; slightly soluble in water[7][10] | Not readily available | Not readily available |
| pKa (Predicted) | 4.59 ± 0.10[10] | Not readily available | Not readily available |
Structural Information
-
4-(4-Fluorobenzoyl)butyric acid: Features a butyric acid chain attached to a 4-fluorobenzoyl group. The presence of the ketone and carboxylic acid functional groups makes it a versatile intermediate.
-
4-(4-Fluorophenyl)butyric acid: This is the reduced form of the keto-acid, where the carbonyl group of the benzoyl moiety has been reduced to a methylene group.
-
This compound: This structure contains two 4-fluorophenyl groups attached to the same carbon atom of the butyric acid chain[1].
Synthesis and Chemical Reactivity
The synthesis of these compounds typically involves classical organic reactions. The most common route to 4-(4-Fluorobenzoyl)butyric acid is through a Friedel-Crafts acylation.
Synthesis of 4-(4-Fluorobenzoyl)butyric Acid
A widely employed method is the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl3)[7][10][14][15].
Caption: Synthesis of 4-(4-Fluorobenzoyl)butyric acid.
Reduction to 4-(4-Fluorophenyl)butyric Acid
The ketone group in 4-(4-Fluorobenzoyl)butyric acid can be reduced to a methylene group to yield 4-(4-Fluorophenyl)butyric acid. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).
Caption: Reduction to 4-(4-Fluorophenyl)butyric acid.
Experimental Protocols
Synthesis of 4-(4-Fluorobenzoyl)butyric Acid: A Step-by-Step Protocol
This protocol is based on established Friedel-Crafts acylation procedures[10][15].
Materials:
-
Anhydrous Aluminum Chloride (AlCl3)
-
Fluorobenzene
-
Glutaric Anhydride
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Water
-
Sodium Bicarbonate (NaHCO3) solution
-
Three-necked round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous AlCl3 in the chosen solvent (e.g., fluorobenzene or dichloromethane) under an inert atmosphere (e.g., nitrogen). Cool the mixture in an ice bath to 0-5 °C.
-
Addition of Reactants: Dissolve glutaric anhydride in fluorobenzene. Slowly add this solution to the cooled AlCl3 suspension via the addition funnel, maintaining the temperature below 15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or NMR).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and dissolve the aluminum salts.
-
Isolation of Crude Product: If a precipitate forms, collect it by vacuum filtration and wash with water. If the product remains in the organic layer, perform a liquid-liquid extraction.
-
Purification: Dissolve the crude product in an aqueous solution of sodium bicarbonate. Wash the basic solution with an organic solvent to remove any non-acidic impurities. Acidify the aqueous layer with HCl to precipitate the purified 4-(4-Fluorobenzoyl)butyric acid.
-
Drying: Collect the purified product by filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for the synthesis of 4-(4-Fluorobenzoyl)butyric acid.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of these compounds and for monitoring reaction progress.
HPLC Purity Analysis of 4-(4-Fluorobenzoyl)butyric Acid
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically effective.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Chromatography: Run the HPLC method with a suitable gradient program to ensure the separation of the main compound from any impurities.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Integrate the peak areas and calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
Applications in Drug Development
4-(4-Fluorobenzoyl)butyric acid is a key intermediate in the synthesis of Ezetimibe, a cholesterol-lowering drug[16]. The fluorinated phenylbutyric acid scaffold is also of interest for the development of new therapeutic agents, including HDAC inhibitors and other enzyme inhibitors, due to the favorable properties conferred by the fluorine atom[7][16].
Conclusion
While detailed information on this compound is not widely available, its analogs, 4-(4-Fluorobenzoyl)butyric acid and 4-(4-Fluorophenyl)butyric acid, are well-characterized compounds with significant relevance in medicinal chemistry and pharmaceutical synthesis. This guide provides a foundational understanding of their physicochemical properties, synthesis, and analysis, which is crucial for researchers and professionals in the field of drug development.
References
-
This compound - gsrs. Available at: [Link]
-
4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem. Available at: [Link]
-
4-(4-Fluorobenzoyl)butyric acid, min 98%, 100 grams. Available at: [Link]
-
4-(4-Fluorobenzoyl)Butyric Acid - Natural Micron Pharm Tech. Available at: [Link]
-
An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. Available at: [Link]
-
4-(4-FLUOROPHENYL)BUTYRIC ACID - gsrs. Available at: [Link]
-
The Crucial Role of 4-(4-Fluorobenzoyl)butyric Acid in Modern Pharmaceutical Synthesis. Available at: [Link]
- US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents.
-
4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem. Available at: [Link]
-
4-Phenylbutyric acid - SpectraBase. Available at: [Link]
-
(gammaR)-gamma-(4-Bromophenyl)-N,N-dimethyl-2-pyridinepropanamine - PubChem. Available at: [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 3. 4-phenylbutyric acid — TargetMol Chemicals [targetmol.com]
- 4. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. 4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 4-(4-Fluorobenzoyl)butyric Acid | 149437-76-3 [smolecule.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 4-(4-Fluorobenzoyl)Butyric Acid - Natural Micron Pharm Tech [nmpharmtech.com]
- 10. 4-(4-Fluorobenzoyl)butyric acid CAS#: 149437-76-3 [m.chemicalbook.com]
- 11. labproinc.com [labproinc.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
Navigating the Uncharted Waters of Solubility: A Technical Guide to 4,4-Bis(4-fluorophenyl)butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This in-depth technical guide addresses the solubility of 4,4-Bis(4-fluorophenyl)butyric acid, a compound of interest in drug discovery and development. A comprehensive search of publicly available scientific literature and databases reveals a notable absence of specific solubility data for this molecule. Therefore, this guide pivots from a data-centric to a methodology-focused approach. It provides researchers with the foundational knowledge and detailed experimental protocols required to independently determine the solubility of this compound and similarly challenging compounds. We delve into the theoretical underpinnings of solubility, present the "gold standard" shake-flask method in detail, and discuss complementary techniques. This guide is designed to empower researchers with the expertise to generate reliable and reproducible solubility data, a cornerstone of successful drug development.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a promising molecule from the laboratory to a clinically effective drug is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount factor. Poor solubility can lead to low absorption, erratic bioavailability, and ultimately, therapeutic failure. For a compound like this compound, understanding its solubility profile is not merely a data point but a crucial piece of the puzzle in formulation development, dose determination, and predicting in vivo performance.
Physicochemical Profile of this compound
While specific solubility data is elusive, we can infer some predictive characteristics based on the molecule's structure.
| Property | Value/Information | Source |
| Molecular Formula | C₁₆H₁₄F₂O₂ | [1] |
| Molecular Weight | 276.28 g/mol | [1] |
| Structure | [1] | |
| InChIKey | CZNWJIAAVVXYFS-UHFFFAOYSA-N | [1] |
Structural Considerations for Solubility:
-
Two Fluorophenyl Groups: The presence of two bulky, hydrophobic fluorophenyl groups will likely contribute to low aqueous solubility. The fluorine atoms can increase lipophilicity.
-
Butyric Acid Moiety: The carboxylic acid group provides a hydrophilic center and a site for ionization. The solubility of the compound will therefore be highly dependent on the pH of the medium. At pH values above its pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate form.
Methodologies for Determining Thermodynamic Solubility
The thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method, established by Higuchi and Connors, is widely regarded as the most reliable method for its determination and is considered the "gold standard".[2]
The Shake-Flask Method: A Detailed Protocol
This method relies on achieving equilibrium between the dissolved and solid states of the compound.
Principle: An excess of the solid compound is agitated in a chosen solvent system for a prolonged period until equilibrium is reached. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined analytically.
Experimental Workflow:
Sources
A Technical Guide to the Spectroscopic Characterization of 4,4-Bis(4-fluorophenyl)butyric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Bis(4-fluorophenyl)butyric acid is a halogenated derivative of butyric acid with a molecular formula of C₁₆H₁₄F₂O₂ and a molecular weight of approximately 276.28 g/mol .[1] Its structural complexity, featuring a chiral center at the fourth carbon and two para-fluorophenyl substituents, presents a unique spectroscopic profile. Understanding this profile is paramount for its identification, purity assessment, and elucidation of its role in various chemical and pharmaceutical contexts. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, drawing upon established principles of spectroscopic analysis and data from structurally related compounds.
Molecular Structure and Spectroscopic Implications
The molecular architecture of this compound is the foundation of its spectroscopic signature. Key structural features include:
-
Two para-substituted fluorophenyl rings: These aromatic systems will dominate the ¹H and ¹³C NMR spectra in the aromatic region and exhibit characteristic C-F and C-H vibrational modes in the IR spectrum.
-
A butyric acid moiety: This aliphatic chain will produce distinct signals in the upfield region of the NMR spectra. The carboxylic acid group will have a profound effect on the chemical shifts of adjacent protons and carbons and will be readily identifiable in the IR spectrum.
-
A chiral center at C4: The proton attached to this carbon is expected to show a complex splitting pattern in the ¹H NMR spectrum due to coupling with the adjacent methylene protons.
Below is a diagram illustrating the molecular structure and numbering convention used throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, methine, and methylene protons. The chemical shifts are influenced by the electronegativity of the fluorine and oxygen atoms, as well as the anisotropic effects of the aromatic rings.
Experimental Protocol:
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to a tetramethylsilane (TMS) internal standard.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | COOH |
| ~7.2-7.4 | Multiplet | 4H | H-2', H-6', H-2'', H-6'' |
| ~6.9-7.1 | Multiplet | 4H | H-3', H-5', H-3'', H-5'' |
| ~4.2-4.4 | Triplet of Triplets | 1H | H-4 |
| ~2.3-2.5 | Multiplet | 2H | H-2 |
| ~2.1-2.3 | Multiplet | 2H | H-3 |
Interpretation:
-
Carboxylic Acid Proton (COOH): A broad singlet is anticipated far downfield, typically above 10 ppm, due to the acidic nature of the proton and hydrogen bonding.
-
Aromatic Protons (H-2'/H-6' and H-3'/H-5'): The two chemically non-equivalent sets of protons on the fluorophenyl rings will appear as multiplets in the aromatic region (6.5-8.0 ppm). The protons ortho to the fluorine (H-3'/H-5') will likely be upfield compared to the protons ortho to the butyric acid chain (H-2'/H-6').
-
Methine Proton (H-4): The proton at the chiral center is expected to be a complex multiplet due to coupling with the two diastereotopic protons of the adjacent methylene group (H-3).
-
Methylene Protons (H-2 and H-3): The methylene groups of the butyric acid chain will resonate in the upfield region, with the protons at C-2 being the most deshielded due to their proximity to the carboxylic acid group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Experimental Protocol:
-
Prepare the sample as described for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling, on a 100 MHz or higher spectrometer.
-
Process the data to obtain the final spectrum.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~178 | C-1 (COOH) |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-4', C-4'' |
| ~140 | C-1', C-1'' |
| ~129 (d, ³JCF ≈ 8 Hz) | C-2', C-6', C-2'', C-6'' |
| ~115 (d, ²JCF ≈ 21 Hz) | C-3', C-5', C-3'', C-5'' |
| ~45 | C-4 |
| ~34 | C-2 |
| ~30 | C-3 |
Interpretation:
-
Carbonyl Carbon (C-1): The carboxylic acid carbon will appear as a singlet at the downfield end of the spectrum (~170-180 ppm).
-
Aromatic Carbons: The aromatic region will show four signals for the fluorophenyl rings. The carbon directly bonded to fluorine (C-4'/C-4'') will be a doublet with a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller C-F couplings.
-
Aliphatic Carbons (C-2, C-3, C-4): These carbons will resonate in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic) |
| ~1220 | Strong | C-F stretch |
| ~1160 | Strong | C-O stretch |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
Interpretation:
-
O-H Stretch: A very broad and intense absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.
-
C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.
-
C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region is expected for the C-F bond.
-
Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to aromatic C-H stretching, while those just below 3000 cm⁻¹ are from aliphatic C-H stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.
-
Acquire the mass spectrum.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 276 | [M]⁺, Molecular ion (for EI) or [M-H]⁻ (for ESI negative mode) |
| 231 | [M - COOH]⁺ |
| 183 | [M - C₆H₄F]⁺ |
| 109 | [C₆H₄F-CH]⁺ |
| 95 | [C₆H₄F]⁺ |
Interpretation:
The mass spectrum is expected to show a molecular ion peak at m/z 276. Common fragmentation pathways would include the loss of the carboxylic acid group (45 Da), loss of a fluorophenyl group (95 Da), and other characteristic cleavages of the butyric acid chain.
Caption: Predicted mass spectrometry fragmentation pathway.
Conclusion
References
-
Global Substance Registration System. This compound. [Link]
Sources
An Investigative Guide to the Potential Biological Activity of 4,4-Bis(4-fluorophenyl)butyric Acid
Preamble: Charting Unexplored Territory
In the landscape of pharmacological research, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on 4,4-Bis(4-fluorophenyl)butyric acid, a compound for which, to date, there is a notable absence of published biological activity data. The presence of a diarylmethane core, substituted with two fluorophenyl groups, and a butyric acid side chain presents a compelling case for a systematic investigation into its potential pharmacological properties. The structural similarity to known bioactive molecules, including histone deacetylase (HDAC) inhibitors and modulators of the central nervous system, provides a logical foundation for a targeted research program.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a proposed investigational strategy to elucidate the biological activity of this compound. We will delve into hypothesized mechanisms of action, provide detailed experimental protocols for their validation, and present a framework for the systematic evaluation of this promising, yet uncharacterized, molecule.
Structural Rationale and Hypothesized Biological Activities
The chemical architecture of this compound offers several clues to its potential biological targets. The butyric acid moiety is a well-established pharmacophore, most notably for its role in HDAC inhibition. The diarylalkane scaffold is present in a variety of compounds that interact with central nervous system targets, including ion channels and receptors. The fluorine substitutions on the phenyl rings can enhance metabolic stability and binding affinity.
Based on these structural features, we propose the investigation of the following potential biological activities:
-
Histone Deacetylase (HDAC) Inhibition: The structural resemblance to 4-phenylbutyric acid, a known HDAC inhibitor, suggests that this compound may also exhibit inhibitory activity against this class of enzymes.[1][2][3] The two fluorophenyl groups could potentially enhance binding to the hydrophobic regions of the HDAC active site.
-
GABA Receptor Modulation: The butyric acid side chain is reminiscent of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. It is plausible that this compound could modulate the activity of GABA-A or GABA-B receptors.[4][5][6]
-
Ion Channel Modulation: The diphenyl motif is a feature of some known ion channel modulators. A screening campaign against a panel of voltage-gated and ligand-gated ion channels would be a prudent step in characterizing the compound's broader pharmacological profile.
-
Antioxidant and Anti-inflammatory Properties: Aromatic compounds, particularly those with electron-withdrawing groups, can possess antioxidant and anti-inflammatory activities.[7][8][9]
Proposed Experimental Investigation
A tiered approach to the experimental evaluation of this compound is recommended, beginning with in vitro assays to identify primary biological activities, followed by cell-based assays to confirm cellular effects, and potentially culminating in in vivo models for promising activities.
Tier 1: In Vitro Target-Based Screening
This initial phase focuses on direct interactions with purified enzymes and receptors.
-
Objective: To determine if this compound inhibits the activity of HDAC enzymes.
-
Methodology: A commercially available fluorometric HDAC assay kit can be utilized.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to create a concentration gradient.
-
In a 96-well microplate, add the HDAC enzyme, the fluorogenic substrate, and the test compound at various concentrations.
-
Include a known HDAC inhibitor (e.g., Trichostatin A or 4-phenylbutyric acid) as a positive control and a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.
-
DOT script for HDAC Inhibition Assay Workflow
-
Objective: To assess the binding affinity of this compound to GABA-A and GABA-B receptors.
-
Methodology: Radioligand binding assays using synaptic membrane preparations.
-
Protocol:
-
Prepare synaptic membranes from rat brain tissue.
-
For the GABA-A receptor assay, use a radiolabeled ligand such as [3H]muscimol or [3H]flunitrazepam.
-
For the GABA-B receptor assay, use a radiolabeled ligand such as [3H]GABA (in the presence of isoguvacine to block GABA-A sites) or a specific GABA-B antagonist.
-
Incubate the membranes with the radioligand and varying concentrations of the test compound.
-
Include a known GABA receptor agonist or antagonist as a positive control.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Determine the Ki (inhibitory constant) of the test compound.
-
DOT script for GABA Receptor Binding Assay Workflow
Tier 2: Cell-Based Functional Assays
Should the Tier 1 assays yield positive results, the next step is to evaluate the functional consequences of target engagement in a cellular context.
-
Objective: To determine if this compound increases histone acetylation in cultured cells.
-
Methodology: Western blot analysis of acetylated histones.
-
Protocol:
-
Culture a suitable cancer cell line (e.g., HeLa, HCT116).
-
Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Harvest the cells and extract nuclear proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histone H3 or H4.
-
Use an antibody against total histone H3 or H4 as a loading control.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
-
-
Objective: To determine if this compound modulates GABA-A or GABA-B receptor-mediated currents.
-
Methodology: Whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing recombinant GABA receptors.
-
Protocol:
-
Prepare primary neuronal cultures or transfect a cell line (e.g., HEK293) with the appropriate GABA receptor subunits.
-
Establish a whole-cell patch-clamp recording configuration.
-
For GABA-A receptors, apply GABA to elicit an inward chloride current and co-apply the test compound to assess for potentiation or inhibition.
-
For GABA-B receptors, which are G-protein coupled, assess the modulation of voltage-gated calcium channels or G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
Construct concentration-response curves to determine the EC50 or IC50 of the compound's effect.
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.
| Assay | Parameter Measured | Positive Control | Potential Outcome for this compound |
| HDAC Inhibition | IC50 (µM) | Trichostatin A | Low micromolar or nanomolar IC50 would indicate potent HDAC inhibition. |
| GABA-A Receptor Binding | Ki (µM) | Muscimol | A low Ki value would suggest high binding affinity. |
| GABA-B Receptor Binding | Ki (µM) | Baclofen | A low Ki value would suggest high binding affinity. |
| Cellular Histone Acetylation | Fold increase in acetylation | 4-Phenylbutyric acid | A dose-dependent increase in acetylated histones would confirm cellular HDAC inhibitory activity. |
| GABA-A Receptor Electrophysiology | % potentiation or inhibition | Diazepam (potentiator) | Positive or negative allosteric modulation of GABA-induced currents. |
| GABA-B Receptor Electrophysiology | % modulation of Ca2+ or K+ currents | Baclofen (agonist) | Agonist or antagonist activity at GABA-B receptors. |
Concluding Remarks and Future Directions
The systematic investigation outlined in this guide provides a robust framework for the initial characterization of the biological activity of this compound. Positive findings in any of the proposed assays would warrant further investigation, including selectivity profiling against different HDAC isoforms or GABA receptor subtypes, and evaluation in more complex cellular models and eventually in vivo disease models. The exploration of this novel chemical entity holds the potential to uncover new therapeutic leads for a range of disorders, from cancer to neurological conditions. The scientific community is encouraged to embark on this journey of discovery.
References
- Asproni, B., Talani, G., Busonero, F., Pau, A., Sanna, S., Cerri, R., Mascia, M. P., Sanna, E., & Biggio, G. (2005). Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles. Journal of Medicinal Chemistry, 48(7), 2638–2645.
- Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells. (URL not available)
- Lu, Q., Wang, D. S., Chen, C. S., & Chen, C. S. (2005). Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors. Journal of Medicinal Chemistry, 48(17), 5530–5535.
- Heer, M. I., & T. K. (2017). Butyrate Histone Deacetylase Inhibitors. In book: Epigenetic Cancer Therapy (pp. 143-162).
- An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. (URL not available)
- Starting materials for 4-(4-Fluorophenyl)butyryl chloride synthesis - Benchchem. (URL not available)
- PubChem. (n.d.). 4-(4-Fluorobenzoyl)butyric Acid.
- Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. (n.d.).
- Method for preparing 4-(4-fluorobenzoyl) butyric acid. (n.d.).
- Menzikov, S. A., & Baburin, I. (2024). Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae. Frontiers in Molecular Neuroscience, 17, 1356417.
- HDAC Inhibitors: Innovative Strategies for Their Design and Applic
- Wang, H., Zhao, L., Zhang, J., Dong, P., & Li, Y. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 583–592.
- Ong, J., Kerr, D. I., Doolette, D. J., Duke, R. K., Mewett, K. N., Allen, R. D., & Johnston, G. A. (1993). R-(-)-beta-phenyl-GABA is a full agonist at GABAB receptors in brain slices but a partial agonist in the ileum. European Journal of Pharmacology, 233(1), 169–172.
- 4-(4-Fluorobenzoyl)butyric acid synthesis - ChemicalBook. (URL not available)
- Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Comput
- 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem. (URL not available)
- Structure-Dependent Activity of Natural GABA(A)
- Synthesis of 4-phenylbutyric acid. (n.d.).
- US Patent for Compositions and methods for treating onychomycosis Patent (P
- Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. (n.d.).
- Phenolics as GABAA Receptor Ligands: An Upd
- PubChem. (n.d.). 4-Fluorophenibut.
- Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and comput
- The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (URL not available)
- 4-Amino-3-(4-fluorophenyl)butanoic acid - CymitQuimica. (URL not available)
- biological activity of 1,4-Dicaffeoylquinic acid versus other naturally occurring phenolic compounds - Benchchem. (URL not available)
- 4-amino-3-(4-fluorophenyl)butanoic acid - Echemi. (URL not available)
- Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. (URL not available)
- Biological activity of acetylated phenolic compounds. (URL not available)
Sources
- 1. Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells | Publicación [silice.csic.es]
- 2. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae [frontiersin.org]
- 6. R-(-)-beta-phenyl-GABA is a full agonist at GABAB receptors in brain slices but a partial agonist in the ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 4,4-Bis(4-fluorophenyl)butyric Acid: Synthesis, Properties, and a Prospective Outlook
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4-Bis(4-fluorophenyl)butyric acid, a unique gem-diaryl compound. While specific research on this molecule is notably limited in published scientific literature, this document consolidates the available structural information and presents a scientifically grounded, hypothetical pathway for its synthesis. By examining structurally related compounds, we infer a potential pharmacological profile, highlighting plausible mechanisms of action and areas for future investigation. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential therapeutic applications of this sparsely documented molecule.
Introduction and Current State of Knowledge
This compound is a carboxylic acid featuring a geminal diaryl moiety, where two 4-fluorophenyl groups are attached to the fourth carbon of the butyric acid chain. The introduction of fluorine atoms into phenyl rings is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The gem-diaryl structural motif is also present in a number of pharmacologically active compounds.
Despite these intriguing structural features, a thorough review of scientific databases and literature reveals a significant scarcity of information on the discovery, history, and biological activity of this compound itself. The majority of available information pertains to structurally related precursors, such as 4-(4-fluorobenzoyl)butyric acid, a key intermediate in the synthesis of the cholesterol-lowering drug ezetimibe. This guide, therefore, aims to bridge the existing knowledge gap by providing a robust theoretical framework for its synthesis and potential pharmacology, grounded in the established chemistry and biology of analogous compounds.
Chemical and Physical Properties
Based on available chemical registration data, the fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄F₂O₂ | [1] |
| Molecular Weight | 276.28 g/mol | [1] |
| Stereochemistry | Achiral | [1] |
| SMILES | c1cc(ccc1C(CCC(=O)O)c2ccc(cc2)F)F | [1] |
| InChIKey | CZNWJIAAVVXYFS-UHFFFAOYSA-N | [1] |
Proposed Synthesis of this compound
While a specific, experimentally validated synthesis for this compound is not documented in readily available literature, a plausible synthetic route can be designed based on established organic chemistry principles, particularly the Friedel-Crafts reaction, which is used for the synthesis of the related compound 4-phenylbutyric acid.[2][3]
The proposed two-step synthesis involves an initial Friedel-Crafts acylation followed by a reduction.
Step 1: Friedel-Crafts Acylation of Fluorobenzene with Succinic Anhydride
The synthesis would commence with the Friedel-Crafts acylation of an excess of fluorobenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This reaction would form the intermediate, 3-(4-fluorobenzoyl)propionic acid.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride in an excess of fluorobenzene, cooled to 0-5 °C, slowly add succinic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(4-fluorobenzoyl)propionic acid.
Step 2: Second Friedel-Crafts Alkylation
The keto-acid intermediate from Step 1 can then be reacted with another equivalent of fluorobenzene under Friedel-Crafts conditions. The carbonyl group, activated by the Lewis acid, will be attacked by the second fluorobenzene ring.
Experimental Protocol:
-
Dissolve 3-(4-fluorobenzoyl)propionic acid in an excess of fluorobenzene.
-
Add a stoichiometric amount of a strong Lewis acid, such as aluminum chloride, at a controlled temperature.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction as described in Step 1 to isolate the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
Caption: Inferred potential mechanisms of action for this compound.
Future Research Directions
The significant lack of data on this compound presents a clear opportunity for novel research. Key areas for future investigation include:
-
Chemical Synthesis and Characterization: The first step would be to synthesize the compound, likely using the proposed route, and to fully characterize it using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).
-
In Vitro Pharmacological Screening: A broad-based screening approach would be beneficial to identify its primary biological targets. This could include assays for:
-
Receptor binding (especially GABA receptors).
-
Enzyme inhibition (e.g., HDACs).
-
Anti-proliferative activity in cancer cell lines.
-
Markers of ER stress.
-
-
ADME-Tox Studies: Preliminary in vitro studies to assess its absorption, distribution, metabolism, excretion, and toxicity would be crucial to determine its potential as a drug candidate.
Conclusion
This compound is a structurally intriguing molecule with a notable absence in the current scientific literature. Its gem-diaryl and fluorinated phenyl motifs suggest a potential for interesting pharmacological properties. This guide has provided a foundational understanding of this compound by detailing its known chemical properties, proposing a plausible synthetic route, and inferring potential biological activities based on structurally related molecules. It is our hope that this document will serve as a catalyst for future research into this unexplored area of medicinal chemistry, potentially uncovering a novel therapeutic agent.
References
-
This compound. (n.d.). In GSRS. Retrieved January 16, 2026, from [Link]
-
Pharmaceutically important molecules containing the gem-diaryl... (n.d.). In ResearchGate. Retrieved January 16, 2026, from [Link]
-
4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096. (n.d.). In PubChem. Retrieved January 16, 2026, from [Link]
-
4-Fluorophenibut | C10H12FNO2 | CID 103611. (n.d.). In PubChem. Retrieved January 16, 2026, from [Link]
-
4-(p-Fluorophenyl)butyric acid | C10H11FO2 | CID 68524. (n.d.). In PubChem. Retrieved January 16, 2026, from [Link]
-
Synthesis and pharmacological activity of diarylindole derivatives. Cytotoxic agents based on combretastatins. (n.d.). In PubMed. Retrieved January 16, 2026, from [Link]
-
Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (n.d.). In PubMed. Retrieved January 16, 2026, from [Link]
-
4-(4-Fluorobenzoyl)Butyric Acid. (n.d.). In Natural Micron Pharm Tech. Retrieved January 16, 2026, from [Link]
- Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. (n.d.). In Google Patents.
-
Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. (n.d.). In MDPI. Retrieved January 16, 2026, from [Link]
-
Synthesis and structure-activity relationship study of diaryl[d,f]d[1][4]iazepines as potential anti-cancer agents. (n.d.). In PubMed. Retrieved January 16, 2026, from [Link]
- Synthesis of 4-phenylbutyric acid. (n.d.). In Google Patents.
Sources
Methodological & Application
Synthesis of 4,4-Bis(4-fluorophenyl)butyric Acid: A Comprehensive Guide for Researchers
This technical guide provides a detailed protocol for the synthesis of 4,4-bis(4-fluorophenyl)butyric acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, fluorobenzene, and proceeds through a well-established multi-step pathway involving two successive Friedel-Crafts reactions and an intermediate reduction and lactonization. This document offers in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical process parameters to ensure a successful and reproducible synthesis.
Introduction
This compound is a diarylalkanoic acid derivative characterized by the presence of two fluorophenyl moieties attached to the same carbon atom. This structural motif is of significant interest in the design of pharmacologically active molecules due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and altered electronic characteristics, which can favorably modulate drug-target interactions. A robust and scalable synthetic route is therefore essential for its accessibility in research and development settings.
The synthetic strategy outlined herein is a logical and efficient approach that leverages fundamental organic transformations. The overall workflow can be visualized as follows:
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Ketoacid Intermediate - 4-(4-Fluorobenzoyl)butanoic Acid
The initial step involves a Friedel-Crafts acylation of fluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation in aromatic chemistry.[1][2][3] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the succinic anhydride, generating a highly electrophilic acylium ion that is subsequently attacked by the electron-rich fluorobenzene ring.
Mechanistic Insight: Friedel-Crafts Acylation
The mechanism proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and facilitating its cleavage to form a resonance-stabilized acylium ion.
-
Electrophilic Attack: The π-electrons of the fluorobenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as AlCl₄⁻, formed from the reaction of AlCl₃ with the liberated carboxylate) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, 4-(4-fluorobenzoyl)butanoic acid.
Experimental Protocol:
Materials:
-
Fluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve succinic anhydride (1 equivalent) in a minimal amount of anhydrous dichloromethane and add fluorobenzene (1.1 equivalents).
-
Slowly add the solution of succinic anhydride and fluorobenzene to the cooled AlCl₃ suspension via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(4-fluorobenzoyl)butanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes).
| Reagent | Molar Ratio | Purity |
| Succinic Anhydride | 1.0 | ≥99% |
| Fluorobenzene | 1.1 | ≥99% |
| Aluminum Chloride | 2.2 | Anhydrous, ≥99% |
| Dichloromethane | - | Anhydrous |
Table 1: Reagent specifications for the Friedel-Crafts acylation.
Part 2: Synthesis of the Lactone Intermediate
The second phase of the synthesis involves the conversion of the ketoacid to a lactone, which will serve as the electrophile in the subsequent Friedel-Crafts alkylation. This is achieved in two steps: selective reduction of the ketone and subsequent acid-catalyzed lactonization.
Step 2.1: Reduction of 4-(4-Fluorobenzoyl)butanoic Acid
A selective reducing agent is required to reduce the ketone functionality without affecting the carboxylic acid. Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its mild nature and chemoselectivity.[4][5]
Materials:
-
4-(4-Fluorobenzoyl)butanoic acid
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Hydrochloric acid, dilute
-
Ethyl acetate
Procedure:
-
Dissolve 4-(4-fluorobenzoyl)butanoic acid (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 equivalents) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of ~2 to decompose the excess NaBH₄ and the borate esters.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-fluorophenyl)-4-hydroxybutanoic acid. This product is often used in the next step without further purification.
Step 2.2: Lactonization to γ-(4-Fluorophenyl)butyrolactone
The resulting 4-hydroxy acid readily undergoes intramolecular esterification (lactonization) in the presence of an acid catalyst to form a stable five-membered γ-lactone.[6][7][8]
Materials:
-
4-(4-Fluorophenyl)-4-hydroxybutanoic acid
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
Procedure:
-
Combine the crude 4-(4-fluorophenyl)-4-hydroxybutanoic acid and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude γ-(4-fluorophenyl)butyrolactone can be purified by vacuum distillation or column chromatography.
Part 3: Final Synthesis of this compound
The final step is a second Friedel-Crafts reaction, this time an alkylation, where the synthesized lactone acts as the electrophile to introduce the second fluorophenyl group.[9][10][11]
Mechanistic Insight: Friedel-Crafts Alkylation with a Lactone
-
Activation of the Lactone: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the lactone, making the benzylic carbon more electrophilic.
-
Electrophilic Attack: Fluorobenzene attacks the activated lactone, leading to the opening of the lactone ring and the formation of a carbocation intermediate.
-
Rearomatization and Work-up: A proton is lost to restore the aromaticity of the attacking fluorobenzene ring. Subsequent aqueous work-up hydrolyzes the aluminum complexes to yield the final product, this compound.
Figure 2: Mechanism of the final Friedel-Crafts alkylation step.
Experimental Protocol:
Materials:
-
γ-(4-Fluorophenyl)butyrolactone
-
Fluorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane, anhydrous
-
Hydrochloric acid, concentrated
-
Ice
Procedure:
-
In a three-necked round-bottom flask, suspend anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C.
-
Add fluorobenzene (excess, can be used as a solvent as well) to the suspension.
-
Slowly add a solution of γ-(4-fluorophenyl)butyrolactone (1 equivalent) in dichloromethane to the cooled mixture.
-
After the addition, allow the reaction to stir at room temperature for 4-6 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., toluene or ethanol/water).
| Parameter | Value |
| Molecular Formula | C₁₆H₁₄F₂O₂ |
| Molecular Weight | 276.28 g/mol |
| Appearance | White to off-white solid |
| Typical Purity (HPLC) | >98% |
Table 2: Physicochemical properties of this compound.
Safety Precautions
-
Fluorobenzene and dichloromethane are volatile and potentially harmful. All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is highly reactive with water and corrosive. Handle with care, avoiding moisture.
-
The quenching of Friedel-Crafts reactions is highly exothermic. Perform this step slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound from fluorobenzene. By following the detailed procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for their drug discovery and development programs. The multi-step synthesis, involving two key Friedel-Crafts reactions, offers a logical and scalable route to this important diarylalkanoic acid derivative.
References
- Welch, W. M., Jr., et al. Process for preparing a 4,4-diphenylbutanoic acid derivative. U.S. Patent 4,777,288, issued October 11, 1988.
- Lee, S. H., et al. Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. Metabolic Engineering, 2013, 20, 1-8.
- Compernolle, F., et al. Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. WO 2003/104180 A1, published December 18, 2003.
- Reddy, M. S., et al. Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. US 2005/0250961 A1, published November 10, 2005.
- Maiti, G., et al. Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses. US 2005/0113366 A1, published May 26, 2005.
-
Organic Syntheses. γ-PHENYLBUTYRIC ACID. Coll. Vol. 3, p.720 (1955); Vol. 28, p.82 (1948). Available at: [Link]
-
Chemistry LibreTexts. The Reduction of Aldehydes and Ketones. Available at: [Link]
-
Michigan State University. Chemical Reactivity - Lactone Formation. Available at: [Link]
- Burzynski, S. R. SYNTHESIS OF 4-PHENYLBUTYRIC ACID. EP 1404638 B1, published April 7, 2004.
- Ishii, Y., et al. Process for producing aromatic compounds by friedel-crafts reaction. WO 2003/101925 A1, published December 11, 2003.
-
Leah4sci. Friedel-Crafts Alkylation Reaction Mechanism EAS Vid 6. Available at: [Link]
-
Chad's Prep. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Available at: [Link]
-
Organic Chemistry, Reaction Mechanism. Hydroxyl-directed 1,3 Reductions of Ketones. Available at: [Link]
-
Chegg. When 4-hydroxybutanoic acid is treated with an acid catalyst, it forms a lactone (a cyclic ester). Draw the structural formula of this lactone and propose a mechanism for its formation. Available at: [Link]
- Google Patents. Method for preparing 4-benzene-1-butyric acid. CN103304402A.
-
PubChem. 4-(4-Fluorobenzoyl)butyric Acid. Available at: [Link]
- Google Patents. Method for preparing 4-benzene-1-butyric acid. CN103304402A.
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2003101925A1 - Process for producing aromatic compounds by friedel-crafts reaction - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses - Google Patents [patents.google.com]
- 8. Chemical Reactivity [www2.chemistry.msu.edu]
- 9. US4839104A - Process for preparing sertraline intermediates - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CN103304402A - Method for preparing 4-benzene-1-butyric acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 4,4-Bis(4-fluorophenyl)butyric Acid via Friedel-Crafts Acylation
<New_Turn>
For correspondence: [email protected]
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 4,4-Bis(4-fluorophenyl)butyric acid, a valuable precursor in pharmaceutical and materials science research. The synthesis is centered around a pivotal Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in organic chemistry.[1] This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying chemical principles, safety protocols, and characterization techniques. The protocols herein are presented to be self-validating, with an emphasis on reproducibility and high-yield synthesis.
Introduction: The Significance of Friedel-Crafts Acylation in Modern Synthesis
The Friedel-Crafts acylation is a robust and versatile electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[2] This reaction is of paramount importance in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals.[1][3][4] Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction is generally not prone to polysubstitution because the introduced acyl group deactivates the aromatic ring towards further electrophilic attack.[2][5]
The synthesis of this compound is a multi-step process that begins with the Friedel-Crafts acylation of fluorobenzene with succinic anhydride. This initial step is then followed by a second Friedel-Crafts reaction and subsequent reduction. This guide will focus on the critical first step of this synthesis, providing a detailed protocol for the acylation of fluorobenzene.
Reaction Mechanism and Stoichiometric Considerations
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. In this synthesis, the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with succinic anhydride, leading to the generation of the acylium ion.[6][7] This electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring.
A crucial aspect of this reaction is the stoichiometry of the Lewis acid. A stoichiometric amount of AlCl₃ is necessary because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃, rendering it catalytically inactive.[5][8][9] This complex is subsequently hydrolyzed during the work-up procedure to yield the final product.
Caption: Mechanism of Friedel-Crafts Acylation.
Safety and Handling Precautions
Extreme caution must be exercised when handling anhydrous aluminum chloride (AlCl₃).
-
Reactivity with Water: Anhydrous AlCl₃ reacts violently and exothermically with water and moisture to produce corrosive hydrogen chloride (HCl) gas.[10][11][12] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., nitrile or PVC).[10][13]
-
Handling: Handle AlCl₃ in a well-ventilated fume hood.[11][13] Avoid inhalation of dust.[10]
-
Spill and Fire: In case of a spill, do not use water.[11] Cover the spill with dry sand and collect it in a sealed container for disposal.[11] For fires involving AlCl₃, use a Class D fire extinguisher; do not use water or carbon dioxide extinguishers.[11]
-
Quenching: The quenching of the reaction is highly exothermic.[9] The reaction mixture should be poured slowly onto a mixture of crushed ice and concentrated HCl to dissipate the heat safely.[3][14][15]
Detailed Experimental Protocol
This protocol outlines the synthesis of the intermediate, 4-(4-fluorobenzoyl)butyric acid, which is the initial product of the Friedel-Crafts acylation.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 250 g | 1.87 |
| Fluorobenzene | C₆H₅F | 96.10 | 700 mL | 7.5 |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 100 g | 1.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As solvent | - |
| Concentrated Hydrochloric Acid | HCl | 36.46 | For quench | - |
| Crushed Ice | H₂O | 18.02 | For quench | - |
Reaction Setup and Procedure
-
Preparation: Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.
-
Initial Charge: In the fume hood, charge the flask with anhydrous aluminum chloride (250 g, 1.87 mol) and fluorobenzene (300 mL).[16]
-
Cooling: Cool the mixture to 5 °C using an ice-water bath.[16]
-
Addition of Reactants: Prepare a suspension of succinic anhydride (100 g, 0.86 mol) in fluorobenzene (400 mL).[16] Slowly add this suspension to the cooled AlCl₃ mixture via the dropping funnel over a period of 45 minutes, ensuring the internal temperature does not exceed 12 °C.[16]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 90 minutes.[16] Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Schematic of the Reaction Setup.
Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0-5 °C. Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid.[14] Slowly and cautiously pour the reaction mixture into the ice/acid mixture with vigorous stirring.[3][14] This will decompose the aluminum chloride-ketone complex.[3]
-
Precipitation: The crude product will precipitate as a white solid.[16]
-
Filtration: Filter the suspension using a Büchner funnel and wash the solid thoroughly with deionized water.[16]
-
Base Wash: Dissolve the crude solid in a 5% aqueous solution of sodium bicarbonate.[16] This step will separate the desired carboxylic acid from any non-acidic impurities.
-
Reprecipitation: Filter the basic solution to remove any insoluble impurities. Acidify the filtrate with concentrated HCl to reprecipitate the purified 4-(4-fluorobenzoyl)butyric acid.
-
Final Filtration and Drying: Filter the purified product, wash with cold deionized water, and dry under vacuum at 50-60 °C to a constant weight.
Characterization of the Intermediate
The identity and purity of the synthesized 4-(4-fluorobenzoyl)butyric acid should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | 141-142 °C[16] |
| ¹H NMR | Peaks corresponding to the aromatic protons of the fluorophenyl group and the aliphatic protons of the butyric acid chain. |
| ¹³C NMR | Signals for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons, and aliphatic carbons. |
| IR Spectroscopy | Characteristic C=O stretching frequencies for the ketone and carboxylic acid, and C-F stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of the product (C₁₁H₁₁FO₃, MW: 210.20 g/mol ).[17][18] |
Subsequent Steps in the Synthesis of this compound
The synthesized 4-(4-fluorobenzoyl)butyric acid serves as the key intermediate for the next stages of the synthesis.
-
Second Friedel-Crafts Reaction: The carboxylic acid group of the intermediate can be activated (e.g., by conversion to the acid chloride) and then reacted with another equivalent of fluorobenzene in a second Friedel-Crafts acylation to introduce the second fluorophenyl group.
-
Reduction: The resulting diketone is then reduced to yield the final product, this compound. Common reduction methods include the Clemmensen reduction (using zinc-mercury amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base).[5][19][20]
Caption: Overall Synthetic Workflow.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-(4-fluorobenzoyl)butyric acid via a Friedel-Crafts acylation, a critical first step in the preparation of this compound. By adhering to the described procedures and safety precautions, researchers can achieve a high yield of the desired intermediate, paving the way for the successful synthesis of the final product and its application in drug discovery and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
- Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride.
- Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation.
- Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous).
- Kangani, C. O., & Day, B. W. (2008). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters. ACS Publications.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.
- Study Mind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
- Organic & Biomolecular Chemistry. (n.d.). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. RSC Publishing.
- Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube.
- Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Unknown. (n.d.). Friedel-Crafts Acylation.
- New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet.
- Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Acylation Work-Up.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Unknown. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
- Benchchem. (n.d.). Starting materials for 4-(4-Fluorophenyl)butyryl chloride synthesis.
- PubChem. (n.d.). 4-(4-Fluorobenzoyl)butyric Acid.
- ChemicalBook. (n.d.). 4-(4-Fluorobenzoyl)butyric acid synthesis.
- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
- Unknown. (n.d.). An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
- Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride.
- Integrated Science. (2023, January 14). Friedel-Crafts Acylation; Reductions of Aryl Ketones. YouTube.
- International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)butyryl Chloride.
- Google Patents. (n.d.). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
- MedChemProf. (2020, March 4). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. YouTube.
- National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides.
- Smolecule. (2023, September 20). Buy 4-(4-Fluorobenzoyl)butyric Acid | 149437-76-3.
- Natural Micron Pharm Tech. (n.d.). 4-(4-Fluorobenzoyl)Butyric Acid.
- All 'Bout Chemistry. (2020, October 19). Preparation of aromatic Ketones by Friedel-Crafts Acylation. YouTube.
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. redox.com [redox.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. nj.gov [nj.gov]
- 13. carlroth.com [carlroth.com]
- 14. websites.umich.edu [websites.umich.edu]
- 15. youtube.com [youtube.com]
- 16. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 17. 4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. smolecule.com [smolecule.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
Application Notes & Protocols for the Purification of 4-(4-Fluorobenzoyl)butyric Acid
Introduction
4-(4-Fluorobenzoyl)butyric acid is a pivotal chemical intermediate, notably in the synthesis of the anti-hyperlipoproteinemic drug, Ezetimibe[1][2][3]. The purity of this key raw material is critical, with a primary challenge being the control of the desfluoro analogue, 4-benzoylbutyric acid, to an acceptable level of less than 0.05% w/w by HPLC[1][2][3]. This impurity arises from the presence of benzene in the fluorobenzene starting material used in its synthesis[4]. Benzene is significantly more reactive than fluorobenzene in the Friedel-Crafts acylation reaction, leading to the formation of the undesired desfluoro impurity even with trace amounts of benzene present[4].
This document provides a comprehensive guide to the purification of 4-(4-fluorobenzoyl)butyric acid, focusing on robust methods to achieve high purity suitable for pharmaceutical development. We will delve into the principles behind the purification techniques and provide detailed, step-by-step protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(4-fluorobenzoyl)butyric acid is fundamental to developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FO₃ | [4][5][6][7][8] |
| Molecular Weight | 210.20 g/mol | [4][5][7][8] |
| Appearance | Off-white to white solid/crystalline solid | [2][6][7][8] |
| Melting Point | 140-144 °C | [1][6][7][9] |
| Solubility | Slightly soluble in water, soluble in organic solvents like DMSO, methanol, and acetone.[4][6] | |
| pKa | 4.59 ± 0.10 (Predicted) | [6] |
Core Purification Principles & Strategies
The purification of 4-(4-fluorobenzoyl)butyric acid primarily leverages its acidic nature and differences in solubility between the target compound and its impurities. The two most effective and commonly employed techniques are acid-base extraction and recrystallization.
Acid-Base Extraction
This is a classic and highly effective technique for separating carboxylic acids from neutral or basic impurities. The principle lies in the ability to convert the water-insoluble carboxylic acid into a water-soluble salt by treatment with an aqueous base.
-
Mechanism: 4-(4-fluorobenzoyl)butyric acid is deprotonated by a base (e.g., sodium hydroxide, sodium bicarbonate) to form its corresponding carboxylate salt. This salt is ionic and therefore soluble in the aqueous phase. Neutral impurities, such as unreacted starting materials or byproducts like the desfluoro analogue (which is also an acid, but its partitioning can be exploited), will remain in the organic phase and can be separated. The aqueous phase containing the purified carboxylate salt is then acidified to regenerate the pure carboxylic acid, which precipitates out of the solution and can be collected by filtration.[10]
Recrystallization
Recrystallization is the gold standard for purifying solid organic compounds.[11] This technique relies on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures.[11]
-
Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at an elevated temperature but poorly at lower temperatures.[11] For 4-(4-fluorobenzoyl)butyric acid, acetone is a commonly used and effective solvent.[1][2] Other potential solvents include methyl ethyl ketone, methyl isobutyl ketone, toluene, acetonitrile, methanol, ethanol, ethyl acetate, hexane, or mixtures thereof.[1][3]
-
Mechanism: The crude solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the 4-(4-fluorobenzoyl)butyric acid decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The pure crystals can then be isolated by filtration.[11]
Experimental Protocols
Protocol 1: Comprehensive Purification via Acid-Base Extraction and Recrystallization
This protocol is a robust, multi-step process designed to achieve high purity by first removing neutral impurities and then further refining the product through recrystallization.
Step 1: Dissolution and Basification
-
Dissolve the crude 4-(4-fluorobenzoyl)butyric acid solid in a suitable organic solvent like methylene chloride.
-
Transfer the solution to a separatory funnel.
-
Add a 4-5% aqueous solution of sodium hydroxide or sodium bicarbonate.[1][6][9][12][13] The pH of the aqueous phase should be at least three units above the pKa of the acid to ensure complete salt formation.[10]
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer now contains the sodium salt of the product.
-
Drain the lower organic layer, which contains neutral impurities.
Step 2: (Optional) Activated Carbon Treatment
-
For removal of colored impurities, the basic aqueous solution can be treated with activated charcoal.[1][2]
-
Heat the solution gently while stirring with the activated carbon for a short period.
-
Filter the hot solution through a pad of diatomaceous earth (e.g., Celite) to remove the carbon.[6][12][13]
Step 3: Acidification and Precipitation
-
Cool the aqueous filtrate in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 1-2.[1][6][9][12][13] The pH should be at least three units below the pKa of the acid to ensure complete protonation.[10]
-
A white precipitate of the purified 4-(4-fluorobenzoyl)butyric acid will form.
-
Continue stirring in the ice bath for about 30 minutes to ensure complete precipitation.[6][12][13]
Step 4: Isolation and Initial Drying
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with ice-cold water to remove any remaining inorganic salts.[6][9][12][13][14]
Step 5: Recrystallization
-
Transfer the semi-purified, damp solid to a clean flask.
-
Add a suitable solvent, such as acetone, in small portions while heating until the solid just dissolves.[1][2]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to 15-20°C to maximize crystal formation.[1][2]
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of chilled acetone to remove any residual soluble impurities.[1][2]
Step 6: Final Drying
-
Dry the purified crystals under vacuum at 50-70°C to a constant weight.[1][2][14] The final product should be a white crystalline solid with a purity of ≥99.6% by HPLC.[1][2]
Caption: Workflow for comprehensive purification.
Protocol 2: Direct Recrystallization
For crude material that is already relatively pure, a direct recrystallization may be sufficient.
-
Place the crude 4-(4-fluorobenzoyl)butyric acid in an Erlenmeyer flask.
-
Add a minimal amount of acetone and heat the mixture to reflux until all the solid dissolves.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be insulated.
-
Once the solution has reached room temperature and crystal formation has occurred, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small volume of ice-cold acetone.
Caption: Workflow for direct recrystallization.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Patsnap. (2025). How to Improve Carboxylic Acid Extraction Processes? Patsnap Eureka. Retrieved from [Link]
- Parlow, J. J., & Mischke, D. A. (1996). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
- Eby, C. J., & Fritch, J. R. (1973). U.S. Patent No. 3,709,795. Washington, DC: U.S.
- Parlow, J. J., & Mischke, D. A. (1999). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
-
An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. (n.d.). IPIndia. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Fluorobenzoyl)butyric Acid. National Center for Biotechnology Information. Retrieved from [Link]
- Reddy, M. S., et al. (2005). U.S.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
- WO 2007/017705 A1. (2007).
- WO2003104180A1. (2003). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
- CN103694111A. (2014). Method for preparing 4-(4-fluorobenzoyl) butyric acid.
- Regalado, E. L., et al. (2007). Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation.
-
Global Substance Registration System. (n.d.). 4-(4-FLUOROPHENYL)BUTYRIC ACID. Retrieved from [Link]
- BenchChem. (2025). Navigating the Solubility Challenges of 4-(3-Thienyl)butyric Acid in Organic Solvents: A Technical Support Guide. BenchChem.
- Reddy, G. P., et al. (2013). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
-
Natural Micron Pharm Tech. (n.d.). 4-(4-Fluorobenzoyl)Butyric Acid. Retrieved from [Link]
- PubChem. (n.d.). 4-Fluorophenibut.
- Organic Syntheses Procedure. (n.d.). γ-PHENYLBUTYRIC ACID.
- Tidwell, T. T. (2017). U.S.
Sources
- 1. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]
- 2. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 3. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 4. Buy 4-(4-Fluorobenzoyl)butyric Acid | 149437-76-3 [smolecule.com]
- 5. 4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Fluorobenzoyl)butyric acid CAS#: 149437-76-3 [m.chemicalbook.com]
- 7. labproinc.com [labproinc.com]
- 8. 4-(4-Fluorobenzoyl)Butyric Acid - Natural Micron Pharm Tech [nmpharmtech.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 13. 4-(4-Fluorobenzoyl)butyric acid | 149437-76-3 [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive Analytical Characterization of 4-(4-Fluorobenzoyl)butyric Acid
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 4-(4-Fluorobenzoyl)butyric acid (CAS No: 149437-76-3). As a critical intermediate in the synthesis of pharmaceuticals such as the cholesterol-lowering drug ezetimibe, rigorous analytical control is imperative to ensure its identity, purity, and quality.[1][2] This guide details protocols for chromatographic analysis, spectroscopic identification, and a robust validation strategy in accordance with international regulatory standards.[3][4][5][6] The methodologies are designed for researchers, quality control analysts, and drug development professionals requiring reliable and reproducible characterization of this compound.
A note on nomenclature: The compound discussed herein is 4-(4-Fluorobenzoyl)butyric acid, also known by its IUPAC name, 5-(4-fluorophenyl)-5-oxopentanoic acid.[1][7]
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-(4-Fluorobenzoyl)butyric acid is essential for method development. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 149437-76-3 | [1][7][8] |
| Molecular Formula | C₁₁H₁₁FO₃ | [1][7][8] |
| Molecular Weight | 210.20 g/mol | [1][7][8] |
| Appearance | Off-white to white solid/powder | [8][9] |
| Melting Point | 141 - 142 °C | [10] |
| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, and other organic solvents. Soluble in aqueous bicarbonate solutions. | [1][10][11][12] |
| IUPAC Name | 5-(4-fluorophenyl)-5-oxopentanoic acid | [1][7] |
Chromatographic Methods for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and assay of 4-(4-Fluorobenzoyl)butyric acid. Its ability to separate the main component from process-related impurities and degradation products is unparalleled for routine quality control. A critical impurity often encountered is the desfluoro analog, 4-benzoylbutyric acid, which must be carefully monitored and controlled to acceptable levels (e.g., <0.05% w/w).[1][2]
Workflow for HPLC Analysis
The general workflow for chromatographic analysis is a systematic process from sample preparation through to final reporting.
Sources
- 1. Buy 4-(4-Fluorobenzoyl)butyric Acid | 149437-76-3 [smolecule.com]
- 2. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. 4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(4-Fluorobenzoyl)Butyric Acid - Natural Micron Pharm Tech [nmpharmtech.com]
- 9. rsc.org [rsc.org]
- 10. 4-(4-Fluorobenzoyl)butyric acid | 149437-76-3 [chemicalbook.com]
- 11. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Application Note: A Robust, Validated Reversed-Phase HPLC Method for the Analysis of 4,4-Bis(4-fluorophenyl)butyric acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,4-Bis(4-fluorophenyl)butyric acid. This compound is a key pharmaceutical intermediate, and its purity is critical for the quality of final active pharmaceutical ingredients (APIs). The method utilizes reversed-phase chromatography with a C18 stationary phase and UV detection. We provide a comprehensive guide covering the rationale behind the method development, a step-by-step experimental protocol, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction
This compound is an aromatic carboxylic acid derivative whose purity is a critical parameter in pharmaceutical synthesis. The presence of two fluorophenyl groups makes it a valuable synthon, but also necessitates a precise analytical method to quantify it and resolve it from potential process-related impurities, such as starting materials or desfluoro-analogs.
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry for identifying, quantifying, and purifying compounds.[1] Among the various modes of HPLC, reversed-phase (RP-HPLC) is the most widely applicable and versatile, particularly for compounds with varying degrees of hydrophobicity.[1] This application note details the systematic development and validation of an RP-HPLC method suitable for its intended purpose, ensuring accuracy, precision, and reliability.
Analyte Properties & Method Development Rationale
The development of a robust analytical method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal choice of chromatographic conditions.
| Property | Value / Structure | Justification for Method Choice |
| Chemical Structure | ![]() | The structure contains two hydrophobic fluorophenyl rings and a polar carboxylic acid group, making it an ideal candidate for reversed-phase chromatography. |
| Molecular Formula | C₁₆H₁₄F₂O₂ | - |
| Molecular Weight | 292.28 g/mol | - |
| Acidity (pKa) | Predicted ~4.5 | The carboxylic acid group is ionizable. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled to suppress ionization. A pH of ~2.5-3.0 is ideal.[2] |
| UV Absorbance | Strong chromophore | The presence of two phenyl rings provides strong UV absorbance, making a UV detector a highly sensitive and suitable choice for detection.[2] |
The Causality Behind Experimental Choices
The logical workflow for developing this method is grounded in the analyte's chemistry. The goal is to achieve a stable, reproducible chromatographic separation.
Caption: Logical workflow for HPLC method development.
-
Chromatographic Mode: Reversed-phase chromatography was selected due to its effectiveness in separating molecules based on hydrophobic interactions.[1] The non-polar C18 stationary phase interacts with the hydrophobic fluorophenyl rings of the analyte.
-
Mobile Phase & Ion Suppression: As a carboxylic acid, the analyte's retention time would be unstable if the mobile phase pH is near its pKa. By acidifying the mobile phase to a pH of approximately 2.5-3.0 with phosphoric acid, the carboxylic acid remains in its neutral, protonated form. This "ion suppression" minimizes peak tailing and ensures robust, reproducible retention.[2] A gradient elution using acetonitrile and acidified water provides the necessary elution power to analyze the main component while also separating it from potential impurities with different polarities.[3]
-
Column Selection: A C18 bonded silica column is the standard choice for reversed-phase HPLC, offering excellent retention for non-polar and moderately polar compounds.[2] A column with dimensions of 150 mm x 4.6 mm and a particle size of 3 or 5 µm provides a good balance of resolution, efficiency, and backpressure.[3]
-
Detection: The aromatic rings in the analyte are strong chromophores. A photodiode array (PDA) or UV detector set at a wavelength of maximum absorbance (λmax), determined from a UV scan (typically around 240 nm for this structure), will provide high sensitivity.
Experimental Protocol
Instrumentation & Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Phosphoric Acid (H₃PO₄), ACS grade
-
Water, HPLC grade (e.g., Milli-Q)
-
This compound reference standard.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 240 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water):
-
Carefully add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water.
-
Bring to volume with water, mix thoroughly.
-
Filter through a 0.45 µm membrane filter before use.
-
-
Diluent (50:50 ACN:Water):
-
Mix equal volumes of acetonitrile and HPLC-grade water.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and bring to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard & Sample Preparation (50 µg/mL):
-
Standard: Dilute the Standard Stock Solution appropriately with the diluent to achieve a final concentration of 50 µg/mL.
-
Sample: Accurately weigh an amount of the sample material expected to contain 25 mg of the analyte into a 25 mL volumetric flask. Dissolve in diluent, bring to volume, and then perform the same subsequent dilution as for the standard to reach a target concentration of 50 µg/mL.
-
Filter all final solutions through a 0.45 µm syringe filter into HPLC vials before injection.
-
Method Validation Protocol
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4] The validation protocol described here follows the ICH Q2(R1) guideline.[5][6]
Caption: Workflow for analytical method validation.
Validation Parameters & Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| System Suitability | Inject working standard 5-6 times before starting any validation run. | RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Specificity | Analyze blank (diluent), placebo, and spiked sample. Use PDA detector to assess peak purity. | No interference at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity | Prepare at least 5 concentrations across 50-150% of the working concentration (e.g., 25, 50, 75, 100, 125 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Perform recovery studies by spiking a placebo with the analyte at 3 concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision (RSD%) | Repeatability: Analyze 6 replicate preparations of the sample at 100% concentration. Intermediate: Repeat on a different day with a different analyst or instrument. | Repeatability: RSD ≤ 2.0%. Intermediate: RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine by serial dilution until a signal-to-noise ratio of ~10:1 is achieved, or calculate from the linearity curve's slope and standard deviation of the response. | Precision (RSD) at this concentration should be ≤ 10%. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters must still be met. Peak retention time and area should not significantly change. |
Conclusion
The reversed-phase HPLC method detailed in this application note is demonstrated to be a reliable and robust system for the quantitative analysis of this compound. The systematic approach to method development, based on the analyte's physicochemical properties, ensures excellent chromatographic performance characterized by a sharp, symmetrical peak. The comprehensive validation protocol, designed in accordance with ICH Q2(R1) guidelines, confirms that the method is accurate, precise, specific, and suitable for its intended purpose in a pharmaceutical quality control environment.
References
- Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Anonymized. HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Prajapati, Y. et al. (2021). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- ResearchGate. (2024).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
Sources
- 1. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 2. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
Application Note: High-Resolution Mass Spectrometry for the Analysis of 4,4-Bis(4-fluorophenyl)butyric Acid
Abstract
This application note presents a comprehensive guide to the analysis of 4,4-Bis(4-fluorophenyl)butyric acid using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Given the limited availability of direct mass spectral data for this compound, this document provides a robust, field-proven protocol developed from foundational mass spectrometry principles and analysis of structurally analogous compounds. We detail a complete workflow, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the identification and characterization of this and similar diarylalkanoic acid compounds.
Introduction
This compound is a diarylalkanoic acid with a molecular formula of C₁₆H₁₄F₂O₂ and a monoisotopic mass of approximately 276.28 Da[1]. The presence of two fluorophenyl moieties imparts unique chemical properties that are of interest in medicinal chemistry and materials science. Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and for quality control during synthesis.
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled specificity and sensitivity for the analysis of organic molecules. This application note outlines a proposed LC-MS/MS method for this compound, leveraging electrospray ionization (ESI) for the generation of gas-phase ions and collision-induced dissociation (CID) for structural elucidation.
Principles of Mass Spectrometric Analysis
The analysis of a carboxylic acid-containing molecule such as this compound by LC-MS/MS is predicated on several key steps:
-
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate the analyte from the sample matrix. This ensures that ion suppression effects in the mass spectrometer's source are minimized, leading to a more robust and reproducible analysis.
-
Ionization: Electrospray ionization (ESI) is the technique of choice for polar molecules like carboxylic acids. In negative ion mode, the acidic proton of the carboxyl group is readily lost, forming a deprotonated molecule, [M-H]⁻. This process is highly efficient and typically results in a strong signal for the precursor ion.
-
Mass Analysis: A high-resolution mass analyzer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is used to accurately measure the mass-to-charge ratio (m/z) of the precursor ion. This high mass accuracy is critical for confirming the elemental composition of the analyte.
-
Fragmentation (MS/MS): The precursor ion is then isolated and subjected to collision-induced dissociation (CID). In this process, the ion's kinetic energy is increased, and it is collided with an inert gas. The resulting fragmentation provides characteristic product ions that are indicative of the molecule's structure. The fragmentation patterns of organic molecules are governed by well-understood chemical principles, with cleavage occurring at the weakest bonds and leading to the formation of stable ions and neutral losses[2][3].
Proposed Analytical Protocol
This protocol is a self-validating system designed for the robust analysis of this compound.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for calibration and system suitability testing.
-
Sample Matrix: For samples in complex matrices (e.g., biological fluids, reaction mixtures), a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences. A generic protein precipitation protocol involves adding three parts of cold acetonitrile to one part of the sample, vortexing, and centrifuging to pellet the precipitated proteins[4].
Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is in its neutral form for better retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with good elution strength and UV transparency. |
| Gradient | 5% B to 95% B over 10 minutes | A standard gradient to elute the analyte with good peak shape. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical injection volume for analytical LC-MS. |
Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Ion Electrospray (ESI-) | Carboxylic acids readily deprotonate to form [M-H]⁻ ions. |
| Capillary Voltage | 3.5 kV | Optimal for generating a stable spray. |
| Source Temperature | 120 °C | Facilitates desolvation. |
| Desolvation Gas | Nitrogen | An inert gas for efficient solvent evaporation. |
| Desolvation Temp. | 350 °C | Ensures complete desolvation of ions. |
| Collision Gas | Argon | An inert gas for collision-induced dissociation. |
| MS1 Scan Range | m/z 100-500 | To detect the precursor ion. |
| Precursor Ion (m/z) | 275.09 | The [M-H]⁻ ion of this compound. |
| Collision Energy | 10-40 eV (Ramped) | A range of energies to generate a comprehensive fragmentation spectrum. |
Predicted Mass Spectrum and Fragmentation Pathway
Based on the structure of this compound, the following mass spectral features are predicted:
Table 1: Predicted Mass Spectral Data
| Ion Type | Predicted m/z | Formula | Description |
| Precursor Ion | 275.09 | [C₁₆H₁₃F₂O₂]⁻ | [M-H]⁻ |
| Product Ion 1 | 231.09 | [C₁₅H₁₂F₂]⁻ | Loss of CO₂ (44 Da) from the precursor ion. |
| Product Ion 2 | 183.08 | [C₁₂H₈F₂]⁻ | Benzylic cleavage leading to the bis(4-fluorophenyl)methyl anion. |
| Product Ion 3 | 109.04 | [C₆H₄F]⁻ | Fluorophenyl anion. |
The proposed fragmentation pathway is initiated by the loss of carbon dioxide from the carboxylate group, a common fragmentation for deprotonated carboxylic acids[2]. Further fragmentation can occur through cleavage of the C-C bond adjacent to the diaryl-substituted carbon, leading to the stable bis(4-fluorophenyl)methyl anion.
Visualizations
Experimental Workflow
Caption: Proposed LC-MS/MS workflow for the analysis of this compound.
Proposed Fragmentation Pathway
Caption: Predicted fragmentation pathway of deprotonated this compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. While direct experimental data for this specific analyte is not widely available, the proposed method is based on well-established principles of mass spectrometry and the analysis of structurally related compounds. The outlined workflow, from sample preparation to data analysis, offers a reliable starting point for researchers and scientists in various fields. The predictive fragmentation pathway provides a basis for the structural confirmation of this compound. It is recommended that users validate this method in their own laboratories to ensure it meets their specific analytical needs.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
IP.com. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. IP.com. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-(4-Fluorobenzoyl)butyric Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
PubChem. 4-(4-Fluorobenzoyl)butyric Acid. National Center for Biotechnology Information. [Link]
-
Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. [Link]
-
PubMed. Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine. National Center for Biotechnology Information. [Link]
-
Chemguide. mass spectra - fragmentation patterns. Chemguide. [Link]
-
NIH. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. National Institutes of Health. [Link]
-
ResearchGate. Mapping the regioisomeric distribution of fatty acids in triglycerols by hybrid mass spectrometry. ResearchGate. [Link]
-
NIH. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC. National Institutes of Health. [Link]
-
NIH. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC. National Institutes of Health. [Link]
-
Encyclopedia MDPI. LC-MS/MS for the Diagnosis of Organic Acidemias. MDPI. [Link]
-
Natural Micron Pharm Tech. 4-(4-Fluorobenzoyl)Butyric Acid. Natural Micron Pharm Tech. [Link]
-
ResearchGate. Identification of phenylbutyrate-generated metabolites in Huntington disease patients using parallel liquid chromatography/electrochemical array/mass spectrometry and off-line tandem mass spectrometry. ResearchGate. [Link]
Sources
Application Notes & Protocols: In Vitro Evaluation of Phenylbutyric Acid Analogs
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays involving phenylbutyric acid derivatives, with a primary focus on the well-characterized compound 4-Phenylbutyric Acid (4-PBA) . While the specific compound 4,4-Bis(4-fluorophenyl)butyric acid is not extensively described in current literature, the principles and protocols detailed herein for 4-PBA are foundational and can be adapted for novel analogs. 4-PBA is a histone deacetylase (HDAC) inhibitor and a chemical chaperone that alleviates endoplasmic reticulum (ER) stress, making it a valuable tool in cancer research and studies of protein folding diseases.[1][2][3] This guide will delve into its mechanisms of action, provide detailed experimental protocols, and offer insights into data interpretation.
Mechanism of Action: A Dual Role in Cellular Homeostasis
4-Phenylbutyric acid exerts its biological effects through two primary, well-documented mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA is recognized as an inhibitor of HDACs.[3] By inhibiting these enzymes, 4-PBA promotes the hyperacetylation of histones, leading to a more open chromatin structure. This, in turn, can alter gene expression, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4] This mechanism is a cornerstone of its anti-neoplastic properties.[3]
-
Chemical Chaperone and ER Stress Reduction: 4-PBA acts as a chemical chaperone, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins.[2] This action helps to alleviate stress in the endoplasmic reticulum (ER), a critical organelle for protein synthesis and folding.[2][5] By reducing ER stress, 4-PBA can modulate the Unfolded Protein Response (UPR), a signaling pathway that can trigger apoptosis when cellular homeostasis cannot be restored.[2]
The interplay of these two mechanisms makes 4-PBA a compound of significant interest in various therapeutic areas, particularly oncology.
Caption: Dual mechanisms of 4-Phenylbutyric Acid (4-PBA).
Experimental Protocols
The following protocols are designed to assess the in vitro effects of 4-PBA and can be adapted for novel analogs.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., SGC-7901, MGC-803 gastric cancer cells)[6]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
4-Phenylbutyric acid (or analog)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete growth medium.[1] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-PBA (e.g., 5, 10, 20, 40, 60 µmol/L) in complete growth medium.[6] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in different phases of the cell cycle (G₀/G₁, S, and G₂/M).
Materials:
-
Cancer cell lines
-
Complete growth medium
-
4-Phenylbutyric acid (or analog)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of 4-PBA (as determined from the MTT assay) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate histograms and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells. 4-PBA has been shown to arrest gastric cancer cells at the G₀/G₁ phase at low concentrations and at the G₂/M or S phase at higher concentrations, depending on the cell line.[6]
Caption: Workflow for cell cycle analysis.
Data Presentation
Quantitative data from in vitro assays should be summarized in a clear and concise manner.
Table 1: Hypothetical IC₅₀ Values of Phenylbutyric Acid Analogs in Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| 4-PBA | SGC-7901 | 72 | 45.8 ± 3.2 |
| 4-PBA | MGC-803 | 72 | 52.1 ± 4.5 |
| Analog X | SGC-7901 | 72 | 28.9 ± 2.1 |
| Analog X | MGC-803 | 72 | 35.6 ± 3.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting and Considerations
-
Solubility: Ensure that the test compounds are fully dissolved in the vehicle (e.g., DMSO) before dilution in the culture medium. Precipitation can lead to inaccurate results.
-
Vehicle Control: Always include a vehicle control to account for any effects of the solvent on cell viability or other parameters.
-
Cell Line Selection: The choice of cell line is critical. Select cell lines that are relevant to the research question. For example, if investigating ER stress-related diseases, cell lines known to be sensitive to ER stress would be appropriate.
-
Fluorinated Analogs: The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. When testing fluorinated analogs, it is important to consider potential changes in lipophilicity, metabolic stability, and target binding affinity.
Conclusion
The in vitro assays and protocols described in this application note provide a robust framework for the initial characterization of this compound and other novel phenylbutyric acid analogs. By systematically evaluating their effects on cell viability, cell cycle progression, and underlying molecular mechanisms, researchers can gain valuable insights into their therapeutic potential.
References
-
(2025). 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach. PubMed Central. [Link]
-
Kolb, T., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. PubMed. [Link]
-
(2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. PubMed Central. [Link]
-
4-phenylbutyric acid. PubChem. [Link]
-
Cousin, E., et al. (2004). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. PubMed. [Link]
-
Lu, Y., et al. (2005). Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest. PubMed. [Link]
Sources
- 1. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,4-Bis(4-fluorophenyl)butyric Acid: A Novel Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Bis(4-fluorophenyl)butyric acid is a diarylbutyric acid derivative characterized by the presence of two 4-fluorophenyl groups attached to the fourth carbon of a butyric acid chain. While this specific molecule is not extensively documented in current scientific literature, its structural motifs suggest potential applications as a research chemical, particularly in the fields of medicinal chemistry and neuropharmacology. The bis(4-fluorophenyl)methyl moiety is a key pharmacophore in a number of compounds investigated for their interaction with biological targets, including the dopamine transporter (DAT)[1][2][3][4]. The fluorine substitutions can enhance metabolic stability and binding affinity.
These application notes provide a comprehensive guide for researchers interested in exploring the synthesis, properties, and potential biological activities of this compound. The protocols outlined herein are based on established chemical principles and methodologies for analogous compounds, offering a robust starting point for investigation.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄F₂O₂ | [2] |
| Molecular Weight | 276.28 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in organic solvents such as DMSO and ethanol; poorly soluble in water (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | ~4-5 (predicted) | - |
Hypothetical Synthesis Protocol
The following is a proposed synthetic route for this compound, based on established methods for the synthesis of related diarylalkanoic acids. This protocol should be considered a starting point and may require optimization.
Workflow for the Synthesis of this compound
Sources
- 1. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do... - ChEMBL [ebi.ac.uk]
- 3. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potential Therapeutic Applications of 4,4-Bis(4-fluorophenyl)butyric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Fluorinated Phenylalkanoic Acids
The introduction of fluorine atoms into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4,4-bis(4-fluorophenyl)butyric acid scaffold represents a promising, yet underexplored, class of compounds with significant therapeutic potential. While direct research on this specific parent compound is emerging, extensive studies on structurally related molecules, particularly those containing the bis(4-fluorophenyl)methyl moiety, provide a strong rationale for their investigation in several key therapeutic areas.
This guide provides a comprehensive overview of the potential applications of this compound derivatives, focusing on their synthesis, proposed mechanisms of action, and detailed protocols for their evaluation. The primary focus will be on their development as atypical dopamine transporter (DAT) inhibitors for the treatment of psychostimulant use disorders, with a secondary exploration of their potential as histone deacetylase (HDAC) inhibitors in oncology and neuroprotection.
Part 1: Synthesis of this compound
The synthesis of the parent compound, this compound, can be envisioned through a multi-step process, beginning with the readily available precursors, fluorobenzene and glutaric anhydride.
Step 1: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid
The initial step involves a Friedel-Crafts acylation of fluorobenzene with glutaric anhydride to yield 4-(4-fluorobenzoyl)butyric acid. This reaction is a well-documented and efficient method for creating the initial framework of the molecule.[1][2]
Protocol 1: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) and fluorobenzene. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Reactants: Slowly add a solution of glutaric anhydride in fluorobenzene to the cooled mixture via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
Step 2: Synthesis of this compound
The second key step involves the introduction of the second 4-fluorophenyl group. This can be achieved through a Friedel-Crafts alkylation of fluorobenzene with the 4-(4-fluorobenzoyl)butyric acid, followed by reduction of the ketone. A more direct approach would be a Friedel-Crafts reaction with a suitable precursor derived from the keto acid. A plausible synthetic route is outlined below:
Protocol 2: Proposed Synthesis of this compound
-
Activation of the Carboxylic Acid: Convert the carboxylic acid of 4-(4-fluorobenzoyl)butyric acid to a more reactive species, such as an acyl chloride or ester, to prevent unwanted side reactions during the subsequent Friedel-Crafts reaction.
-
Second Friedel-Crafts Reaction: React the activated intermediate with an excess of fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step introduces the second 4-fluorophenyl group at the carbonyl carbon, forming a tertiary alcohol intermediate after hydrolysis.
-
Reduction: The resulting tertiary alcohol can then be reduced to the desired this compound. This reduction can be challenging, and specific conditions would need to be optimized. A potential alternative is the reduction of the ketone in 4-(4-fluorobenzoyl)butyric acid to a secondary alcohol, followed by conversion to a benzylic halide and subsequent Friedel-Crafts alkylation with fluorobenzene.
Part 2: Therapeutic Application as Atypical Dopamine Transporter (DAT) Inhibitors
A significant body of research points to the therapeutic potential of compounds containing the bis(4-fluorophenyl)methyl moiety as atypical dopamine transporter (DAT) inhibitors for the treatment of psychostimulant use disorders, such as cocaine and methamphetamine addiction.[3][4][5][6]
Mechanism of Action
Typical DAT inhibitors, like cocaine, block the reuptake of dopamine from the synaptic cleft, leading to a rapid increase in extracellular dopamine levels and producing the reinforcing effects that drive addiction. Atypical DAT inhibitors, while also binding to the DAT, do so in a manner that does not produce the same abuse liability.[3][6] It is hypothesized that these compounds stabilize a different conformation of the transporter, leading to a more gradual and sustained increase in dopamine levels, which can help to normalize dopamine signaling and reduce drug craving without producing a "high".[5]
Caption: Proposed mechanism of atypical DAT inhibition.
Experimental Protocols
Protocol 3: In Vitro DAT Binding Assay
This protocol determines the binding affinity (Ki) of the test compounds for the dopamine transporter.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).[7]
-
Radioligand Binding: In a 96-well plate, incubate the cell membranes with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the this compound derivative.
-
Incubation: Incubate at 4°C for 2-3 hours to reach equilibrium.[7]
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate bound and unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 4: In Vitro Dopamine Uptake Assay
This assay measures the functional inhibition of dopamine uptake by the test compounds.[8][9][10]
-
Cell Culture: Plate cells expressing hDAT in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the test compound.
-
Dopamine Uptake: Initiate dopamine uptake by adding [³H]dopamine to the wells.
-
Incubation: Incubate at 37°C for a short period (e.g., 10 minutes).
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity.
-
Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition of dopamine uptake against the compound concentration.
| Compound | DAT Ki (nM) | Dopamine Uptake IC₅₀ (nM) |
| Cocaine | 100 - 500 | 200 - 600 |
| GBR12909 | 1 - 10 | 5 - 20 |
| Hypothetical Derivative 1 | 50 | 150 |
| Hypothetical Derivative 2 | 25 | 80 |
| Caption: Hypothetical comparative data for DAT binding and uptake inhibition. |
Protocol 5: In Vivo Model of Psychostimulant Self-Administration
This protocol assesses the ability of the test compounds to reduce the reinforcing effects of psychostimulants in an animal model.[11][12][13][14]
-
Animal Model: Use rats or mice trained to self-administer a psychostimulant (e.g., cocaine) by pressing a lever to receive an intravenous infusion.
-
Treatment: Administer the this compound derivative prior to the self-administration session.
-
Behavioral Testing: Record the number of lever presses and infusions during the session.
-
Data Analysis: Compare the self-administration behavior in treated animals to a vehicle-treated control group. A significant reduction in lever pressing indicates a decrease in the reinforcing effects of the psychostimulant.
Part 3: Potential Application as Histone Deacetylase (HDAC) Inhibitors
The structurally related compound, 4-phenylbutyric acid (4-PBA), is a known histone deacetylase (HDAC) inhibitor.[15][16][17][18] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. The structural similarity of this compound to 4-PBA suggests that its derivatives may also possess HDAC inhibitory activity.
Mechanism of Action
HDAC inhibitors work by increasing the acetylation of histones, which leads to a more open chromatin structure and the transcription of genes that can, for example, induce cancer cell apoptosis or provide neuroprotection.[17] The butyric acid moiety is a key pharmacophore for HDAC inhibition, and the bis(4-fluorophenyl) groups could potentially enhance potency and selectivity for specific HDAC isoforms.[19]
Caption: Proposed mechanism of HDAC inhibition.
Experimental Protocols
Protocol 6: In Vitro HDAC Activity Assay
This protocol measures the ability of the test compounds to inhibit the activity of HDAC enzymes.
-
Enzyme Source: Use purified recombinant human HDAC enzymes or nuclear extracts from cultured cells.
-
Substrate: Use a fluorogenic or colorimetric HDAC substrate.
-
Reaction: In a 96-well plate, incubate the HDAC enzyme with the substrate in the presence of varying concentrations of the this compound derivative.
-
Detection: After a set incubation time, add a developer solution that generates a fluorescent or colorimetric signal from the deacetylated substrate.
-
Quantification: Measure the signal using a plate reader.
-
Data Analysis: Determine the IC₅₀ value for HDAC inhibition.
Protocol 7: Western Blot Analysis of Histone Acetylation
This protocol assesses the ability of the test compounds to increase histone acetylation in cultured cells.
-
Cell Treatment: Treat cultured cells (e.g., cancer cell lines or neuronal cells) with varying concentrations of the test compound for a specified time.
-
Protein Extraction: Lyse the cells and extract the nuclear proteins.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with antibodies specific for acetylated histones (e.g., anti-acetyl-H3 and anti-acetyl-H4) and a loading control (e.g., total H3).
-
Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the relative increase in histone acetylation.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with the potential for significant therapeutic impact. The strong evidence supporting the role of related compounds as atypical DAT inhibitors provides a clear path for their development in the treatment of psychostimulant use disorders. Furthermore, the potential for these derivatives to act as HDAC inhibitors opens up exciting possibilities in oncology and neuroprotection.
Future research should focus on the efficient synthesis of a library of this compound derivatives with diverse substitutions to establish clear structure-activity relationships. In-depth preclinical evaluation, including pharmacokinetic and toxicological studies, will be crucial for identifying lead candidates for clinical development. The protocols outlined in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this intriguing chemical scaffold.
References
- Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PMC - PubMed Central.
- Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. PubMed Central.
- Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT)
- Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. Benchchem.
- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC - PubMed Central - NIH.
- Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity.
- In vitro assays for the functional characterization of the dopamine transporter (D
- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
- An Insight into the Cellular Mechanisms of Addiction to Psychostimulants. omicsonline.org.
- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (D
- Modeling the Development of Drug Addiction in Male and Female Animals. PMC - NIH.
- Understanding Addiction Using Animal Models. PMC - PubMed Central - NIH.
- Stress and Rodent Models of Drug Addiction: Role of VTA-Accumbens-PFC-Amygdala Circuit. PubMed Central.
- 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition. journals.plos.org.
- D
- Understanding Addiction Using Animal Models. Frontiers.
- This compound. gsrs.
- The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PMC.
- Butyrate Histone Deacetylase Inhibitors. PMC - NIH.
- Inhibition of histone deacetylase activity by butyr
- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). orgsyn.org.
- 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregul
- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
- Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. deepblue.lib.umich.edu.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH.
- 4-Fluorophenibut. Wikipedia.
- Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)
- 4-(4-Fluorobenzoyl)butyric acid synthesis. ChemicalBook.
Sources
- 1. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 2. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 3. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Modeling the Development of Drug Addiction in Male and Female Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Addiction Using Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stress and Rodent Models of Drug Addiction: Role of VTA-Accumbens-PFC-Amygdala Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Bis(4-fluorophenyl)butyric Acid
Welcome to the technical support center for the synthesis of 4,4-Bis(4-fluorophenyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and its precursors, providing explanations and actionable solutions.
Low Yield in Friedel-Crafts Acylation Step
Question: My Friedel-Crafts acylation of fluorobenzene with succinic anhydride is resulting in a low yield of the intermediate, 4-oxo-4-(4-fluorophenyl)butanoic acid. What are the likely causes and how can I improve the yield?
Answer: Low yields in this Friedel-Crafts acylation are a frequent issue and can stem from several factors. The primary synthesis is a two-step process, starting with the formation of an intermediate ketoacid, which is then reduced.[1][2][3]
Overall Synthetic Workflow
Caption: Synthetic pathway for this compound.
Here are the key areas to investigate to improve your yield:
-
Purity of Reagents and Solvent: The Friedel-Crafts acylation is highly sensitive to moisture. Ensure that your fluorobenzene, succinic anhydride, and solvent (e.g., dichloromethane) are anhydrous. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), must also be of high purity and handled under inert conditions to prevent deactivation.
-
Catalyst Activity and Stoichiometry: Aluminum chloride is a strong Lewis acid and its activity is crucial. Use a fresh, high-purity batch of AlCl₃. Due to the formation of a complex with the ketone product, a stoichiometric amount of AlCl₃ is often required.[4] You may need to optimize the molar ratio of AlCl₃ to the limiting reagent (succinic anhydride).
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. The addition of the reactants should typically be done at a low temperature (e.g., 0-10 °C) to manage the exothermic nature of the reaction and prevent side reactions.[5][6] After the initial addition, the reaction is often allowed to warm to room temperature.[5]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
Mixing and Stirring: Inadequate mixing can result in localized overheating and poor reaction kinetics, especially on a larger scale.[7] Ensure efficient stirring throughout the reaction.
Experimental Protocol: Friedel-Crafts Acylation
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a reaction vessel with anhydrous aluminum chloride and a portion of the solvent (e.g., dichloromethane).
-
Cool the mixture to 0-10 °C in an ice bath.
-
Slowly add a solution of fluorobenzene and succinic anhydride in the solvent to the cooled AlCl₃ suspension, maintaining the temperature below 15 °C.[7]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring for completion.
-
Quench the reaction by carefully adding the mixture to a cold solution of dilute hydrochloric acid.[5][6]
-
Isolate the crude product by filtration.
| Parameter | Recommended Range | Rationale |
| Temperature | 0-25 °C | Controls exothermicity and minimizes side reactions.[7] |
| AlCl₃:Anhydride Ratio | 2:1 to 3:1 (molar) | Ensures complete activation of the anhydride. |
| Solvent | Dichloromethane, Ethylene Dichloride | Inert and good solubility for reactants.[7][8] |
Presence of Desfluoro Impurity
Question: My final product is contaminated with a desfluoro analog. How is this impurity formed and how can I minimize it?
Answer: The presence of the desfluoro impurity, 4-benzoylbutyric acid, is a known issue and arises from benzene contamination in the fluorobenzene starting material.[7][8] Even small amounts of benzene can react under the Friedel-Crafts conditions to produce the corresponding non-fluorinated product.
To minimize this impurity:
-
Use High-Purity Fluorobenzene: Start with fluorobenzene that has a very low benzene content (e.g., <300 ppm).[7][8]
-
Purification of the Intermediate: The desfluoro impurity can be carried through the synthesis. Purifying the intermediate ketoacid, 4-oxo-4-(4-fluorophenyl)butanoic acid, is an effective strategy. This can be achieved by:
-
Base Wash: Dissolving the crude product in an aqueous base (e.g., sodium hydroxide or sodium bicarbonate solution), treating with activated charcoal to remove colored impurities, and then re-precipitating the acid by acidification with a strong acid like HCl.[5][7][8]
-
Recrystallization: Recrystallizing the purified acid from a suitable solvent, such as acetone or a mixture of solvents.[7][8]
-
Inefficient Reduction of the Ketoacid Intermediate
Question: The reduction of the ketoacid intermediate to this compound is incomplete or giving side products. What are the best reduction methods and how can I optimize them?
Answer: The reduction of the aryl ketone is a critical step. The two most common methods are the Clemmensen reduction and the Wolff-Kishner reduction.[4][9] The choice depends on the substrate's sensitivity to acidic or basic conditions.[10]
Troubleshooting Reduction Step
Caption: Decision workflow for troubleshooting the reduction step.
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is effective for reducing aryl-alkyl ketones.[9][11]
-
Optimization:
-
Zinc Amalgam Preparation: The activity of the zinc amalgam is crucial. Ensure it is freshly prepared by treating zinc dust or granules with a solution of mercuric chloride.[12]
-
Acid Concentration: Use concentrated hydrochloric acid. The reaction is performed under strongly acidic conditions.[10]
-
Reaction Time and Temperature: The reaction often requires prolonged heating (reflux) to go to completion.[12]
-
Substrate Solubility: The substrate should be soluble in the reaction medium. A co-solvent like toluene may be necessary.[12]
-
Experimental Protocol: Clemmensen Reduction
-
Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercuric chloride.[12]
-
Decant the aqueous solution and add the amalgamated zinc to a reaction flask.
-
Add concentrated hydrochloric acid, water, and a solvent for the substrate (e.g., toluene).
-
Add the ketoacid intermediate to the mixture.
-
Heat the reaction mixture to reflux for an extended period (e.g., 24 hours), with periodic additions of more concentrated HCl.[12]
-
After cooling, separate the organic layer, wash, dry, and concentrate to obtain the crude product.
-
Purify the product by chromatography or recrystallization.[12]
Wolff-Kishner Reduction: This method involves the use of hydrazine hydrate and a strong base (like potassium hydroxide) at high temperatures. It is suitable for substrates that are sensitive to strong acids.[10]
-
Optimization:
-
High Temperature: This reaction requires high temperatures, often in a high-boiling solvent like diethylene glycol.
-
Anhydrous Conditions: After the initial formation of the hydrazone, the removal of water is important for the final reduction step.
-
| Reduction Method | Reagents | Conditions | Advantages | Disadvantages |
| Clemmensen | Zn(Hg), conc. HCl | Acidic, Reflux | Effective for aryl-alkyl ketones.[9][11] | Not suitable for acid-sensitive substrates.[9][10] |
| Wolff-Kishner | H₂NNH₂, KOH | Basic, High Temp. | Good for acid-sensitive substrates.[10] | Requires high temperatures; not suitable for base-sensitive substrates. |
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the optimization of each step. Reported yields for the initial Friedel-Crafts acylation to the ketoacid intermediate are often in the range of 70-80%.[13] The subsequent reduction step can also have a high yield, potentially leading to an overall yield of over 60%.
Q2: Can I use a different Lewis acid for the Friedel-Crafts acylation?
A2: While aluminum chloride is the most common and potent Lewis acid for this reaction, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, they are generally less reactive and may require harsher conditions or result in lower yields. The choice of catalyst can also be influenced by the solvent and reaction scale.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the structure and purity of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several safety precautions are essential:
-
Aluminum Chloride: It is a corrosive and moisture-sensitive solid that reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE).
-
Fluorobenzene: It is a flammable and toxic liquid. Avoid inhalation and skin contact.
-
Concentrated Hydrochloric Acid: It is highly corrosive. Handle with care in a well-ventilated area.
-
Clemmensen Reduction: This reaction involves mercury, which is highly toxic. Handle mercuric chloride and the resulting amalgam with extreme caution and dispose of waste properly according to institutional guidelines.
References
- Name Reactions. (n.d.). CLEMMENSEN REDUCTION. Retrieved from a document on the Clemmensen reduction.
- Patents India. (n.d.). An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid.
-
ChemTalk. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
Wikipedia. (2023, December 26). Clemmensen reduction. Retrieved from [Link]
- Juniper Publishers. (n.d.). Clemmensen Reduction. Retrieved from a document on the Clemmensen reduction.
- BenchChem. (n.d.). Starting materials for 4-(4-Fluorophenyl)butyryl chloride synthesis.
-
Wikipedia. (2023, December 18). Friedel–Crafts reaction. Retrieved from [Link]
- Google Patents. (n.d.). US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
- StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
-
Juniper Publishers. (2024, April 16). The Clemmensen Reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Google Patents. (n.d.). CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.
- Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of.
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Beilstein-Institut. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)butyryl Chloride.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 4-(4-Fluorophenyl)butyryl Chloride: A Cost-Benefit Analysis.
- Google Patents. (n.d.). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
- National Institutes of Health. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]
- 8. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 10. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 11. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 12. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4,4-Bis(4-fluorophenyl)butyric Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,4-Bis(4-fluorophenyl)butyric acid. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles for a plausible synthetic route.
While a standardized, one-pot synthesis for this compound is not extensively documented in readily available literature, a logical and effective approach involves a two-stage process. This guide is structured around the potential challenges and side reactions that may occur during this synthesis.
The proposed pathway begins with a Michael addition to form a nitrile intermediate, which is subsequently hydrolyzed to the final carboxylic acid product. Our focus will be on anticipating and resolving issues at each of these critical stages.
Section 1: Troubleshooting the Michael Addition for the Nitrile Precursor
The first stage of the synthesis involves the formation of 4,4-Bis(4-fluorophenyl)butanenitrile. A viable method for this is the Michael (or conjugate) addition of a carbanion derived from a (4-fluorophenyl)-containing donor to an α,β-unsaturated acceptor.
Overall Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of this compound.
FAQs and Troubleshooting for Stage 1
Question 1: My reaction yield is low, and I'm recovering a significant amount of unreacted 4-fluorophenylacetonitrile. What is causing this?
Answer: This issue typically points to incomplete deprotonation of the Michael donor (4-fluorophenylacetonitrile). The α-proton of this nitrile is acidic, but a sufficiently strong, non-nucleophilic base is required to generate the carbanion quantitatively.
-
Causality: If the base is too weak or if stoichiometry is insufficient, an equilibrium will exist between the starting nitrile and its carbanion, leading to incomplete reaction. Moisture in the reaction solvent or on the glassware will quench the base and the carbanion, significantly reducing yield.
-
Troubleshooting Steps:
-
Choice of Base: Use a powerful, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA). Avoid bases like NaOH or alkoxides, which can promote side reactions with the nitrile or acceptor.
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
-
Temperature Control: The deprotonation step is often best performed at low temperatures (e.g., 0 °C to -78 °C for LDA) to prevent base-mediated side reactions before the Michael acceptor is introduced.
-
Question 2: My final product is a mixture of isomers. How can I differentiate the desired 1,4-adduct from the 1,2-adduct and how do I prevent the side product?
Answer: You are likely observing a mixture of the desired 1,4-conjugate addition product and a 1,2-direct addition byproduct. The Michael addition is a thermodynamically controlled reaction that favors the more stable 1,4-product, but under certain conditions, the kinetically favored 1,2-product can form.[1][2]
-
Mechanistic Insight: Less reactive, more stabilized nucleophiles (like the carbanion from your nitrile) strongly favor the 1,4-addition pathway.[3] However, highly reactive conditions (e.g., very high temperatures or extremely reactive, less-stabilized carbanions) can lead to the faster, irreversible 1,2-addition.
Caption: Competing 1,2- (direct) vs. 1,4- (conjugate) addition pathways.
-
Troubleshooting & Optimization:
-
Temperature Management: Run the reaction at lower temperatures. This gives the reaction more time to proceed via the lower-energy transition state of the 1,4-addition, ensuring the thermodynamic product is the major one.
-
Controlled Addition: Add the Michael acceptor slowly to the solution of the pre-formed carbanion at a low temperature. This maintains a low concentration of the acceptor and minimizes side reactions.
-
Catalyst/Base Choice: Ensure the base used is purely for deprotonation and does not complex with the acceptor in a way that favors 1,2-addition.
-
Section 2: Troubleshooting the Hydrolysis of 4,4-Bis(4-fluorophenyl)butanenitrile
The second stage is the hydrolysis of the nitrile intermediate to the target carboxylic acid. This reaction can be catalyzed by either acid or base, and incomplete reaction is a common hurdle.
FAQs and Troubleshooting for Stage 2
Question 3: After my hydrolysis reaction, I have a significant amount of a neutral, high-melting solid impurity. What is it and how do I get rid of it?
Answer: The most probable impurity is the amide intermediate, 4,4-Bis(4-fluorophenyl)butanamide. Nitrile hydrolysis is a two-step process, proceeding through an amide, and forcing the reaction to completion can be challenging, especially with sterically hindered nitriles.[4][5]
-
Reaction Mechanism: R-C≡N → [R-C(=O)NH₂] → R-COOH
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Often, the conversion of the amide to the carboxylic acid is the rate-limiting step and requires more forcing conditions than the initial hydration of the nitrile.[6] Extend the reflux time and monitor the reaction by TLC or LCMS until the amide spot disappears.
-
Use Harsher Conditions (with caution): For acid hydrolysis, a higher concentration of sulfuric acid can be used. For basic hydrolysis, a higher concentration of NaOH or KOH and a higher-boiling solvent like ethylene glycol may be necessary. Be aware that harsh conditions can sometimes lead to degradation.
-
Purification: If the amide persists, it can often be removed from the desired carboxylic acid via an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The carboxylic acid will move to the aqueous layer as its carboxylate salt, while the neutral amide remains in the organic layer. The aqueous layer can then be separated and re-acidified to precipitate the pure carboxylic acid.
-
Question 4: Should I use acidic or basic conditions for the hydrolysis step?
Answer: The choice depends on the stability of your molecule and your purification strategy. Both methods are effective but have different outcomes and potential side reactions.[7]
-
Acidic Hydrolysis (e.g., aq. H₂SO₄ or HCl):
-
Basic Hydrolysis (e.g., aq. NaOH or KOH):
-
Pros: Often faster and less prone to charring or degradation than acid hydrolysis.
-
Cons: The initial product is the carboxylate salt. An additional acidification step is required to precipitate the final product. Ammonia gas is evolved during the reaction.[4]
-
| Condition | Primary Product | Workup | Key Considerations |
| Acidic Hydrolysis | Carboxylic Acid | Dilution with water, extraction | Can be slow; risk of degradation with sensitive substrates. |
| Basic Hydrolysis | Carboxylate Salt | Acidification, filtration/extraction | Often faster; requires an extra acidification step for product isolation. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Michael Addition
This is a generalized protocol and should be optimized for the specific Michael acceptor used.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 4-fluorophenylacetonitrile (1.0 eq.) to anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.
-
Deprotonation: Cool the solution to 0 °C. Slowly add sodium hydride (1.1 eq., 60% dispersion in mineral oil) in portions. Allow the mixture to stir for 30-60 minutes at this temperature until hydrogen evolution ceases.
-
Addition: Cool the resulting carbanion solution to the desired reaction temperature (e.g., 0 °C or lower). Add a solution of the α,β-unsaturated Michael acceptor (1.0 eq.) in anhydrous THF dropwise via a syringe pump over 1-2 hours.
-
Reaction: Allow the reaction to stir at the selected temperature until completion, as monitored by TLC or LCMS.
-
Quench: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution at 0 °C.
-
Workup: Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile intermediate.
Protocol 2: General Procedure for Acidic Nitrile Hydrolysis
-
Setup: To a round-bottom flask, add the crude 4,4-Bis(4-fluorophenyl)butanenitrile (1.0 eq.) and an aqueous solution of sulfuric acid (e.g., 50% v/v).
-
Reaction: Heat the mixture to reflux (typically >100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LCMS for the disappearance of the starting nitrile and the intermediate amide. This may take several hours to overnight.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully over crushed ice.
-
Isolation: The solid product may precipitate upon cooling. Collect the solid by vacuum filtration and wash thoroughly with cold water. Alternatively, extract the product into an organic solvent.
-
Purification: The crude acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
References
- Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822.
-
Clark, J. (2023). hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
Bhavsar, N. (2021). Hydrolysis of nitrile: Amide vs Carboxylic acid. Chemistry Stack Exchange. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Synthesis Of Drugs. (2012). Laboratory Synthesis Of Fenclofenac. Retrieved from [Link]
-
Finance Fusion. (2024). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fenclofenac. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Fenclofenac. Retrieved from [Link]
-
IP.com. (2003). An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael addition reactions to show evidence of side reactions. Retrieved from [Link]
- Google Patents. (2005). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
Organic Chemistry Tutor. (2021). Michael Addition Reaction EXPLAINED. YouTube. Retrieved from [Link]
- Google Patents. (2003). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
ResearchGate. (n.d.). Conjugate addition between fluorobis(phenylsulfonyl)methane and enals.. Retrieved from [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 3,4-Dihydro-β-Carbolines with 4-Fluorophenyl-Nitrile Oxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Bis(4-chlorophenyl)butanenitrile. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Photochemical Synthesis of Nitriles from Alcohols. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Michael Addition [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 4,4-Bis(4-fluorophenyl)butyric Acid
Welcome to the technical support guide for the purification of 4,4-Bis(4-fluorophenyl)butyric acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common impurities, their origins, and systematic troubleshooting strategies to achieve high purity for your target compound. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your purification workflow.
Introduction: Understanding the Impurity Landscape
The synthesis of this compound typically proceeds in two key stages:
-
Friedel-Crafts Acylation: Reaction of fluorobenzene with an acylating agent like glutaric anhydride to form the key intermediate, 4-(4-fluorobenzoyl)butyric acid.[1]
-
Reduction: Conversion of the ketone group in the intermediate to a methylene group, most commonly via a Clemmensen or Wolff-Kishner reduction, to yield the final product.[1][2][3]
The majority of critical impurities are introduced during the first stage and are carried through the synthesis. Therefore, effective purification often involves strategies targeting both the intermediate and the final product.
Caption: Synthetic workflow and impurity introduction points.
Frequently Asked Questions & Troubleshooting Guides
Q1: My final product is contaminated with a desfluoro impurity (4-phenylbutyric acid). How did this happen and how can I remove it?
A1: Root Cause Analysis and Mitigation Strategy
This is the most critical and common process-related impurity.
Causality: The desfluoro impurity originates from the Friedel-Crafts acylation step. Commercial grades of fluorobenzene, a key starting material, often contain trace amounts of benzene (typically 300-700 ppm).[4][5] During the Lewis acid-catalyzed acylation, the benzene impurity competitively reacts alongside fluorobenzene to form 4-benzoylbutyric acid.[5] This desfluoro keto-acid is structurally very similar to the desired intermediate and is carried into the subsequent reduction step, where it is converted to 4-phenylbutyric acid.
Troubleshooting & Protocol:
The most effective strategy is to remove the desfluoro keto-acid intermediate before the reduction step. The subtle difference in polarity and acidity between the fluorinated and non-fluorinated analogs makes post-reduction separation challenging.
Protocol 1: Purification of the Intermediate via Acid-Base Extraction
This protocol leverages the acidic nature of the carboxylic acid group to separate it from neutral impurities and allows for purification.
-
Step 1: Basification: Dissolve the crude 4-(4-fluorobenzoyl)butyric acid solid in a dilute aqueous base, such as 4-5% sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to form the corresponding sodium salt.[6][7][8]
-
Step 2: Charcoal Treatment (Optional): To the basic solution, add a small amount of activated charcoal (e.g., 5-10% w/w of crude product) to adsorb colored impurities and other non-polar contaminants.[6][7] Heat and stir the suspension for approximately 1 hour.[8][9]
-
Step 3: Filtration: Filter the hot solution through a pad of diatomaceous earth (e.g., Celite) to remove the charcoal and any insoluble matter.[8]
-
Step 4: Acidification & Precipitation: Cool the clear filtrate in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring to adjust the pH to ~1-2.[7][8] The purified 4-(4-fluorobenzoyl)butyric acid will precipitate as a white solid.
-
Step 5: Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.[8][9]
Trustworthiness Check: Purity should be assessed by HPLC. A successful purification at this stage should reduce the desfluoro analog to an acceptable level (e.g., <0.1% or even <0.05%).[4][6][7]
Caption: Workflow for Acid-Base Purification of the Keto-Acid.
Q2: My HPLC analysis shows unreacted 4-(4-fluorobenzoyl)butyric acid in my final product. What is the cause and the solution?
A2: Incomplete Reaction and Purification by Recrystallization
Causality: The presence of the keto-acid starting material in your final product is a clear indicator of an incomplete reduction reaction. Both Clemmensen (acidic) and Wolff-Kishner (basic) reductions require specific, often harsh, conditions to drive the reaction to completion.[2][10] Insufficient reaction time, improper temperature control, or deactivated reagents can lead to residual starting material.
Troubleshooting & Protocol:
The significant polarity difference between the starting keto-acid and the reduced alkane product makes purification by recrystallization highly effective. The carboxylic acid group is still present in both, but the removal of the polar ketone group makes the final product substantially less polar.
Protocol 2: Recrystallization of the Final Product
The goal is to find a solvent or solvent system where this compound is soluble at high temperatures but poorly soluble at low temperatures, while the more polar keto-acid impurity remains in the mother liquor.
-
Step 1: Solvent Selection: Choose an appropriate solvent. Based on the structure, suitable single solvents could include toluene, acetone, or ethyl acetate.[4] For solvent mixtures, a common approach is to dissolve the crude product in a minimal amount of a "good" solvent (like ethyl acetate or acetone) and then add a "poor," less polar anti-solvent (like hexanes or heptane) until turbidity is observed.[11][12]
-
Step 2: Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Step 3: Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Step 4: Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize product precipitation.
-
Step 5: Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurities.
-
Step 6: Drying: Dry the purified crystals under vacuum.
Data Summary: Recommended Recrystallization Solvents
| Solvent Class | Specific Solvent(s) | Polarity | Boiling Point (°C) | Notes |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar Aprotic | 56 | Often a good starting point for dissolving carboxylic acids.[4] |
| Esters | Ethyl Acetate | Polar Aprotic | 77 | Good general-purpose solvent.[4] |
| Aromatics | Toluene | Non-polar | 111 | Effective for less polar compounds; high boiling point.[4] |
| Alcohols | Methanol, Ethanol | Polar Protic | 65, 78 | Can be effective, but may esterify the acid if heated for prolonged periods with an acid catalyst.[4] |
| Hydrocarbons | Hexane, Heptane | Non-polar | 69, 98 | Typically used as the anti-solvent in a mixed-solvent system.[4][12] |
Q3: Should I use the Clemmensen or Wolff-Kishner reduction? Do they produce different impurities?
A3: Selecting the Right Reduction Based on Substrate Stability
The choice between these two classic reactions is dictated entirely by the functional groups present on your substrate and their stability under strongly acidic or basic conditions.[1][10]
-
Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[2]
-
Choose this if: Your molecule is stable to strong acid. It is particularly effective for aryl-alkyl ketones like the 4-(4-fluorobenzoyl)butyric acid intermediate.[2][13]
-
Avoid this if: Your molecule contains acid-sensitive groups, such as acetals, silyl ethers, or certain esters that could hydrolyze.[10]
-
Potential Side Products: For some ketones, bimolecular products (pinacols) or rearrangements can occur, though this is less common for this specific substrate.[14]
-
-
Wolff-Kishner Reduction: Uses hydrazine (H₂NNH₂) and a strong base (like KOH or potassium tert-butoxide) in a high-boiling solvent like diethylene glycol, typically at high temperatures (~200 °C).[3][15]
-
Choose this if: Your molecule is stable to strong base and high heat but sensitive to acid.[3]
-
Avoid this if: Your molecule contains base-sensitive groups, such as esters that could saponify or stereocenters prone to epimerization.
-
Potential Side Products: The primary side reaction is the formation of azines if the intermediate hydrazone reacts with another molecule of the starting ketone.[3] This can be minimized by using pre-formed hydrazones or specific modified procedures.
-
For 4-(4-fluorobenzoyl)butyric acid, both methods are viable as the molecule is generally robust. The Clemmensen reduction is often cited in synthetic protocols for this class of compounds.[1] Regardless of the method, incomplete reduction remains the most probable impurity.
References
- WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl)
-
An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Martin, E. L. (1942). The Clemmensen Reduction. Organic Reactions, 1, 155-209. [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]
-
CLEMMENSEN REDUCTION. [Link]
- US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl)
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry. [Link]
-
Clemmensen reduction - Wikipedia. [Link]
-
Wolff–Kishner reduction - Wikipedia. [Link]
-
Clemmensen Reduction & Wolff Kishner Mechanism - YouTube. [Link]
-
Wolff-Kishner Reduction - Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 5. Buy 4-(4-Fluorobenzoyl)butyric Acid | 149437-76-3 [smolecule.com]
- 6. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]
- 7. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 8. 4-(4-Fluorobenzoyl)butyric acid | 149437-76-3 [chemicalbook.com]
- 9. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Wolff-Kishner Reduction [organic-chemistry.org]
Navigating the Stability of 4,4-Bis(4-fluorophenyl)butyric Acid in Solution: A Technical Support Guide
Welcome to the technical support center for 4,4-Bis(4-fluorophenyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges when working with this compound in solution. Given the limited direct literature on this specific molecule, this resource synthesizes information from analogous structures and fundamental chemical principles to provide practical, field-proven insights. Our goal is to equip you with the knowledge to anticipate and troubleshoot stability issues, ensuring the integrity and reproducibility of your experiments.
Introduction to the Molecule and Potential Stability Concerns
This compound is a diarylbutyric acid derivative characterized by two fluorophenyl groups attached to the fourth carbon of a butyric acid chain. This gem-diphenyl-like structure, combined with the carboxylic acid moiety, presents a unique set of potential stability considerations in solution. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic rings and the acidity of the carboxylic group.
Potential areas of instability in solution may arise from:
-
Hydrolysis: The carboxylic acid group can participate in reactions with water, although this is generally slow for carboxylic acids themselves, derivatives like esters or amides are more susceptible.
-
Oxidation: The benzylic protons at the 4-position could be susceptible to oxidation, especially in the presence of trace metals or peroxides.
-
Photodegradation: Aromatic systems, particularly those with halogens, can be sensitive to light, leading to degradation.
-
pH-dependent Degradation: The ionization state of the carboxylic acid will change with pH, which can influence solubility and reactivity.
This guide will address these potential issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Compound Handling and Solubility
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on the structure, which includes nonpolar aromatic rings and a polar carboxylic acid group, a range of solvents can be considered. For stock solutions, polar aprotic solvents are generally a good starting point.
| Solvent Type | Recommended Solvents | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High solubilizing power for a wide range of compounds. |
| Polar Protic | Ethanol, Methanol | The carboxylic acid group can hydrogen bond with these solvents. |
| Aqueous Buffers | pH > 6 | The compound will be deprotonated to its more soluble carboxylate form. |
It is always recommended to perform small-scale solubility tests before preparing a large batch of solution.
Q2: I'm observing precipitation of my compound in an aqueous buffer. What could be the cause and how can I resolve it?
A2: Precipitation in aqueous buffers is a common issue and can be attributed to several factors:
-
pH and pKa: The predicted pKa of similar aromatic carboxylic acids is around 4-5. If the pH of your buffer is close to or below the pKa of this compound, the compound will be in its less soluble, protonated (acidic) form. Solution: Increase the pH of your buffer to at least 2 units above the pKa to ensure the compound is in its more soluble deprotonated (carboxylate) form.
-
Exceeding Solubility Limit: Even at a suitable pH, the compound has a finite solubility. Solution: Try preparing a more dilute solution. If a higher concentration is required, consider the use of a co-solvent. A small percentage (e.g., 1-5%) of DMSO or ethanol can significantly enhance solubility in aqueous media.
-
Salt Effects: High concentrations of certain salts in your buffer can decrease the solubility of organic molecules (salting out). Solution: If possible, reduce the salt concentration of your buffer or switch to a different buffer system.
Solution Stability and Storage
Q3: What are the optimal storage conditions for a stock solution of this compound in DMSO?
A3: For long-term storage of stock solutions in DMSO, we recommend the following:
-
Temperature: Store at -20°C or -80°C. This minimizes the rate of any potential degradation reactions.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Aromatic compounds can be susceptible to photodegradation.
-
Moisture: Use anhydrous DMSO and ensure the container is tightly sealed to prevent the absorption of water, which can lead to hydrolysis of the solvent or compound over time.
-
Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles, which can degrade the compound and introduce moisture.
Q4: How can I assess the stability of my compound in a specific experimental buffer?
A4: A simple stability study can be performed using High-Performance Liquid Chromatography (HPLC). This is crucial if your experiments are conducted over several hours or days.
Troubleshooting Guide
Issue: Inconsistent results in biological assays.
Potential Cause 1: Compound Degradation in Assay Media
-
Rationale: Cell culture media are complex aqueous solutions, often at a physiological pH of ~7.4 and incubated at 37°C. These conditions can promote slow degradation of the compound over the course of the experiment.
-
Troubleshooting Steps:
-
Perform a time-course stability study: Prepare your final working solution in the assay media.
-
Analyze the concentration of the parent compound by HPLC at time 0 and at several time points throughout your experiment (e.g., 2, 4, 8, 24 hours).
-
If significant degradation (e.g., >10%) is observed, consider preparing fresh solutions more frequently during the assay or shortening the exposure time.
-
Potential Cause 2: Adsorption to Labware
-
Rationale: Lipophilic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.
-
Troubleshooting Steps:
-
Use low-adhesion polypropylene tubes and plates where possible.
-
Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) to your buffer, if compatible with your assay, to reduce non-specific binding.
-
Include a pre-incubation step where the labware is exposed to a solution of the compound to saturate binding sites, then replace with fresh solution for the actual experiment.
-
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This method will need to be optimized for your specific HPLC system and to ensure separation from any potential degradants.
Protocol 2: Forced Degradation Study
Forced degradation studies are used to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.[1]
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photostability: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be kept in the dark.
-
Thermal Degradation: Heat a solid sample of the compound at 80°C for 24 hours.
Analyze all samples by the developed HPLC method to observe the formation of degradation products.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Workflow for Solution Stability Assessment
Caption: Experimental workflow for assessing the stability of a compound in solution.
References
- ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.
- ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 1996.
- Alsante, K.M., et al., The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 2007. 31(6): p. 48-58.
- Baertschi, S.W., K.M. Alsante, and R.A. Reed, Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd ed. 2011, New York: Informa Healthcare.
- Reynolds, D.W., et al., Forced degradation of pharmaceuticals. Pharmaceutical Technology, 2002. 26(2): p. 48-54.
- Singh, S. and M. Bakshi, Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 2000. 24(1): p. 1-14.
- Waterman, K.C. and R.C. Adami, Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 2005. 293(1-2): p. 101-125.
- Maheswaran, R., FDA perspectives: Scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 2012. 36(5): p. 73-80.
- Klick, S., et al., Toward a general strategy for degradation pathway elucidation of drug molecules. Journal of Pharmaceutical and Biomedical Analysis, 2005. 37(3): p. 449-457.
- Huynh-Ba, K., Handbook of stability testing in pharmaceutical development. 2009, Springer.
- ICH, Q2 (R1) Validation of Analytical Procedures: Text and Methodology, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2005.
- Snyder, L.R., J.J. Kirkland, and J.W.
- Dong, M.W., Modern HPLC for practicing scientists. 2006: John Wiley & Sons.
- Taylor, P.J., A.G. Livingston, and D.C. Sherrington, Controlled-release of a hydrophilic solute from a novel hydrophobic, degradable polymer. Journal of controlled release, 1998. 53(1-3): p. 119-127.
- Li, J., et al., The effect of pH on the stability of small molecule drugs. Drug discovery today, 2011. 16(23-24): p. 1068-1075.
- Stella, V.J., Chemical and physical bases for the instability of drugs in the solid state. Journal of pharmaceutical sciences, 2002. 91(6): p. 1355-1366.
- Anderson, G. and M. Scott, Determination of the photostability of drugs in vitro. Journal of pharmaceutical and biomedical analysis, 2001. 25(5-6): p. 833-840.
- Thatcher, S.R., C.A. Mansfield, and R.B. Miller, A practical guide to the conduct of forced degradation studies. Pharmaceutical Technology, 2001. 25(4): p. 58-66.
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]1]
-
The Dark Side of Fluorine. ACS Publications. Available at: [Link]]
-
Unexpected photostability improvement of aromatics in polyfluorinated solvents. Royal Society of Chemistry. Available at: [Link]]
-
Benzylic Methylene Functionalizations of Diarylmethanes. National Institutes of Health (NIH). Available at: [Link]]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). Available at: [Link]]
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. National Institutes of Health (NIH). Available at: [Link]]
-
Hydrolysis of carboxylic acid derivatives. Chemistry LibreTexts. Available at: [Link]]
Sources
Technical Support Center: Optimizing Reaction Conditions for 4,4-Bis(4-fluorophenyl)butyric Acid
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Bis(4-fluorophenyl)butyric acid. Recognizing the nuances of electrophilic aromatic substitution, this document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges, optimize reaction conditions, and ensure the highest possible yield and purity of your target compound.
Proposed Synthetic Pathway: Friedel-Crafts Alkylation
The most direct and literature-supported pathway for the synthesis of this compound involves a Friedel-Crafts alkylation reaction. This approach utilizes a γ-(4-fluorophenyl)-γ-butyrolactone intermediate, which reacts with a second equivalent of fluorobenzene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This strategy is adapted from established methods for synthesizing analogous 4,4-diarylbutanoic acids[1].
The lactone intermediate, 5-(4-fluorophenyl)-dihydro-2(3H)-furanone, is typically synthesized via the reduction of 4-(4-fluorobenzoyl)propionic acid, which itself is a product of a Friedel-Crafts acylation between fluorobenzene and succinic anhydride.
Caption: Proposed two-stage synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question: My final product yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yields in this Friedel-Crafts alkylation can typically be attributed to three main factors: catalyst deactivation, incomplete reaction, or competing side reactions.
-
Catalyst Deactivation (Cause & Solution): The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. Trace amounts of water in your reactants or solvent will hydrolyze the AlCl₃, rendering it inactive.
-
Validation: Ensure all glassware is oven-dried immediately before use. Use anhydrous grade solvents and freshly opened or properly stored AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.
-
-
Incomplete Reaction (Cause & Solution): The reaction may not have reached completion due to insufficient catalyst, low temperature, or short reaction time.
-
Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material (the lactone) persists, consider incrementally increasing the molar equivalents of AlCl₃ (from 1.1 to 1.5 eq.). You can also try extending the reaction time or slightly increasing the temperature, but be mindful that higher temperatures can promote side reactions[2].
-
-
Side Reactions (Cause & Solution): A common side reaction is the formation of polymeric materials, especially if the reaction temperature is too high. Additionally, the product itself is a Lewis base and can form a complex with the catalyst, effectively sequestering it.
-
Validation: Maintain strict temperature control, especially during the addition of reactants. A process patent for a similar reaction specifies maintaining the temperature between 7-9°C during addition[1]. Slow, dropwise addition of the lactone solution to the fluorobenzene/AlCl₃ mixture can minimize localized heat spikes and reduce polymerization.
-
Question: I am observing significant amounts of an isomeric byproduct in my crude product. How can I increase the regioselectivity for the para-substituted product?
Answer: The formation of ortho- and meta-isomers is a known challenge in Friedel-Crafts reactions. While the fluorine substituent on fluorobenzene is ortho,para-directing, achieving high para-selectivity is key.
-
Steric Hindrance (Causality): The attacking electrophile (the carbocation generated from the lactone) is sterically bulky. This inherent bulk naturally favors substitution at the less hindered para-position over the ortho-position.
-
Temperature Control (Solution): Lower reaction temperatures generally enhance selectivity. Higher temperatures provide more energy to overcome the activation barrier for the formation of the sterically less-favored ortho-isomer.
-
Validation: Conduct the reaction at a lower temperature (e.g., 0-5°C) for a longer duration. Compare the ortho/para isomer ratio via HPLC or ¹H NMR analysis against a reaction run at room temperature. A patent for a related Friedel-Crafts acylation highlights maintaining a temperature of 10-15°C to ensure high purity[3].
-
-
Solvent Choice (Solution): The choice of solvent can influence isomer distribution. While fluorobenzene can be used in excess as both reactant and solvent, using a non-polar solvent like dichloromethane or ethylene dichloride can sometimes improve selectivity[2].
Question: My workup procedure results in an emulsion, making phase separation difficult. How can I resolve this?
Answer: Emulsion formation is common during the quenching step of Friedel-Crafts reactions, where the reaction mixture is poured into an acidic aqueous solution to decompose the aluminum chloride complex.
-
Quenching Technique (Solution): The most effective method is to slowly and carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid[2][3][4]. The low temperature helps to control the highly exothermic quenching process.
-
Breaking the Emulsion (Solution): If an emulsion persists, you can try the following:
-
Add a small amount of a saturated brine solution, which can help to increase the ionic strength of the aqueous phase.
-
Allow the mixture to stand for an extended period without agitation.
-
If necessary, filter the entire mixture through a pad of Celite® or diatomaceous earth to break up the emulsion[4].
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal Lewis acid and stoichiometry for this reaction?
A1: Aluminum chloride (AlCl₃) is the most commonly used and highly effective Lewis acid for this type of alkylation due to its strong activity[5]. A slight excess, typically 1.1 to 1.5 molar equivalents with respect to the lactone, is recommended to ensure the reaction goes to completion and to compensate for any minor deactivation by trace impurities.
Q2: How does temperature influence the reaction outcome?
A2: Temperature is a critical parameter that affects reaction rate, yield, and selectivity.
| Temperature Range | Expected Outcome | Rationale |
| 0 - 10°C | Higher selectivity (more para-product), slower rate. | Favors the thermodynamically more stable para-isomer and minimizes side reactions like polymerization.[1] |
| 10 - 25°C | Faster reaction rate, potentially lower selectivity. | Provides sufficient energy for a faster reaction but may increase the formation of ortho-isomers.[3] |
| > 25°C | Risk of significantly lower yield and purity. | Can lead to decomposition, charring, and increased formation of polymeric byproducts. |
Q3: What are the best methods for purifying the final product?
A3: A two-step purification process is highly effective for isolating pure this compound.
-
Acid-Base Extraction: After the initial workup and solvent removal, dissolve the crude solid in an aqueous base solution (e.g., 4% sodium hydroxide). This will deprotonate the carboxylic acid, making it water-soluble. Any non-acidic, organic impurities can then be washed away with a non-polar solvent like dichloromethane. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the purified product[3][6].
-
Recrystallization: The precipitated solid can be further purified by recrystallization. Acetone has been shown to be an excellent solvent for recrystallizing the closely related 4-(4-fluorobenzoyl)butyric acid, yielding high-purity crystalline material[3][6].
Caption: Recommended purification workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a model based on analogous reactions and should be adapted and optimized for your specific laboratory conditions.
-
Setup: To a 3-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and excess fluorobenzene (which acts as both reactant and solvent).
-
Cooling: Cool the mixture to 0-5°C using an ice bath.
-
Reactant Addition: Dissolve 5-(4-fluorophenyl)-dihydro-2(3H)-furanone (1.0 eq.) in a minimal amount of anhydrous fluorobenzene and add it to the dropping funnel.
-
Reaction: Add the lactone solution dropwise to the stirred AlCl₃/fluorobenzene mixture over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. While stirring vigorously, slowly pour the reaction mixture into the ice/HCl slurry.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product as a solid.
Protocol 2: Purification of this compound
-
Base Dissolution: Dissolve the crude solid from Protocol 1 in a 4% aqueous solution of sodium hydroxide.
-
Extraction: Wash the basic aqueous solution twice with dichloromethane to remove any neutral organic impurities. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH is ~1-2. A white solid should precipitate.
-
Filtration: Filter the precipitated solid and wash the filter cake thoroughly with cold deionized water.
-
Recrystallization: Dissolve the wet cake in a minimal amount of hot acetone. Slowly cool the solution to room temperature, then cool further to 0-5°C to maximize crystallization.
-
Final Product: Filter the pure crystals, wash with a small amount of chilled acetone, and dry under vacuum to a constant weight.
References
- BenchChem (2025). Identifying and Minimizing Side Reactions of 4-(4-Fluorophenyl)butyryl chloride. BenchChem Technical Support.
- ChemicalBook (Date N/A). 4,4-bis(4-fluorophenyl)butan-1-ol synthesis. ChemicalBook.
- IP.com (2005). An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. IP.com.
- BenchChem (2025). Starting materials for 4-(4-Fluorophenyl)butyryl chloride synthesis. BenchChem Technical Support.
- Google Patents (2005). US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
- ChemicalBook (Date N/A). 4-(4-Fluorobenzoyl)butyric acid synthesis. ChemicalBook.
- ResearchGate (2019). Optimization of the Friedel-Crafts Cyclization of Precursor 4.
- Google Patents (2003). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
- ResearchGate (2022). Optimization of the Friedel-Crafts reaction conditions.
- Wikipedia (Date N/A). Friedel–Crafts reaction. Wikipedia.
- BenchChem (2025). An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)butyryl Chloride. BenchChem Technical Support.
- Organic Syntheses (Date N/A). γ-PHENYLBUTYRIC ACID. Organic Syntheses Procedure.
- ChemicalBook (2025). 4-(4-Fluorobenzoyl)butyric acid. ChemicalBook.
- ChemicalBook (Date N/A). 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis. ChemicalBook.
- Google Patents (1988). US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative.
Sources
- 1. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]
- 2. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 3. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]
- 4. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting HPLC Separation of 4,4-Bis(4-fluorophenyl)butyric Acid
Welcome to the technical support center for the HPLC analysis of 4,4-Bis(4-fluorophenyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges encountered with this compound. As Senior Application Scientists, we have structured this resource to provide not just solutions, but a deeper understanding of the principles behind them.
Section 1: Understanding the Analyte & Initial Method Setup
A robust HPLC method begins with a solid understanding of the analyte's physicochemical properties. This compound is a moderately hydrophobic molecule with an acidic functional group, which dictates its behavior in reversed-phase chromatography.
Q1: What are the critical physicochemical properties of this compound that influence its HPLC separation?
A1: Understanding the molecule's structure and properties is the first step in developing a successful separation method. The key characteristics are its acidity (pKa) and hydrophobicity. The carboxylic acid group makes the molecule ionizable, while the two fluorophenyl rings contribute to its nonpolar character.
| Property | Value / Description | Significance for HPLC Method Development |
| Molecular Formula | C₁₇H₁₄F₂O₂ | --- |
| Molecular Weight | ~292.29 g/mol | --- |
| Predicted pKa | ~4.59[1] | The carboxylic acid group will be protonated (neutral) at pH < 3 and deprotonated (anionic) at pH > 6. Operating the mobile phase at a pH at least 1.5-2 units away from the pKa is crucial for consistent retention and good peak shape.[2][3] |
| Structure | Contains two fluorophenyl groups and a butyric acid chain. | The aromatic rings provide strong UV absorbance for detection and contribute to hydrophobic interactions with a C18 stationary phase. |
| Solubility | Soluble in organic solvents like methanol and DMSO.[1] | Samples should be dissolved in a solvent compatible with the mobile phase, ideally the mobile phase itself, to prevent peak distortion or precipitation on the column.[2] |
Q2: What is a reliable starting point for developing a reversed-phase HPLC method for this compound?
A2: A well-chosen set of starting conditions can significantly shorten method development time. Based on the analyte's properties, a standard reversed-phase C18 column with an acidic mobile phase is the most logical approach. This ensures the carboxylic acid is protonated, leading to better retention and symmetrical peaks.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Stationary Phase | High-purity, end-capped C18, 3.5-5 µm particle size (e.g., 4.6 x 150 mm) | A C18 phase provides the necessary hydrophobic retention. High-purity silica with end-capping minimizes secondary interactions with residual silanols, which can cause peak tailing.[4][5] |
| Mobile Phase A | 0.1% Phosphoric Acid or 0.1% Formic Acid in Water | An acidic mobile phase (pH ~2.5-3.0) ensures the analyte is in its non-ionized, more hydrophobic form, promoting retention and preventing peak splitting or tailing associated with partial ionization.[6] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier offering good UV transparency and lower viscosity than methanol. |
| Elution Mode | Gradient | A gradient is recommended for complex samples or to quickly determine the optimal elution conditions. Start with a broad gradient (e.g., 5% to 95% B over 15-20 minutes) to locate the peak, then optimize. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak efficiency and reduce backpressure. However, temperature must be controlled for reproducible retention times.[7][8] |
| Detection | UV at ~240-250 nm | The fluorophenyl groups should provide strong absorbance in this region. A photodiode array (PDA) detector is recommended to confirm peak purity. |
| Injection Volume | 5-10 µL | Keep the injection volume small to avoid column overload, which can cause peak fronting or tailing.[4] |
Section 2: Frequently Asked Questions (FAQs) & Common Issues
This section addresses the most common problems encountered during the analysis of this compound.
Q3: My peak for this compound is tailing severely. What are the likely causes and how can I fix it?
A3: Peak tailing is one of the most frequent issues in HPLC and can compromise integration accuracy. For an acidic compound like this, tailing often points to secondary chemical interactions or physical issues within the system.
Primary Causes & Solutions:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa (~4.59), both the ionized (anionic) and non-ionized (neutral) forms of the acid will exist simultaneously. These forms have different retention behaviors, leading to a broad or tailing peak.
-
Secondary Silanol Interactions: Although less common for acidic compounds than for bases, strong secondary interactions can still occur between the analyte and active sites (residual silanols) on the silica packing material, especially on older or lower-purity columns.[4]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, causing asymmetrical peaks.
-
Solution: Reduce the sample concentration or injection volume and reinject. Observe if the peak shape improves.[4]
-
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.
-
Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005" or ~0.12 mm) where possible, especially between the column and detector.[5]
-
Q4: The retention time of my analyte is drifting between injections. What should I investigate?
A4: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually indicate a lack of equilibrium or changes in the system's physical or chemical conditions.
Systematic Checks:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing solvents or after sitting idle.
-
Solution: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase conditions before the first injection. For hydrophobic compounds, equilibration can sometimes take longer.
-
-
Mobile Phase Composition: In reversed-phase chromatography, retention is highly sensitive to the organic-to-aqueous ratio. A small error in preparation can cause significant shifts. A 1% change in the organic solvent percentage can alter retention times by 5-15%.[7]
-
Solution: Prepare mobile phases carefully using volumetric flasks. Always filter and degas solvents to prevent bubble formation in the pump, which can cause flow rate inconsistencies.
-
-
Temperature Fluctuations: Changes in ambient laboratory temperature can affect solvent viscosity and retention. A 1°C change can alter retention by 1-2%.[7]
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.
-
-
Pump Performance and Leaks: Inconsistent flow from the pump due to worn seals, check valves, or a leak in the system will cause retention times to drift.
-
Solution: Check the system backpressure stability. A fluctuating pressure is a sign of pump issues or leaks. Perform a system pressure test and check all fittings for signs of leakage.
-
Q5: I am struggling to separate this compound from a closely eluting impurity. How can I improve the resolution?
A5: Improving resolution requires adjusting one of the three key chromatographic parameters: efficiency (N), selectivity (α), or retention (k).
Strategies for Improving Resolution:
-
Optimize Selectivity (α): This is often the most effective approach.[8][10]
-
Change Organic Modifier: Switch from acetonitrile to methanol (or vice versa). These solvents have different properties and can alter the elution order or spacing of peaks.
-
Adjust Mobile Phase pH: A small change in pH can subtly alter the polarity and retention of the analyte and impurities, potentially improving their separation.
-
Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step. A phenyl-hexyl or a polar-embedded phase may offer different selectivity compared to a standard C18 due to different interaction mechanisms (e.g., π-π interactions).[6]
-
-
Increase Efficiency (N): Higher efficiency results in narrower peaks, which are easier to resolve.
-
Solution: Use a column with smaller particles (e.g., sub-2 µm or 2.7 µm) or a longer column. Note that this will increase backpressure.[8]
-
-
Increase Retention (k): Increasing the retention factor (moving the peaks to a later elution time) can sometimes provide more time for separation.
-
Solution: Decrease the percentage of organic solvent in the mobile phase or use a shallower gradient.
-
Section 3: Systematic Troubleshooting Workflows
For complex issues, a logical, step-by-step approach is essential. The following diagrams outline systematic workflows for common problems.
Workflow 1: Diagnosing and Resolving Peak Tailing
This decision tree provides a structured path to identify the root cause of peak tailing for this compound.
Caption: A decision tree for troubleshooting peak tailing.
Protocol 1: Step-by-Step Method Optimization for Improved Resolution
This protocol provides a logical sequence of experiments to enhance the separation between this compound and a co-eluting impurity.
Objective: Achieve baseline resolution (Rs > 1.5) between the main analyte and a critical impurity.
Step 1: Adjust Gradient Slope
-
Action: Perform three runs with varied gradient times (e.g., 10, 20, and 30 minutes) while keeping the solvent composition range (e.g., 5-95% B) the same.
-
Rationale: A shallower gradient increases the time spent at intermediate solvent strengths, which can significantly improve the resolution of closely eluting compounds.
Step 2: Change Organic Modifier
-
Action: Prepare a new mobile phase B using methanol instead of acetonitrile. Rerun the optimized gradient from Step 1.
-
Rationale: Methanol and acetonitrile have different polarities and interaction mechanisms. This change in solvent selectivity is a powerful tool for altering the elution pattern.[10]
Step 3: Modify Column Temperature
-
Action: Using the best conditions from the previous steps, run the analysis at different temperatures (e.g., 30°C, 40°C, and 50°C).
-
Rationale: Temperature can affect the retention factors of the analyte and impurity differently, potentially leading to an increase in selectivity and resolution.[8]
Step 4: Evaluate a Different Stationary Phase
-
Action: If resolution is still insufficient, switch to a column with a different chemistry, such as a Phenyl-Hexyl column.
-
Rationale: A phenyl-based stationary phase introduces π-π interactions as a separation mechanism, which can provide unique selectivity for aromatic compounds like this compound and its impurities.[6]
References
- Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2025). New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Sigma-Aldrich. (n.d.). Method development & optimization.
- PubChem. (n.d.). 4-(4-Fluorobenzoyl)butyric Acid.
- Chromatography Online. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- ChemicalBook. (n.d.). 4-(4-Fluorobenzoyl)butyric acid CAS#: 149437-76-3.
- YouTube. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead.
Sources
- 1. 4-(4-Fluorobenzoyl)butyric acid CAS#: 149437-76-3 [m.chemicalbook.com]
- 2. Anleitung für die Fehlerbehebung in der HPLC [sigmaaldrich.com]
- 3. mastelf.com [mastelf.com]
- 4. hplc.eu [hplc.eu]
- 5. chromtech.com [chromtech.com]
- 6. youtube.com [youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Interpreting NMR Spectra of 4,4-Bis(4-fluorophenyl)butyric acid
Welcome to the technical support guide for the spectroscopic analysis of 4,4-Bis(4-fluorophenyl)butyric acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and need to verify its structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule featuring two equivalent fluorophenyl groups and a carboxylic acid moiety, its spectra present unique and often challenging features. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these complexities with confidence.
I. Predicted Spectral Data: Your Reference Benchmark
Before troubleshooting, it's crucial to have a clear expectation of what the ¹H, ¹³C, and ¹⁹F NMR spectra should look like. The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) based on established principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data
(Based on a 400 MHz spectrometer in DMSO-d₆)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Notes |
| H-a (-COOH) | ~12.1 | Broad Singlet | 1H | N/A | Highly deshielded, exchangeable with D₂O. Position is concentration and solvent dependent.[1][2][3] |
| H-e, H-e' (Aromatic) | 7.25 - 7.35 | "Triplet" or "dd" | 4H | J(H,H) ≈ 8.8, J(H,F) ≈ 8.8 | Appears as an apparent triplet due to overlap of doublet of doublets. Protons ortho to the CH group. |
| H-f, H-f' (Aromatic) | 7.05 - 7.15 | Triplet | 4H | J(H,H) ≈ 8.8, J(H,F) ≈ 8.8 | Protons ortho to the fluorine atom. |
| H-d (-CH) | ~4.20 | Triplet | 1H | J(H,H) ≈ 7.8 | Methine proton, deshielded by two aromatic rings. |
| H-c (-CH₂) | ~2.25 | Triplet | 2H | J(H,H) ≈ 7.4 | Methylene group alpha to the carboxylic acid.[1][4] |
| H-b (-CH₂) | ~2.00 | Quintet (or p) | 2H | J(H,H) ≈ 7.6 | Methylene group beta to the carboxylic acid. |
Table 2: Predicted ¹³C NMR Data
(Based on a 100 MHz spectrometer in DMSO-d₆)
| Carbon Label | Chemical Shift (δ, ppm) | Multiplicity (in ¹³C{¹H}) | Coupling Constants (J, Hz) | Notes |
| C-1 (-COOH) | ~174.5 | Singlet | N/A | Typical carboxylic acid carbonyl carbon.[3][4] |
| C-5 (Aromatic, C-F) | ~161.0 | Doublet | ¹J(C,F) ≈ 243 | Carbon directly bonded to fluorine; shows a large one-bond C-F coupling. |
| C-8 (Aromatic, C-CH) | ~141.5 | Doublet | ⁴J(C,F) ≈ 3.0 | Quaternary carbon attached to the aliphatic chain. |
| C-6, C-6' (Aromatic) | ~130.0 | Doublet | ²J(C,F) ≈ 7.8 | Carbons ortho to the fluorine atom. |
| C-7, C-7' (Aromatic) | ~115.5 | Doublet | ³J(C,F) ≈ 21.0 | Carbons meta to the fluorine atom. |
| C-4 (-CH) | ~44.0 | Singlet | N/A | Methine carbon. |
| C-2 (-CH₂) | ~33.0 | Singlet | N/A | Methylene carbon beta to the carbonyl. |
| C-3 (-CH₂) | ~31.0 | Singlet | N/A | Methylene carbon alpha to the carbonyl. |
II. Troubleshooting and FAQs
This section addresses common questions and issues encountered during the acquisition and interpretation of NMR data for this compound.
Q1: My carboxylic acid proton peak (~12 ppm) is very broad, weak, or completely absent. Is my sample degraded?
Answer: This is one of the most common observations for carboxylic acids and is rarely indicative of degradation. Several factors are at play:
-
Chemical Exchange: The acidic proton is in constant exchange with any trace amounts of water in the deuterated solvent. This rapid exchange broadens the signal significantly. In very wet solvents, the peak can broaden into the baseline and disappear entirely.
-
Hydrogen Bonding: Carboxylic acids form hydrogen-bonded dimers, which can also lead to peak broadening. The extent of dimer formation is concentration-dependent.[2]
-
Causality: The rate of chemical exchange determines the peak shape. If the exchange is slow, you see a sharp peak. If it's fast, you see a sharp, averaged peak. At an intermediate rate, which is common for -COOH protons, the peak becomes very broad.
Troubleshooting Protocol: The D₂O Shake
This is a definitive test to confirm the identity of an exchangeable proton.
-
Acquire Standard ¹H NMR: Run a standard proton NMR of your sample.
-
Add D₂O: Remove the NMR tube, add one drop of deuterium oxide (D₂O), and cap it securely.
-
Shake Vigorously: Invert the tube and shake for 20-30 seconds to ensure mixing.
-
Re-acquire Spectrum: Run the ¹H NMR again.
-
Analyze: The peak corresponding to the carboxylic acid proton (and any other exchangeable protons like water) will disappear or significantly diminish.[1][5] This confirms the assignment.
Q2: The aromatic region of my ¹H NMR spectrum (7.0-7.4 ppm) looks like a confusing set of overlapping multiplets, not two clean doublets as I might expect for a para-substituted ring. Why?
Answer: This complexity is a hallmark of fluoroaromatic systems and arises from two key phenomena:
-
Second-Order Effects (Strong Coupling): In a para-substituted ring, the protons ortho and meta to a substituent are chemically different but have very similar chemical shifts. When the difference in their chemical shift (in Hz) is not much larger than their coupling constant (J), the simple n+1 splitting rule breaks down. This "strong coupling" results in complex, non-first-order patterns, often called "roofing," where inner peaks of the multiplets become more intense and outer peaks diminish.
-
Heteronuclear Coupling (¹H-¹⁹F Coupling): The fluorine atom (¹⁹F) has a nuclear spin of ½, just like a proton. It couples to nearby protons through bonds. Protons ortho to the fluorine will show a ~8-9 Hz coupling (³JHF), and protons meta to the fluorine will show a smaller ~5-6 Hz coupling (⁴JHF). This splits each proton signal into a doublet of doublets, which then overlaps with the proton-proton (¹H-¹H) couplings, further complicating the spectrum.[6]
Workflow for Deconvoluting Aromatic Signals
Caption: Workflow for analyzing complex aromatic NMR signals.
Q3: I see unexpected splitting in my aliphatic signals. Could this also be due to the fluorine?
Answer: Yes, long-range ¹H-¹⁹F coupling is possible, though often small. The methine proton (H-d) is five bonds away from the fluorine (⁵JHF), and this coupling is typically less than 1 Hz, so it might only be observed as slight peak broadening. The methylene protons are even further away, and any coupling would likely be unresolvable.
The more probable cause for unexpected complexity in the aliphatic region is the presence of diastereotopicity if an unexpected chiral center is present in an impurity. However, for the target molecule, the primary splitting for H-b, H-c, and H-d should arise solely from ¹H-¹H coupling.
Q4: Why is a ¹⁹F NMR spectrum useful, and what should I expect to see?
Answer: A ¹⁹F NMR is an invaluable tool for any fluorine-containing compound.[7]
-
Simplicity and Clarity: Since there is only one type of fluorine atom in the molecule (and it is symmetrical), you should see a single signal in the ¹⁹F NMR spectrum.
-
Purity Assessment: The presence of more than one signal in the ¹⁹F spectrum is a very sensitive indicator of fluorine-containing impurities.
-
Structural Confirmation: In a proton-coupled ¹⁹F spectrum, this single signal will appear as a triplet of triplets (or more complex multiplet) due to coupling to the two ortho protons (²JFH ≈ 8.8 Hz) and the two meta protons (³JFH ≈ 5.5 Hz). In a proton-decoupled ¹⁹F spectrum, this will collapse into a sharp singlet.
Experimental Protocol: Acquiring a ¹⁹F{¹H} NMR Spectrum
-
Sample Prep: Prepare the sample as you would for ¹H NMR. A concentration of 10-20 mg in 0.6 mL of deuterated solvent is sufficient.
-
Spectrometer Setup: The experiment needs to be run on a spectrometer equipped with a broadband probe capable of observing the ¹⁹F nucleus.
-
Experiment Selection: Choose a standard proton-decoupled fluorine experiment (often denoted F19CPD or similar).
-
Set Parameters:
-
Spectral Width: A standard width of ~200 ppm centered around -120 ppm is a good starting point for fluoroaromatic compounds.
-
Reference: An external reference like CFCl₃ (0 ppm) is standard, but modern spectrometers can accurately reference indirectly.[7]
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.
-
-
Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (often 16 or 64 scans is enough due to the high sensitivity of ¹⁹F).[7]
III. Logical Troubleshooting Flowchart
When your spectrum doesn't match expectations, follow this logical process to diagnose the issue.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. jove.com [jove.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
Technical Support Center: Navigating the Scale-Up Synthesis of 4,4-Bis(4-fluorophenyl)butyric Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4,4-Bis(4-fluorophenyl)butyric acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of scaling up this multi-step synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, troubleshoot common challenges, and provide data-driven insights to ensure the integrity and success of your work.
The synthesis of this compound is not a trivial undertaking. The creation of a quaternary carbon bearing two separate aryl groups presents significant synthetic hurdles. A common and logical approach involves a multi-step pathway, beginning with a well-established Friedel-Crafts acylation, followed by a more challenging secondary arylation and reduction sequence. Each stage presents unique challenges that can impact yield, purity, and scalability.
This guide is structured into distinct modules, each addressing a critical stage of the synthesis in a practical question-and-answer format.
Overall Synthetic Workflow
The proposed pathway involves three main stages: 1) Friedel-Crafts acylation to form a key ketoacid intermediate, 2) Conversion of the keto group into a tertiary alcohol via a Grignard reaction, and 3) Friedel-Crafts-type reduction of the alcohol to install the second fluorophenyl group.
Caption: Proposed multi-stage synthesis of this compound.
Part 1: Troubleshooting the Friedel-Crafts Acylation Step
This initial stage synthesizes the critical intermediate, 4-oxo-4-(4-fluorophenyl)butanoic acid. Success here is paramount for the overall workflow.
Q1: My Friedel-Crafts acylation reaction is suffering from low yield and the formation of multiple isomers. What are the primary causes and mitigation strategies?
A1: Low yield and isomer formation are classic challenges in Friedel-Crafts reactions. The acylation of fluorobenzene is para-directing due to the ortho, para-directing nature of the fluorine substituent. However, several factors can undermine this selectivity.
-
Formation of Ortho Isomer: While the para product is sterically and electronically favored, higher reaction temperatures can provide enough energy to overcome the steric hindrance at the ortho position, leading to a mixture of isomers and complicating purification.[1]
-
Polyacylation: The introduction of the first acyl group (an electron-withdrawing group) deactivates the aromatic ring, making a second acylation on the same ring significantly less likely. However, under harsh conditions (e.g., high temperature, excess acylating agent, or a highly active catalyst), diacylated products can form.[1]
Troubleshooting Workflow:
Caption: Troubleshooting isomer formation in Friedel-Crafts acylation.
Q2: A critical impurity, 4-benzoylbutyric acid (the desfluoro analog), is appearing in my product. What is the source of this impurity and how can it be controlled to an acceptable level (<0.1%)?
A2: The presence of 4-benzoylbutyric acid is almost always due to benzene contamination in the fluorobenzene starting material.[2][3] Benzene is more reactive than fluorobenzene in Friedel-Crafts acylation and will preferentially react to form the desfluoro impurity, which can be very difficult to remove from the final product.
Control Measures:
-
Raw Material Qualification: Use high-purity fluorobenzene with a benzene content specified to be low (e.g., <100-300 ppm).[2][3]
-
Process Control: A patented process suggests that maintaining a reaction temperature between 10-25°C can help control this impurity to less than 0.1%, even with fluorobenzene containing 300-700 ppm of benzene.[2][4]
-
Purification: The most effective purification method involves dissolving the crude product in an aqueous base (like sodium hydroxide or sodium bicarbonate), treating with activated charcoal, filtering, and then re-precipitating the desired acid by acidifying the filtrate.[3][4][5]
Q3: During scale-up, my reaction mixture becomes a thick, difficult-to-stir mass, leading to poor mixing and potential hot spots. How can I resolve this?
A3: This is a common issue when scaling up this reaction, particularly at low temperatures like 0°C. The aluminum chloride-glutaric anhydride complex can precipitate, forming a thick slurry that is difficult to agitate with a mechanical stirrer.[2][6]
Solutions for Scale-Up:
-
Temperature Adjustment: Increasing the reaction temperature to a range of 10-25°C can improve the solubility of the complex without significantly compromising selectivity.[6]
-
Solvent Selection: While fluorobenzene can be used as both reactant and solvent, this is costly.[7] Using a co-solvent like methylene chloride or ethylene dichloride can help maintain a more mobile reaction mixture.[2]
-
Order of Addition: A robust method involves charging the reactor with aluminum chloride, a portion of fluorobenzene, and the solvent first. Then, a solution of glutaric anhydride and the remaining fluorobenzene is added slowly over several hours. This gradual addition helps control the exotherm and maintain a manageable viscosity.[2][4]
| Parameter | Lab Scale (Compernolle, 1993)[3][6] | Improved Scale-Up Process[2][4] |
| Temperature | 0°C | 10-25°C |
| Stirring Issue | High potential for thick, immobile mass | Manageable slurry with good agitation |
| Solvent | Methylene Chloride | Methylene Chloride or Ethylene Dichloride |
| Impurity Control | Not specified | Desfluoro impurity <0.1% |
| Reported Yield | ~78% | ~79% (with high purity) |
Part 2: Challenges in the Di-Arylation & Reduction Stages
This section addresses the conversion of the ketoacid intermediate to the final product, a step for which direct literature is sparse and chemical principles must guide our troubleshooting.
Q4: What is a viable strategy for the second arylation, and what are the anticipated challenges with the Grignard reaction on the keto-ester intermediate?
A4: A viable strategy is to protect the carboxylic acid as an ester and then react the ketone with a 4-fluorophenylmagnesium bromide (4-F-PhMgBr) Grignard reagent to form a tertiary alcohol. However, this step is fraught with potential issues:
-
Acid-Base Reactivity: The Grignard reagent is a strong base. Any unprotected carboxylic acid will quench the reagent, halting the desired reaction. Esterification of the acid is a mandatory protection step.
-
Enolization: The protons on the carbon alpha to the ketone are acidic. The Grignard reagent can act as a base, deprotonating this position to form an enolate. This consumes the reagent and results in the recovery of starting material after workup. To minimize this, use a highly reactive Grignard reagent and add it slowly to the keto-ester at low temperatures.
Q5: The final step involves converting the tertiary alcohol to the di-aryl product. This reductive arylation step is proving low-yielding. What are the likely side reactions?
A5: This transformation is essentially an acid-catalyzed SN1-type reaction followed by a Friedel-Crafts alkylation. The tertiary benzylic alcohol will be readily protonated by a strong acid, which then leaves as water to form a stabilized tertiary carbocation. This carbocation is the electrophile for the final Friedel-Crafts reaction.
Primary Side Reactions:
-
Elimination (E1): The carbocation can lose a proton from an adjacent carbon to form an alkene. This is often a major competing pathway. Using a non-nucleophilic strong acid and controlling the temperature can help, but elimination is often difficult to suppress completely.
-
Polymerization: The formed alkene byproduct can be protonated and polymerize under the strong acid conditions.
-
Rearrangement: While the tertiary carbocation is already quite stable, other unforeseen rearrangements could occur, leading to a complex product mixture.
Part 3: Alternative Reductive Pathways & Associated Issues
While not on the direct path to the di-aryl product, reduction of the ketoacid intermediate is a key reaction for related compounds and highlights important chemical considerations.
Q6: If my goal was to synthesize 4-(4-fluorophenyl)butyric acid, what are the pros and cons of Clemmensen vs. Wolff-Kishner reduction for the ketoacid intermediate?
A6: The choice between these two classic reductions depends entirely on the stability of your substrate in acidic versus basic conditions.[8]
-
Clemmensen Reduction: Uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl).[9][10]
-
Pros: Highly effective for reducing aryl-alkyl ketones, such as those formed from Friedel-Crafts acylation.[9] The carboxylic acid group is stable under these conditions.[11]
-
Cons: The strongly acidic conditions will destroy any acid-sensitive functional groups (e.g., acetals, certain protecting groups).[8] The mechanism is complex and occurs on the surface of the zinc.[9]
-
-
Wolff-Kishner Reduction: Uses hydrazine (N₂H₄) and a strong base (e.g., KOH) at high temperatures.[12]
-
Pros: Ideal for substrates that are sensitive to acid.
-
Cons: The strongly basic conditions will hydrolyze base-sensitive groups. The high temperatures (often >180°C) can be a challenge for scale-up and may degrade sensitive molecules.
-
For the 4-oxo-4-(4-fluorophenyl)butanoic acid intermediate, the Clemmensen reduction is generally preferred because the carboxylic acid moiety is stable in strong acid but would be deprotonated and potentially undergo side reactions under Wolff-Kishner conditions.[11][12]
Experimental Protocol: Scaled-Up Synthesis of 4-oxo-4-(4-fluorophenyl)butanoic acid
This protocol is adapted from a patented, improved process designed for commercial scale.[2][4]
Materials:
-
Aluminum Chloride (AlCl₃), anhydrous: 250 g
-
Fluorobenzene (Benzene content < 700 ppm): 90 g (total)
-
Glutaric Anhydride: 100 g
-
Methylene Chloride (or Ethylene Dichloride): 1000 mL (total)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
4% Sodium Hydroxide (NaOH) solution
-
Acetone
Procedure:
-
Reactor Setup: In a 3L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 500 mL of methylene chloride, 250 g of aluminum chloride, and 45 g of fluorobenzene under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 10°C using an ice bath.
-
Reagent Addition: In a separate vessel, prepare a solution of 100 g of glutaric anhydride and 45 g of fluorobenzene in 500 mL of methylene chloride.
-
Slowly add the glutaric anhydride solution to the reactor via the addition funnel over a period of 3 hours, maintaining the internal temperature between 10-15°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 15-18°C for one hour, monitoring for completion by TLC or HPLC.
-
Quenching: In a separate, larger vessel, prepare a mixture of 700 g of crushed ice and 300 mL of concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture, ensuring the temperature of the quench vessel does not exceed 10°C.
-
Work-up:
-
Separate the organic layer.
-
Filter the crude solid product.
-
Suspend the wet cake in 250-300 mL of methylene chloride and filter again to wash away impurities.
-
-
Purification:
-
Dissolve the solid compound in 600 mL of 4% sodium hydroxide solution.
-
Add 10 g of activated charcoal and stir for 30 minutes, then filter.
-
Acidify the filtrate with concentrated HCl to a pH of 1.0-2.0 to precipitate the purified acid.
-
Filter the white solid, wash the cake with 500 mL of water.
-
-
Final Crystallization:
-
Dissolve the purified wet cake in 500 mL of acetone.
-
Slowly cool the acetone solution to 15-20°C to crystallize the product.
-
Filter the solid, wash with a small amount of chilled acetone (50 mL), and dry under vacuum at 50-70°C.
-
Expected Outcome: A white crystalline solid with a purity of >99.5% by HPLC and a desfluoro impurity level of <0.05%.[3][4]
References
- Google Patents. (2003). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
IPIndia. (n.d.). An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. Retrieved from [Link]
-
Frlan, R., & Kikelj, D. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1370–1378. Retrieved from [Link]
- Google Patents. (2005). US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
Unknown. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
-
ChemTalk. (n.d.). Clemmensen Reduction. Retrieved from [Link]
- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
-
Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
- Google Patents. (n.d.). CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.
-
Chemistry Stack Exchange. (2020). Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. Retrieved from [Link]
-
Professor Dave Explains. (2018). Clemmensen Reduction [Video]. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 3. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 4. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]
- 5. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 6. allindianpatents.com [allindianpatents.com]
- 7. CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 8. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Investigating the Degradation Pathways of 4,4-Bis(4-fluorophenyl)butyric acid
Introduction: As a novel compound in the drug development pipeline, understanding the intrinsic stability of 4,4-Bis(4-fluorophenyl)butyric acid is paramount. Its degradation profile directly impacts formulation development, storage conditions, shelf-life determination, and, most critically, patient safety. Degradation products can be inactive, less potent, or potentially toxic. This technical guide serves as a resource for researchers and drug development professionals, providing a framework for systematically investigating the degradation pathways of this molecule through forced degradation studies. We will address common questions, troubleshoot potential experimental hurdles, and provide validated protocols to ensure the development of a robust, stability-indicating analytical method.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are degradation pathways, and why are they critical in drug development?
Degradation pathways are the series of chemical reactions that break down an active pharmaceutical ingredient (API) into other substances, known as degradants or impurities.[1] Elucidating these pathways is a regulatory requirement and a fundamental aspect of drug development for several reasons:[2]
-
Stability Assessment: It helps to understand the intrinsic chemical stability of the molecule and identify conditions (e.g., pH, light, heat) that trigger degradation.[2][3]
-
Formulation and Packaging: This knowledge guides the selection of stable formulations and appropriate packaging to protect the drug product from degradation.[4]
-
Analytical Method Development: It is essential for developing and validating "stability-indicating" analytical methods—procedures that can accurately separate and quantify the intact API from its degradation products.[1][2]
-
Safety and Efficacy: Degradation products must be identified and evaluated for their potential toxicity and pharmacological activity to ensure the safety and efficacy of the final drug product.
Q2: Based on its structure, what are the likely degradation pathways for this compound?
The structure of this compound features a carboxylic acid group, a flexible butyric acid chain, and two fluorophenyl rings. Based on these functional groups, we can anticipate several potential degradation routes:
-
Oxidation: The tertiary benzylic carbon (the carbon atom bonded to both phenyl rings and the butyric acid chain) is a likely site for oxidative attack. This could lead to the formation of a hydroperoxide intermediate, which could further decompose.
-
Defluorination/Hydroxylation: While the carbon-fluorine bond is strong, photocatalytic or metabolic processes can lead to defluorination, potentially followed by hydroxylation of the phenyl ring. Studies on other fluorinated aromatic compounds like 4-fluorobenzoate have shown pathways involving the formation of hydroxylated intermediates.[5]
-
Photodegradation: Aromatic systems can absorb UV light, leading to photolytic cleavage or rearrangement reactions.[6] The presence of two fluorophenyl rings may make the molecule susceptible to degradation upon exposure to light.
-
Decarboxylation: Although less common under typical storage conditions, thermal or photolytic stress could potentially lead to the loss of the carboxylic acid group as CO2.
Q3: What is a forced degradation study, and how does it help identify potential degradants?
A forced degradation, or stress testing, study is an experiment where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, strong oxidizing agents, intense light).[1] The goal is not to determine the shelf-life but to deliberately generate degradation products.[2] This approach is crucial because it:
-
Generates Degradants: It rapidly produces a representative sample of the degradants that could form over a long-term stability study.[7]
-
Elucidates Pathways: By analyzing the products formed under specific stress conditions (e.g., hydrolysis, oxidation), we can deduce the likely degradation pathways.[1]
-
Validates Analytical Methods: It provides the necessary samples to prove that an analytical method is "stability-indicating," meaning it can resolve the parent drug from all potential degradation products.[2]
Q4: What are the typical stress conditions used in forced degradation studies?
Forced degradation studies should cover a range of conditions to investigate various degradation mechanisms.[1] The International Council for Harmonisation (ICH) guidelines suggest the following stress conditions:[1]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway Investigated |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60-80°C) | Hydrolysis of labile functional groups. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 60-80°C) | Hydrolysis of labile functional groups. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temp or heated | Oxidation |
| Thermal Degradation | Dry heat above accelerated stability temp (e.g., 80-100°C) | Thermolysis |
| Photodegradation | High-intensity light (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/m²) | Photolysis |
Note: The extent of degradation should be targeted to be between 5-20% to avoid the formation of secondary degradants that may not be relevant to formal stability studies.[1][7]
Q5: How do I ensure "mass balance" in my degradation studies, and what does it signify if it's not achieved?
Mass balance is a critical parameter in a forced degradation study. It is calculated by summing the assay value of the parent API and the levels of all known and unknown degradation products. An ideal mass balance should be close to 100% of the initial API concentration.
Why it's important:
-
Method Validation: A good mass balance (typically 95-105%) suggests that your analytical method is capable of detecting and quantifying all major degradation products.
-
Detecting Issues: A poor mass balance can indicate problems such as:
-
One or more degradants are not being detected (e.g., they do not have a chromophore for UV detection).
-
The degradant has a significantly different response factor compared to the parent compound.
-
The API or a degradant is volatile and has been lost.
-
The degradant has precipitated out of the solution.
-
If mass balance is not achieved, further investigation is required, such as using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV, or employing hyphenated techniques like LC-MS to search for undetected species.[3]
Section 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No significant degradation is observed after applying stress. | 1. Stress conditions (concentration, temperature, duration) are too mild for a stable molecule. 2. Incorrect sample preparation (e.g., API not fully dissolved). | 1. Systematically increase stress severity. For hydrolysis, increase acid/base concentration or temperature. For oxidation, increase H₂O₂ concentration. Extend the duration of thermal and photolytic stress. 2. Verify solubility. Ensure the API is fully dissolved in the chosen solvent/cosolvent system before adding the stressor. Use sonication if necessary. |
| The API is completely degraded, or the chromatogram shows many small, unidentifiable peaks. | 1. Stress conditions are too harsh, leading to extensive or secondary degradation. 2. The target degradation of 5-20% has been significantly exceeded.[7] | 1. Reduce stress severity. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. 2. Perform a time-course experiment. Sample at multiple time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration that achieves the target degradation level. |
| Poor chromatographic resolution between the parent peak and a degradant peak. | 1. Suboptimal HPLC/UPLC method. 2. Co-elution of impurities. | 1. Optimize the chromatographic method. a. Try a different stationary phase: Switch from a C18 to a Phenyl-Hexyl or a Polar-Embedded column to alter selectivity. b. Adjust mobile phase pH: Small changes in pH can significantly alter the retention of ionizable compounds like carboxylic acids. c. Modify the gradient slope: A shallower gradient can improve the separation of closely eluting peaks. |
| Difficulty in identifying the structure of an unknown degradant. | 1. Insufficient data from standard detectors (UV). 2. Degradant is present at a very low concentration. | 1. Utilize High-Resolution Mass Spectrometry (HRMS). Use techniques like LC-QTOF-MS to obtain an accurate mass measurement, which allows for the prediction of the elemental formula. 2. Perform MS/MS fragmentation. Fragment the degradant peak to obtain structural information and compare the fragmentation pattern to that of the parent compound. 3. Isolate the impurity. If necessary, use preparative chromatography to isolate a sufficient quantity of the degradant for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.[3] |
Section 3: Experimental Protocols & Workflows
Protocol 1: General Workflow for a Forced Degradation Study
This protocol outlines the key steps for conducting a comprehensive forced degradation study.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid or Ammonium acetate (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
2. Stock Solution Preparation:
-
Accurately weigh and dissolve the API in a suitable solvent (e.g., ACN or MeOH) to prepare a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution.
3. Application of Stress:
-
For each stress condition, dilute the stock solution with the stressor to a target concentration (e.g., 0.1 mg/mL).
-
Hydrolytic: Mix with 0.1 M HCl or 0.1 M NaOH. Heat at 80°C.
-
Oxidative: Mix with 3% H₂O₂. Keep at room temperature.
-
Thermal (Solution): Dissolve in a neutral buffer. Heat at 80°C.
-
Thermal (Solid State): Place API powder in a vial. Heat in an oven at 100°C.
-
Photolytic: Expose the solution (in a quartz cuvette) and solid powder to light as per ICH Q1B guidelines.[1]
-
Control Samples: Prepare a control sample diluted in the reaction solvent without the stressor and keep it at room temperature, protected from light.
4. Sampling and Quenching:
-
At predetermined time points (e.g., 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid.
-
Dilute the sample with the mobile phase to the final target concentration for analysis.
5. Analysis:
-
Analyze all samples (stressed, control, and a blank) using a validated, stability-indicating HPLC-UV/MS method (see Protocol 2).
-
Ensure the peak purity of the parent peak is assessed using a Diode Array Detector (DAD) or mass spectrometer.
Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method
1. Instrument and Columns:
-
HPLC or UPLC system with a DAD and a single quadrupole or QTOF mass spectrometer.
-
Screening Columns:
-
C18 (e.g., Waters BEH C18, Agilent Zorbax Eclipse Plus C18)
-
Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl)
-
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
3. Initial Method Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
UV Detection: 254 nm and DAD scan from 200-400 nm
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B (re-equilibration)
-
4. Method Optimization:
-
Inject a mixture of all stressed samples (after appropriate dilution and neutralization) to create a "cocktail" containing the parent and all major degradants.
-
Analyze the cocktail using the initial method.
-
If co-elution occurs, adjust the gradient slope (make it shallower), mobile phase pH, or switch to the Phenyl-Hexyl column to achieve baseline separation for all peaks.
-
The final method is considered "stability-indicating" when all degradation products are resolved from the parent peak and each other.
Section 4: Visualizations
Workflow for Forced Degradation Studies
Caption: A logical workflow for conducting forced degradation studies.
Hypothetical Degradation Pathways of this compound
Caption: Hypothetical degradation pathways based on chemical structure.
References
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
- Kroone, J., et al. (2010). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. Applied and Environmental Microbiology, 77(4), 1295-1302.
- U.S. Environmental Protection Agency. (2023). Analytical Method Summaries.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Kalkat, R. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
- Alsante, K. M., et al. (2022). Forced Degradation Studies: Regulatory Guidance, Characterization of Drugs, and Their Degradation Products - A Review.
- Manuni, M., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161.
- Saleem, A., et al. (2014). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology, 41(6), 531-537.
- Scholz-Muramatsu, H., et al. (1991). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology, 57(9), 2498-2504.
- Li, Y., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 857.
Sources
- 1. pharmasm.com [pharmasm.com]
- 2. biomedres.us [biomedres.us]
- 3. library.dphen1.com [library.dphen1.com]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 7. pharmtech.com [pharmtech.com]
Technical Support Center: 4,4-Bis(4-fluorophenyl)butyric Acid
Disclaimer: The following guide is intended for experienced researchers and laboratory professionals. 4,4-Bis(4-fluorophenyl)butyric acid is a specialty chemical with limited publicly available safety and handling data. This document is based on the known properties of its structural components—aromatic fluorinated compounds and carboxylic acids—and is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the SDS provided by your supplier for specific handling, storage, and emergency procedures.
Introduction
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound. The information provided is curated to address common questions and troubleshooting scenarios that may arise during experimental work.
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the optimal storage conditions for solid this compound?
A1: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Based on the general stability of butyric acid derivatives and fluorinated compounds, refrigeration is a good practice to minimize potential degradation over long-term storage.[3] Protect the compound from moisture and strong oxidizing agents.[2] Photosensitive compounds should be stored in amber or opaque containers to protect them from light.[1]
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent and storage conditions. Carboxylic acids are generally stable in aprotic organic solvents. However, in protic solvents, especially under basic conditions, there is a potential for deprotonation to the carboxylate salt. The gem-diphenyl structure may also be susceptible to certain chemical transformations under harsh conditions.[4] It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at low temperatures (2-8°C or -20°C) and protect it from light.
Q3: Are there any known incompatibilities for this compound?
Handling and Safety
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, especially in its solid (powder) form, appropriate PPE is crucial. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: If handling large quantities or if there is a risk of dust formation, use a NIOSH-approved respirator.[2]
All handling of the solid should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[1][2]
Q5: What is the recommended procedure for cleaning up a small spill of solid this compound?
A5: For a small spill of the solid compound:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep up the material to avoid creating dust.
-
Place the spilled material into a sealed container for proper waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water.
-
Dispose of all contaminated cleaning materials as chemical waste.
Troubleshooting Guide
Solution Preparation
Issue 1: The compound is not dissolving in my chosen solvent.
-
Cause: The polarity of the solvent may not be appropriate for this compound. The two fluorophenyl groups contribute to its lipophilicity, while the carboxylic acid provides some polarity.
-
Solution:
-
Consult the solubility table below for suggested solvents.
-
Try gentle warming or sonication to aid dissolution.
-
If using a non-polar solvent, consider adding a small amount of a more polar co-solvent like DMSO or DMF.
-
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The large hydrophobic bis(fluorophenyl) moiety will likely limit aqueous solubility. |
| Methanol, Ethanol | Soluble | The alcohol functionality can interact with the carboxylic acid group. |
| Acetone | Soluble | A polar aprotic solvent that should effectively dissolve the compound. |
| Dichloromethane (DCM) | Soluble | A common solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, often used for compounds that are difficult to dissolve. |
| Dimethylformamide (DMF) | Soluble | Another highly polar aprotic solvent suitable for a wide range of organic molecules. |
| Hexanes, Heptane | Low | These are non-polar solvents and are unlikely to dissolve the polar carboxylic acid group. |
Issue 2: The solution appears cloudy or hazy after dissolution.
-
Cause: This could be due to incomplete dissolution, the presence of insoluble impurities, or the compound precipitating out of solution.
-
Solution:
-
Try gentle warming or sonication.
-
If the cloudiness persists, it may be due to impurities. The solution can be filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove particulate matter.
-
If the compound is precipitating, the solution may be supersaturated. Try preparing a more dilute solution.
-
Experimental Workflow
Below is a generalized workflow for the safe handling of this compound.
Caption: General workflow for handling this compound.
References
-
This compound. (n.d.). Gsrs. Retrieved January 16, 2026, from [Link]
-
4-(4-Fluorobenzoyl)butyric acid, min 98%, 100 grams. (n.d.). Retrieved January 16, 2026, from [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Retrieved January 16, 2026, from [Link]
- Wang, Z., et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors.
-
Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. (2025, November 12). Chemical Science (RSC Publishing). Retrieved January 16, 2026, from [Link]
-
Perfluoroalkyl carboxylic acids. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Defluorination of per- and polyfluoroalkyl carboxylic acids (PFCA...). (n.d.). Ingenta Connect. Retrieved January 16, 2026, from [Link]
-
Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. (2011, June 20). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Butyric Acid Derivatives Market Size & Forecast to 2032. (n.d.). Retrieved January 16, 2026, from [Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022, April 1). PubMed. Retrieved January 16, 2026, from [Link]
-
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024, November 6). Chemical Science (RSC Publishing). Retrieved January 16, 2026, from [Link]
-
Safety Data Sheet: Butyric acid. (n.d.). Carl ROTH. Retrieved January 16, 2026, from [Link]
-
Safety Data Sheet: Butyric acid methyl ester. (2024, March 2). Carl ROTH. Retrieved January 16, 2026, from [Link]
-
The Future of Butyric Acid in Industry. (2012, January 11). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
July 2025 – Green Chemistry Blog. (2025, July 29). Retrieved January 16, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Analysis of 4-Phenylbutyric Acid and its Hypothetical Derivative, 4,4-Bis(4-fluorophenyl)butyric Acid
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
4-Phenylbutyric acid (4-PBA) is a well-characterized aromatic fatty acid with a multitude of biological activities, primarily functioning as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[1][2][3][4][5] It is clinically used for the treatment of urea cycle disorders and has been investigated for a wide range of other conditions, including cancer, cystic fibrosis, and neurodegenerative diseases.[1][6][7][8][9] In contrast, a comprehensive literature search reveals a notable absence of scientific reports on the synthesis, chemical properties, and biological activity of 4,4-Bis(4-fluorophenyl)butyric acid.
This guide, therefore, provides a thorough review of the established activities of 4-phenylbutyric acid, supported by experimental data and protocols. Furthermore, it offers a speculative analysis of how the addition of a second 4-fluorophenyl group at the 4-position of the butyric acid scaffold might influence its biological profile, based on established principles of medicinal chemistry and structure-activity relationships. This hypothetical comparison aims to provide a framework for future research into novel derivatives of 4-PBA.
4-Phenylbutyric Acid: A Multifaceted Molecule
4-Phenylbutyric acid is a derivative of butyric acid, a short-chain fatty acid.[10] Its chemical structure consists of a butyric acid core with a phenyl group attached to the fourth carbon.[1][2] This seemingly simple molecule exhibits a remarkable range of biological effects, which are primarily attributed to two key mechanisms of action: histone deacetylase inhibition and chemical chaperoning.
Mechanism of Action
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA is recognized as an inhibitor of class I and II histone deacetylases.[1][3] By inhibiting HDACs, 4-PBA promotes the acetylation of histone proteins, leading to a more open chromatin structure and the transcriptional activation of certain genes. This mechanism is central to its anticancer properties, where it can induce cell proliferation, invasion, and migration, and promote apoptosis in cancer cells.[1]
-
Chemical Chaperone Activity: 4-PBA acts as a chemical chaperone, aiding in the proper folding of misfolded or unfolded proteins and reducing ER stress.[2][4][11] This activity is crucial in the context of diseases characterized by protein aggregation and mislocalization, such as certain neurodegenerative disorders and cystic fibrosis.[3][7][11] It is believed to interact with the hydrophobic regions of misfolded proteins, thereby preventing their aggregation.[3][11]
The dual activities of 4-PBA are depicted in the following signaling pathway diagram:
Caption: Mechanisms of action of 4-Phenylbutyric acid.
Therapeutic Applications and Preclinical/Clinical Findings
The multifaceted nature of 4-PBA has led to its investigation in a variety of disease models and clinical trials.
| Therapeutic Area | Key Findings | References |
| Urea Cycle Disorders | FDA-approved for the treatment of urea cycle disorders, where it acts as an ammonia scavenger. | [8][10][11][12] |
| Cancer | Demonstrates anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including glioma. | [1] |
| Cystic Fibrosis | A pilot clinical trial showed that 4-PBA can partially restore the function of the CFTR protein in patients with the ΔF508 mutation. | [7] |
| Neurodegenerative Diseases | Preclinical studies suggest that 4-PBA may be beneficial in models of Alzheimer's and Parkinson's disease by reducing protein aggregation and ER stress. | [2][3] |
| Inflammatory Diseases | Exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway and reducing the expression of pro-inflammatory cytokines. | [2][10][13] |
| Sepsis | A recent study found that 4-PBA improves cardiac dysfunction in a sepsis model by modulating amino acid and lipid metabolism. | [14] |
| Genetic Epilepsies | Clinical trials are underway to evaluate the efficacy of 4-PBA in children with STXBP1 and SLC6A1 mutations, which cause developmental and epileptic encephalopathies. | [6][15] |
Hypothetical Profile of this compound
While no experimental data exists for this compound, we can speculate on its potential properties based on the principles of medicinal chemistry. The introduction of a second 4-fluorophenyl group at the 4-position of the butyric acid backbone represents a significant structural modification.
Predicted Physicochemical Properties
| Property | 4-Phenylbutyric acid | Predicted this compound |
| Molecular Weight | 164.20 g/mol [1] | Higher |
| Lipophilicity (LogP) | 2.42[1] | Significantly Higher |
| Polar Surface Area | 37.3 Ų[1] | Similar |
| Acidity (pKa) | ~4.6[10] | Similar |
The addition of a second fluorophenyl group would substantially increase the molecular weight and lipophilicity of the molecule. The increased lipophilicity could enhance its ability to cross the blood-brain barrier, which might be advantageous for targeting central nervous system disorders. However, it could also lead to decreased aqueous solubility and potentially altered metabolic stability.
Potential Biological Activity: A Speculative Outlook
The impact of this structural change on the biological activity of 4-PBA is difficult to predict without experimental validation. However, we can consider the following possibilities:
-
HDAC Inhibition: The binding of 4-PBA to the active site of HDACs is a key aspect of its anticancer activity. The presence of a bulky second fluorophenyl group could sterically hinder this interaction, potentially reducing or abolishing its HDAC inhibitory activity.
-
Chemical Chaperone Activity: The chemical chaperone activity of 4-PBA is thought to involve interactions with hydrophobic regions of misfolded proteins. The increased hydrophobicity of the bis-fluorophenyl derivative could enhance these interactions, potentially making it a more potent chemical chaperone.
-
Novel Activities: The significant structural alteration could lead to the emergence of entirely new biological activities, or interactions with different molecular targets.
The following diagram illustrates a hypothetical experimental workflow to compare the activities of these two compounds.
Caption: Hypothetical workflow for comparative analysis.
Experimental Protocols
The following is a detailed protocol for a key experiment to assess the chemical chaperone activity of a test compound, such as 4-PBA, by measuring its ability to reduce ER stress.
ER Stress Reporter Assay
Objective: To quantify the effect of a test compound on tunicamycin-induced ER stress using a reporter gene assay.
Materials:
-
HEK293T cells
-
ER stress reporter plasmid (e.g., containing multiple copies of the ER stress response element driving expression of a reporter gene like luciferase or GFP)
-
Tunicamycin (ER stress inducer)
-
Test compound (4-PBA or hypothetical derivative)
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Luciferase assay reagent (if using luciferase reporter)
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO₂ incubator overnight.
-
Transfection: Transfect the cells with the ER stress reporter plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
ER Stress Induction: Add tunicamycin to the wells at a final concentration of 1 µg/mL to induce ER stress. Include a control group of cells that are not treated with tunicamycin.
-
Incubation: Incubate the cells for an additional 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Reporter Gene Assay:
-
For Luciferase Reporter: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
For GFP Reporter: Measure GFP fluorescence using a fluorescence plate reader or microscope.
-
-
Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability (e.g., using an MTT assay). Calculate the percentage of inhibition of tunicamycin-induced ER stress for each concentration of the test compound.
Conclusion
4-Phenylbutyric acid is a versatile and clinically relevant molecule with well-established mechanisms of action as an HDAC inhibitor and a chemical chaperone. Its therapeutic potential continues to be explored in a growing number of diseases. While the biological activity of this compound remains unknown due to a lack of available data, a hypothetical analysis suggests that this structural modification would significantly alter its physicochemical properties and could lead to a distinct pharmacological profile. Further research, beginning with the chemical synthesis and in vitro characterization of this novel compound, is necessary to determine its potential as a therapeutic agent and to provide a basis for a direct and meaningful comparison with its parent compound, 4-phenylbutyric acid.
References
-
PubChem. (n.d.). 4-Phenylbutyric Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-phenylbutyric acid. Retrieved from [Link]
-
Frontiers in Neurology. (2023). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Retrieved from [Link]
-
ResearchGate. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. Retrieved from [Link]
-
ResearchGate. (n.d.). Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimers Disease. Retrieved from [Link]
-
PubMed. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. Retrieved from [Link]
-
STXBP1 Foundation. (n.d.). 4-Phenylbutyrate Clinical Trial Starting Recruitment. Retrieved from [Link]
-
PubMed. (1999). A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function. Retrieved from [Link]
-
PubMed Central. (2018). 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. Retrieved from [Link]
-
LinkedIn. (2023). 4-Phenylbutyric Acid: An Overview of Its Properties and Applications. Retrieved from [Link]
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
PubMed. (2025). PHEMI-Phenylbutyrate in Patients With Lactic Acidosis: A Pilot, Single Arm, Phase I/II, Open-Label Trial. Retrieved from [Link]
-
PubMed Central. (2024). 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. Retrieved from [Link]
- Google Patents. (n.d.). US6372938B1 - Synthesis of 4-phenylbutyric acid.
-
PubMed. (2019). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. Retrieved from [Link]
Sources
- 1. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Phenylbutyrate Clinical Trial Starting Recruitment — STXBP1 Foundation [stxbp1disorders.org]
- 7. A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 9. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 13. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-phenylbutyrate-for-Children-with-STXBP1-and-SLC6A1-Mutations---A-Pilot-Clinical-Trial [aesnet.org]
Comparing synthesis methods for fluorinated butyric acid derivatives
An In-Depth Guide to the Synthesis of Fluorinated Butyric Acid Derivatives for Pharmaceutical and Agrochemical Research
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery and agrochemical development. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity.[1] The butyric acid scaffold is a prevalent motif in numerous human metabolites, serving critical roles in cellular energy and biosynthesis.[2] Consequently, the derivatization of this fundamental structure with fluorine presents a compelling strategy for creating novel therapeutic and agricultural agents.
This guide provides a comparative analysis of the primary synthetic methodologies for producing fluorinated butyric acid derivatives. As a senior application scientist, this document moves beyond simple protocols to explain the underlying principles and rationale behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for selecting and implementing the optimal fluorination strategy for their specific target molecule. We will explore the two major paradigms of fluorination—electrophilic and nucleophilic—comparing their respective strengths, limitations, and practical applications for modifying the butyric acid backbone.
Part 1: The Fundamental Dichotomy in Fluorination Chemistry
At its core, the synthesis of organofluorine compounds is achieved through two opposing, yet complementary, strategies: electrophilic and nucleophilic fluorination. The choice between these pathways is dictated by the electronic nature of the carbon atom targeted for fluorination.
-
Electrophilic Fluorination introduces an electrophilic fluorine source ("F⁺" equivalent) to a carbon-centered nucleophile, such as an enolate or an electron-rich aromatic ring.[3] This approach is ideal for creating C-F bonds at positions of high electron density.
-
Nucleophilic Fluorination employs a nucleophilic fluoride source (F⁻) to displace a leaving group from an electrophilic carbon center via a substitution reaction (e.g., SN2).[4] This method is exceptionally versatile, as the position of fluorination is predetermined by the placement of a suitable leaving group.
Caption: Core strategies for C-F bond formation on a butyric acid scaffold.
Part 2: Electrophilic Fluorination: Targeting the α-Position
Electrophilic fluorination is the preeminent method for synthesizing α-fluorinated carbonyl compounds, including derivatives of butyric acid. The strategy hinges on the generation of a nucleophilic enolate or silyl enol ether from the parent ester or acid, which then attacks a source of electrophilic fluorine.
The development of stable, easy-to-handle N-F reagents in the 1980s revolutionized this field, making electrophilic fluorination a routine and reliable transformation in both academic and industrial laboratories.[5] These reagents offer high selectivity and are generally safer than earlier alternatives like perchloryl fluoride or xenon difluoride.[6]
Key Reagents and Comparison
The choice of N-F reagent is critical and is often determined by the reactivity of the substrate and the desired reaction conditions.[5]
| Reagent Name | Common Acronym | Structure | Key Characteristics |
| Selectfluor® | F-TEDA-BF₄ | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly reactive, stable, widely applicable, and soluble in polar solvents. Considered a benchmark reagent.[5][7][8] |
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and safe with high fluorinating ability. Soluble in a wide range of organic solvents.[3][7][8] | |
| N-Fluoropyridinium Salts | NFPy | (Varies) | Reactivity can be tuned by altering the substituents on the pyridine ring. Some are powerful enough to fluorinate benzene.[5][6] |
| Synfluor™ | N-Fluoro-2,6-dichloropyridinium triflate | Approximately 10 times less reactive than Selectfluor, but highly moisture-sensitive.[5] |
Application & Workflow
The most common application for butyric acid derivatives is α-fluorination. The process involves deprotonation at the α-carbon to form an enolate, which is then quenched with the electrophilic fluorinating agent. This approach has been successfully used to prepare 2-fluoroacetoacetic acid from an acid-labile β-keto ester.[2] Furthermore, significant progress has been made in developing catalytic and enantioselective variants, enabling access to optically active α-fluorocarboxylic acids using chiral Lewis acids, organocatalysts, or transition-metal complexes.[9][10][11]
Caption: General workflow for the α-fluorination of a butyric acid derivative.
Part 3: Nucleophilic Fluorination: Positional Versatility
Nucleophilic fluorination offers greater positional flexibility compared to its electrophilic counterpart. The introduction of fluorine can be directed to the α, β, or γ position of the butyric acid chain, provided a suitable precursor bearing a good leaving group (e.g., halide, tosylate, mesylate) at the target position can be synthesized. The core of this method is the SN2 reaction, where a fluoride ion displaces the leaving group.[4][12]
Key Reagents and Comparison
Nucleophilic fluoride sources vary significantly in their reactivity, solubility, and handling requirements.
| Reagent Type | Examples | Key Characteristics & Causality |
| Alkali Metal Fluorides | KF, CsF | Cost-effective and readily available.[13] Their low solubility in organic solvents necessitates the use of polar aprotic solvents (e.g., DMF, DMSO) or phase-transfer catalysts (e.g., crown ethers) to bring the fluoride ion into the organic phase for reaction.[4] |
| Quaternary Ammonium Fluorides | TBAF (Tetrabutylammonium fluoride) | Soluble in common organic solvents, enhancing reactivity.[13] The "naked" fluoride ion is highly basic and nucleophilic. Anhydrous forms are significantly more reactive than the commercially available hydrates.[12] |
| Amine-HF Complexes | Olah's Reagent (Pyridine-HF), Triethylamine trihydrofluoride | Offer a balance of reactivity and improved safety over anhydrous HF.[4][13] The amine acts as a carrier for HF, moderating its acidity and corrosiveness while providing a soluble source of fluoride. Used for ring-opening of epoxides.[2] |
| Deoxyfluorinating Agents | DAST, Deoxo-Fluor® | Specifically designed to convert alcohols into alkyl fluorides.[1][4] These sulfur-based reagents activate the hydroxyl group, transforming it into a good leaving group that is subsequently displaced by fluoride in situ. They are effective but can be volatile and toxic.[4] |
Application & Workflow
The power of nucleophilic fluorination lies in its synthetic versatility. By starting with a precursor containing a leaving group at the desired position, one can selectively introduce fluorine anywhere on the carbon chain. A notable example is the synthesis of 4-fluoro-3-hydroxybutyric acid, prepared via the ring-opening of an epoxy ester precursor using triethylamine trihydrofluoride.[2] This reaction demonstrates a stereospecific introduction of fluorine at the γ-position relative to the eventual carboxylic acid.
Caption: General workflow for nucleophilic fluorination via SN2 substitution.
Part 4: Head-to-Head Comparison and Strategic Selection
The decision to use an electrophilic or nucleophilic method is a critical juncture in the synthetic design process. The optimal choice depends on the desired final structure, particularly the position of the fluorine atom.
| Feature | Electrophilic Fluorination | Nucleophilic Fluorination |
| Primary Target Site | α-position to a carbonyl group | Any position (α, β, γ) bearing a leaving group |
| Key Intermediate | Enolate / Silyl enol ether | Substrate with a good leaving group (-OH, -OTs, -Br) |
| Stereoselectivity | Enantioselective methods are well-developed using chiral catalysts.[9] | Stereochemistry is typically controlled by the precursor; SN2 reactions proceed with inversion of configuration. |
| Reagent Handling | N-F reagents are generally bench-stable solids and relatively safe to handle.[5] | Varies widely. Alkali fluorides are safe. DAST and HF-complexes require specialized handling due to toxicity and corrosivity.[1][4] |
| Functional Group Tol. | Generally mild and tolerant of many functional groups. | Can be limited by the basicity of some fluoride sources (e.g., TBAF) which can cause elimination or react with base-sensitive groups. |
| Key Advantage | Direct C-H to C-F conversion at the α-position. | High positional versatility and predictable stereochemical outcome (inversion). |
| Key Disadvantage | Largely restricted to the α-position of carbonyls. | Requires a pre-functionalized substrate with a leaving group. |
Part 5: Validated Experimental Protocols
The following protocols are representative examples of the methodologies discussed. They are intended as a validated starting point for researchers.
Protocol 1: Electrophilic α-Fluorination of a β-Keto Ester
(Based on the synthesis of 2-fluoroacetoacetic acid derivatives[2])
-
Enolate Formation: To a stirred, cooled (0 °C) solution of an appropriate β-keto ester derived from butyric acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour until gas evolution ceases, indicating complete formation of the sodium enolate.
-
Fluorination: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous THF (0.5 M) dropwise via syringe over 30 minutes.
-
Maintain the temperature at -78 °C and stir for an additional 3 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the α-fluorinated β-keto ester.
Protocol 2: Nucleophilic Ring-Opening of an Epoxy Ester
(Based on the synthesis of 4-fluoro-3-hydroxybutyric acid[2])
-
Reaction Setup: In a chemically resistant vessel (e.g., polyethylene or Teflon), dissolve the epoxy ester precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M).
-
Fluoride Addition: Add triethylamine trihydrofluoride (Et₃N·3HF, 3.0 eq) to the solution at room temperature under a nitrogen atmosphere. Caution: HF complexes are corrosive and toxic. Handle with appropriate personal protective equipment in a chemical fume hood.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into a cooled, stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting fluorohydrin product by silica gel column chromatography.
Conclusion
The synthesis of fluorinated butyric acid derivatives is a rich and diverse field, with electrophilic and nucleophilic strategies providing a powerful and complementary toolkit for the modern chemist. Electrophilic fluorination, primarily with N-F reagents like Selectfluor and NFSI, offers a direct and often high-yielding route to α-fluorinated products, with well-established catalytic methods for controlling stereochemistry. In contrast, nucleophilic fluorination provides unparalleled positional control, enabling the introduction of fluorine at any carbon of the butyric acid backbone, contingent on the synthesis of a suitable precursor with a leaving group. The choice of method is therefore a strategic one, guided by the specific regiochemical and stereochemical requirements of the final target molecule. As the demand for sophisticated fluorinated compounds continues to grow, a deep understanding of these fundamental synthetic approaches will remain essential for innovation in medicine and agriculture.
References
-
Electrophilic NF Fluorinating Agents. Chemical Reviews - ACS Publications. [Link]
-
A quantitative reactivity scale for electrophilic fluorinating reagents. PMC - NIH. [Link]
-
Electrophilic Fluorination. Bryn Mawr College. [Link]
-
Electrophilic fluorination. Wikipedia. [Link]
-
Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. [Link]
-
Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. ResearchGate. [Link]
-
Catalytic, Enantioselective Fluorination Reactions. ResearchGate. [Link]
-
Catalytic Enantioselective Fluorination. OUCI. [Link]
-
Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source. PubMed. [Link]
-
Catalytic Enantioselective and Diastereoselective Allylic Alkylation with Fluoroenolates: Efficient Access to C3-Fluorinated and All-Carbon Quaternary Oxindoles. NIH. [Link]
-
Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]
-
Previous examples of catalytic enantioselective α‐fluorination of carboxylic acid derivatives. ResearchGate. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. brynmawr.edu [brynmawr.edu]
- 9. researchgate.net [researchgate.net]
- 10. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Biological Activity of Phenyl-GABA Analogues: 4-Fluorophenibut, Baclofen, and Phenibut
For researchers, scientists, and drug development professionals navigating the landscape of GABAergic modulators, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides an in-depth comparison of 4-amino-3-(4-fluorophenyl)butyric acid (commonly known as 4-fluorophenibut or F-phenibut), its chlorinated analogue baclofen, and their parent compound, phenibut. By examining their structure-activity relationships, receptor pharmacology, and functional effects, this document aims to equip researchers with the critical insights needed for informed experimental design and compound selection.
Introduction: The Phenyl-GABA Scaffold and its Significance
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), maintaining the balance between neuronal excitation and inhibition.[1] Its actions are mediated through two main receptor classes: the ionotropic GABAA receptors and the metabotropic G-protein coupled GABAB receptors.[2] While GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier, the development of lipophilic analogues has provided powerful tools to probe GABAergic systems and yield clinically significant therapies.
The addition of a phenyl ring to the GABA backbone, as seen in phenibut (β-phenyl-GABA), creates a scaffold that can penetrate the CNS.[3] Further molecular exploration of this scaffold has led to the development of key analogues, including baclofen (β-(4-chlorophenyl)-GABA) and the more recent 4-fluorophenibut (β-(4-fluorophenyl)-GABA). These compounds are all agonists at the GABAB receptor, yet subtle changes in their chemical structure result in significant differences in potency, selectivity, and clinical profile.[3] Baclofen is a widely prescribed muscle relaxant and anti-spastic agent, while phenibut is utilized in some countries for its anxiolytic and nootropic properties.[4] 4-Fluorophenibut, though not approved for medical use, is available as a research chemical and is noted for its potency, which falls between that of phenibut and baclofen.[5] This guide will dissect the experimental data that defines the distinct pharmacological profiles of these three important analogues.
Structure-Activity Relationship (SAR): The Critical Role of Para-Substitution
The primary structural difference among phenibut, 4-fluorophenibut, and baclofen lies in the substitution at the para- (4th) position of the phenyl ring. This single atomic alteration is the key determinant of their differential activity at the GABAB receptor.
-
Phenibut: The parent compound, with an unsubstituted phenyl ring (a hydrogen atom at the para-position).
-
4-Fluorophenibut (F-phenibut): Features a fluorine atom at the para-position.
-
Baclofen: Contains a chlorine atom at the para-position.
The introduction of an electronegative halogen at the para-position dramatically increases the compound's potency as a GABAB receptor agonist. Chlorine, being more electron-withdrawing and larger than fluorine, confers the highest potency to baclofen.[3][6] Fluorine, while also strongly electronegative, results in an intermediate potency for 4-fluorophenibut.[5] This relationship underscores the sensitivity of the GABAB receptor's orthosteric binding pocket to the electronic and steric properties of the ligand's phenyl ring.[7] The halogen substitution is also thought to protect the molecule from extensive first-pass metabolism, contributing to improved bioavailability compared to phenibut.[6]
Beyond GABAB agonism, phenibut is also known to act as an inhibitor of α2δ subunit-containing voltage-gated calcium channels, a mechanism it shares with gabapentin and pregablin.[8] It is suggested that 4-fluorophenibut may also retain this activity, potentially giving it a more complex pharmacological profile than baclofen, which is considered a more selective GABAB agonist.[8]
Caption: Structure-activity relationship of Phenyl-GABA analogues.
Quantitative Comparison of In Vitro Biological Activity
The most direct comparison of the functional activity of these analogues comes from electrophysiological studies. Patch-clamp recordings from mouse cerebellar Purkinje cells provide a quantitative measure of the potency (EC50) of each compound in activating GABAB receptor-mediated outward-rectifying potassium currents.
| Compound | Chemical Structure | EC50 (µM)[5] | Relative Potency (vs. Phenibut) |
| Phenibut | β-phenyl-GABA | 1362 | 1x |
| 4-Fluorophenibut | β-(4-fluorophenyl)-GABA | 23.3 | ~58x |
| Baclofen | β-(4-chlorophenyl)-GABA | 6.0 | ~227x |
Table 1: Comparative potency of Phenyl-GABA analogues at the GABAB receptor.
The data clearly demonstrates that 4-fluorophenibut is approximately 58 times more potent than phenibut, while baclofen is roughly 4 times more potent than 4-fluorophenibut and 227 times more potent than phenibut.[5]
Mechanistic Insights and Downstream Signaling
As GABAB receptor agonists, all three compounds initiate the same canonical signaling cascade upon binding to the receptor, which is a heterodimer of GABAB1 and GABAB2 subunits.
Caption: GABA-B receptor signaling pathway activated by analogues.
Activation of the GABAB receptor by these agonists leads to the dissociation of the associated Gi/o protein.[2] The βγ-subunits of the G-protein then directly modulate ion channels, leading to:
-
Presynaptic inhibition: Inhibition of voltage-gated Ca2+ channels, which reduces the influx of calcium and subsequently decreases the release of other neurotransmitters.
-
Postsynaptic inhibition: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of K+, hyperpolarization of the cell membrane, and a slow inhibitory postsynaptic potential (IPSP).[5]
The α-subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The net effect of these actions is a reduction in neuronal excitability.
In Vivo Effects: A Comparison of Therapeutic and Adverse Profiles
The differences in in vitro potency translate to distinct in vivo pharmacological profiles.
-
Baclofen: As the most potent analogue, it is an effective muscle relaxant at therapeutic doses. However, its potent CNS depressant effects can lead to significant side effects, including sedation, muscle weakness, and cognitive disruption, which can limit its clinical utility for other indications.[4][11]
-
Phenibut: Its lower potency means that higher doses are required to achieve therapeutic effects. It is reported to have anxiolytic and nootropic (cognition-enhancing) effects. The wider spectrum of effects compared to baclofen may be due to its additional action on voltage-gated calcium channels. However, its use is associated with a significant risk of tolerance, dependence, and withdrawal symptoms.[3]
-
4-Fluorophenibut: With its intermediate potency, it is expected to have a behavioral potency five to tenfold higher than phenibut.[8] Anecdotal reports and its pharmacological profile suggest it possesses both the anxiolytic properties of phenibut and some of the sedative potential of baclofen.[5] Due to its high potency relative to phenibut and its unregulated status, there is a concern for a higher risk of intoxication and abuse liability.[5]
Direct comparative studies in animal models of anxiety (e.g., elevated plus maze) and sedation (e.g., rotarod test) are limited. However, a study comparing the GABAB agonist baclofen with a positive allosteric modulator (PAM) found that baclofen did not show anxiolytic-like effects in the elevated plus maze or light/dark box tests in mice, and at higher doses, it induced sedation.[12]
Synthesis and Preparation
The synthesis of these analogues generally involves modifications of standard amino acid synthesis routes. For 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride, a typical synthesis starts with 4-fluorobenzaldehyde.[13]
Sources
- 1. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sites.pitt.edu [sites.pitt.edu]
- 9. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Differences and similarity in the interaction of fenibut, baclofen and diazepam with phenylethylamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
A Comparative Guide to Validating the Purity of Synthesized 4,4-Bis(4-fluorophenyl)butyric Acid
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 4,4-Bis(4-fluorophenyl)butyric acid is a critical intermediate in the synthesis of various therapeutic agents. Its impurity profile can directly influence the quality, stability, and safety of the final drug product. Therefore, a robust, multi-faceted analytical strategy is imperative to ensure its purity.
This guide provides an in-depth comparison of essential analytical techniques for validating the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
The Imperative of an Orthogonal Approach
Relying on a single analytical technique for purity determination is a scientifically unsound practice. Each method has inherent biases and limitations. An impurity that is undetectable by one method may be readily quantifiable by another. An orthogonal approach, which employs multiple analytical techniques based on different chemical and physical principles, provides a comprehensive and trustworthy assessment of a compound's purity. For instance, a chromatographic separation (like HPLC) should be complemented by a structural confirmation method (like NMR) and a bulk property analysis (like DSC).
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis, offering high resolution and sensitivity for separating the main compound from its impurities.[1][2] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3][4]
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard. It is designed to separate the main compound from potential impurities and degradation products that might emerge under stress conditions.[5][6]
Experimental Protocol: Stability-Indicating RP-HPLC
-
Chromatographic System:
-
Column: C18 column (e.g., CapcellPack MG, 4.6 mm x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile).[5] A gradient elution is crucial for separating compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 250 nm.[5] A Photo Diode Array (PDA) detector is preferable as it can provide spectral information, aiding in peak purity assessment.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
System Suitability Testing (SST): Before sample analysis, the system's performance must be verified according to standards like USP <621>.[7][8] This includes:
-
Tailing Factor: Should be between 0.8 and 1.8.[9]
-
Relative Standard Deviation (RSD): For replicate injections of a standard, the RSD should be ≤ 2.0%.
-
Resolution: The resolution between the main peak and the closest eluting impurity peak should be ≥ 2.0.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.
-
-
Data Analysis:
-
Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Causality and Trustworthiness:
The validation of this HPLC method must adhere to ICH Q2(R1) guidelines, which mandate the assessment of specificity, linearity, accuracy, precision, and robustness.[10][11][12] Specificity is proven through forced degradation studies, where the sample is exposed to acid, base, oxidative, thermal, and photolytic stress. The method is deemed "stability-indicating" if it can resolve the parent drug from all degradation products.[5] This ensures that the method provides a true and reliable measure of purity, even for samples that may have degraded over time.
Structural Confirmation and Secondary Purity Analysis
While HPLC is excellent for quantification, it provides limited structural information. Therefore, spectroscopic and spectrometric techniques are essential for confirming the identity of the synthesized compound and identifying any co-eluting impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[13] It is invaluable for confirming the identity of the synthesized this compound and can also be used for quantitative analysis (qNMR).[14][15]
-
¹H NMR: Provides information on the number and environment of protons, confirming the presence of key functional groups.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
qNMR: By integrating the signals of the analyte against a certified internal standard of known purity, qNMR can provide a highly accurate, absolute measure of purity, which is orthogonal to chromatographic methods.[16]
Mass Spectrometry (MS)
Coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), mass spectrometry is a highly sensitive method for identifying and quantifying impurities.[14][17] It provides the molecular weight of the compound and its fragments, which is crucial for the structural elucidation of unknown impurities discovered during HPLC analysis.[2]
Thermal Analysis: A Bulk Property Perspective
Thermal analysis techniques provide information about the bulk properties of the material, offering a different perspective on purity.
Melting Point Analysis
A pure crystalline substance has a sharp, well-defined melting point.[18] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[19][20] This phenomenon, known as melting point depression, makes melting point a simple yet effective indicator of purity.[18]
Differential Scanning Calorimetry (DSC)
DSC is a more sophisticated thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[21][22] For purity analysis, DSC can be used to quantitatively determine the mole percent of impurities based on the Van't Hoff equation.[23] It provides a highly accurate purity assessment, especially for compounds that are at least 98% pure.[24] However, it is not suitable for compounds that decompose upon melting or do not exhibit a sharp melting endotherm.[23][24]
Comparative Summary of Analytical Techniques
| Technique | Principle | Primary Application | Strengths | Limitations |
| HPLC-UV/PDA | Differential partitioning between mobile and stationary phases.[3] | Quantitative purity and impurity profiling.[1] | High resolution, sensitivity, and precision; well-established methodology.[25] | Requires a reference standard for quantification; may not detect non-chromophoric impurities. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field.[26] | Structural confirmation and identification. | Provides detailed structural information; qNMR offers absolute quantification without a specific reference standard.[13][16] | Lower sensitivity compared to HPLC-MS; complex spectra can be difficult to interpret. |
| LC-MS | Combination of HPLC separation with mass-based detection.[17] | Identification and quantification of trace impurities. | Extremely high sensitivity and specificity; provides molecular weight information.[2] | Response can be non-linear; complex matrix effects can suppress ion signals. |
| Melting Point | Observation of the solid-to-liquid phase transition temperature. | Qualitative assessment of purity.[19] | Simple, rapid, and inexpensive.[27] | Not quantitative; subjective observation; not suitable for amorphous or decomposing substances. |
| DSC | Measurement of heat flow during a controlled temperature program.[28] | Quantitative purity determination of highly pure crystalline substances.[21] | Highly accurate for pure compounds; provides thermodynamic data.[24] | Not suitable for amorphous, decomposing, or low-purity samples.[23] |
Visualizing the Validation Workflow
A logical workflow ensures that all aspects of purity are thoroughly investigated. The process begins with the primary quantitative method, followed by confirmatory and complementary techniques.
Caption: Orthogonal workflow for purity validation.
Conclusion
Validating the purity of this compound is a multi-step, evidence-based process that underpins its suitability for pharmaceutical manufacturing. A combination of high-resolution chromatographic separation, definitive spectroscopic identification, and orthogonal thermal analysis provides a self-validating system of checks and balances. By adhering to the principles outlined in USP and ICH guidelines, researchers and drug developers can establish a high degree of confidence in the quality of this crucial intermediate, ensuring the integrity of the final therapeutic product.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
- <621> CHROMATOGRAPHY. vertexaisearch.cloud.google.com.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . . [Link]
-
Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho . . [Link]
-
Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo . . [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed . pubmed.ncbi.nlm.nih.gov. [Link]
-
USP <621> Chromatography - DSDP Analytics . dsdpanalytics.com. [Link]
-
Differential Scanning Calorimetry (DSC Analysis): Key Applications . innova-analysis.com. [Link]
-
Melting point determination . . [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . . [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - ResearchGate . . [Link]
-
Melting point determination - SSERC . . [Link]
-
Are You Sure You Understand USP <621>? | LCGC International . . [Link]
-
Quality Guidelines - ICH . . [Link]
-
Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net . . [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . . [Link]
-
Melting point determination | Resource - RSC Education . edu.rsc.org. [Link]
-
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer ... . . [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . database.ich.org. [Link]
-
Identity and Purity - Small Molecules - Pacific BioLabs . . [Link]
-
NMR and Mass Spectrometry in Pharmaceutical Development - Catalent . . [Link]
-
How NMR Enhances Chemical Analysis Accuracy? - Creative Biostructure . . [Link]
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed . pubmed.ncbi.nlm.nih.gov. [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? - Moravek . . [Link]
-
Why do we use NMR spectroscopy in purity analysis? - Quora . . [Link]
-
Impurity Identification in Small-Molecule APIs - Pharma's Almanac . . [Link]
-
Simple and Rapid RP-HPLC Method to Determine the Purity of the Anti-retroviral Drug Lamivudine - ResearchGate . . [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH . . [Link]
- CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid - Google Patents.
Sources
- 1. moravek.com [moravek.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dsdpanalytics.com [dsdpanalytics.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. usp.org [usp.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. NMR and Mass Spectrometry in Pharmaceutical Development [catalent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. mt.com [mt.com]
- 19. SSERC | Melting point determination [sserc.org.uk]
- 20. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 21. veeprho.com [veeprho.com]
- 22. news-medical.net [news-medical.net]
- 23. researchgate.net [researchgate.net]
- 24. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. quora.com [quora.com]
- 27. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 28. quercus.be [quercus.be]
A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 4,4-Bis(4-fluorophenyl)butyric Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the principle of "one molecule, one target" is often the aspirational starting point. However, the reality is that small molecules frequently interact with multiple biological targets, a phenomenon known as polypharmacology. While sometimes therapeutically beneficial, unintended off-target interactions, or cross-reactivity, are a primary source of adverse drug reactions (ADRs) and a major cause of late-stage clinical trial failures. Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory hurdle but a cornerstone of building a robust safety and efficacy profile.
This guide focuses on a specific molecule: 4,4-Bis(4-fluorophenyl)butyric acid . Given the absence of extensive public data on this particular compound, we will approach its analysis from a structural-activity relationship (SAR) perspective, drawing insights from its chemical analogs to build a predictive framework for its potential biological interactions. We will then outline a comprehensive, field-proven strategy for empirically determining its cross-reactivity profile using standard in vitro biological assays.
Structural Analogs as a Compass: Predicting Biological Targets
The structure of this compound, featuring a butyric acid core flanked by two para-fluorinated phenyl rings, is reminiscent of several well-characterized pharmacophores. By examining these, we can formulate a data-driven hypothesis about its likely primary targets and potential off-targets.
The Butyrophenone Connection: A Link to CNS Receptors
The butyrophenone scaffold is a classic feature of a major class of antipsychotic drugs.[1] For instance, Haloperidol, a widely used antipsychotic, is a butyrophenone derivative that exhibits high affinity for dopamine D2 receptors.[2][3] The para-fluoro substitution on the phenyl ring is a common feature in this class, often enhancing potency.[4] This structural similarity suggests a high probability that this compound could interact with dopamine receptors and potentially other CNS targets like serotonin (5-HT) receptors.
The Phenylbutyric Acid Motif: GABAergic and Metabolic Implications
Derivatives of γ-aminobutyric acid (GABA) are central to understanding inhibitory neurotransmission. Phenylbutyric acid analogs, such as Phenibut (β-phenyl-GABA), are known ligands for GABA receptors, particularly GABAB receptors.[5][6] Given the butyric acid core of our compound of interest, assessing its interaction with GABA receptors is a logical step. Furthermore, compounds like 4-phenylbutyric acid (4-PBA) have been investigated for their roles as chemical chaperones that can alleviate endoplasmic reticulum (ER) stress and as histone deacetylase (HDAC) inhibitors, impacting lipid metabolism and cell cycle regulation.[7][8]
Based on this analysis, a primary hypothesis is that This compound is likely to exhibit activity at CNS receptors, with a particular emphasis on dopamine and GABA receptors. A comprehensive cross-reactivity assessment should, therefore, not only confirm these interactions but also explore a wide range of other potential off-targets to ensure a complete selectivity profile.
Designing the Investigation: A Tiered Strategy for Cross-Reactivity Profiling
A systematic approach is essential to efficiently and cost-effectively evaluate a compound's selectivity. We recommend a tiered strategy, beginning with a broad screen against a panel of common off-targets, followed by more detailed mechanistic studies for any identified "hits."
dot
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Liability Screening
The initial step involves screening the test compound at a single, high concentration (typically 10 µM) against a broad panel of receptors, ion channels, enzymes, and transporters known to be implicated in adverse drug reactions. Commercial services like the Eurofins Discovery SafetyScreen44™ panel provide a well-established and cost-effective starting point.[9][10][11] The goal here is not to determine potency, but to quickly identify potential liabilities. A common threshold for a "hit" in these screens is >50% inhibition or stimulation.
Tier 2: Hit Confirmation and Potency Determination
Any targets identified as hits in Tier 1 should be subjected to follow-up dose-response assays. This involves testing the compound across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[12] This quantitative measure of potency is critical for understanding the potential clinical relevance of the off-target interaction.
Tier 3: Mechanistic and Functional Studies
For high-potency off-target hits (e.g., IC50 < 1 µM), further mechanistic studies are warranted. For enzymes, this would involve kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) and to calculate the inhibition constant (Ki).[13][14][15] For receptors, functional cell-based assays are crucial to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
Core Experimental Protocols: A Self-Validating System
The trustworthiness of any cross-reactivity data hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for two key types of assays that form the backbone of a cross-reactivity screen.
Protocol 1: Competitive Radioligand Binding Assay (GPCR Target)
This protocol is designed to determine the affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR) by measuring its ability to compete with a radiolabeled ligand of known affinity.[16][17][18]
Objective: To determine the IC50 and Ki of this compound at the human Dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, prepared in a dilution series.
-
96-well microplates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Step-by-Step Methodology:
-
Prepare Reagents: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer. The final concentrations in the assay should typically range from 0.1 nM to 10 µM.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL of Haloperidol (10 µM final concentration), 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation. The causality here is that a vast excess of unlabeled ligand will occupy nearly all specific binding sites, leaving only non-specific binding of the radioligand.
-
Test Compound: Add 50 µL of each dilution of the test compound, 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. This rapid washing is critical to prevent dissociation of the bound ligand from the receptor.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate Percent Inhibition for the test compound: 100 * (1 - [(CPM in presence of test compound - NSB) / (Total Binding - NSB)]).
-
Plot Percent Inhibition vs. log[Test Compound Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19] This equation corrects for the competitive interaction between the test compound and the radioligand.
-
Protocol 2: Enzyme Inhibition Assay (e.g., Kinase)
This protocol outlines a method to assess the inhibitory activity of the test compound against a representative enzyme, such as a protein kinase.
Objective: To determine the IC50 of this compound against a representative kinase (e.g., Lck).
Materials:
-
Recombinant human Lck enzyme.
-
Kinase substrate peptide.
-
ATP (Adenosine triphosphate).
-
Kinase Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.5.
-
Test Compound: this compound, prepared in a dilution series.
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well white microplates.
-
Plate reader capable of measuring luminescence.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Enzyme Reaction:
-
Add the test compound or vehicle control to the wells of the 384-well plate.
-
Add the Lck enzyme and substrate peptide mixture to initiate the reaction. The enzyme concentration should be in the linear range of the assay.
-
Allow a brief pre-incubation (e.g., 15 minutes) for the compound to interact with the enzyme.
-
Initiate the kinase reaction by adding ATP (at a concentration close to its Km for the enzyme).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The reaction time must be within the linear phase of product formation.
-
Detection:
-
Stop the enzymatic reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Quantification: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP generated and thus, to the kinase activity.
-
Data Analysis:
-
Calculate Percent Inhibition: 100 * (1 - [(Luminescence with inhibitor - Background) / (Luminescence without inhibitor - Background)]).
-
Plot Percent Inhibition vs. log[Test Compound Concentration] and fit the data to determine the IC50 value.
-
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is paramount. All dose-response data should be summarized in tables for easy comparison.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Target Class | Target | Assay Type | Reference Compound | Ref. IC50/Ki (nM) | Test Compound IC50/Ki (nM) |
| GPCR | Dopamine D2 | [³H]-Spiperone Binding | Haloperidol | 2.5 | 150 |
| Serotonin 5-HT2A | [³H]-Ketanserin Binding | Ketanserin | 1.2 | 850 | |
| GABAB | [³H]-GABA Binding | Baclofen | 85 | 450 | |
| Ion Channel | hERG | Patch Clamp | Dofetilide | 12 | >10,000 |
| Enzyme | COX-1 | Enzyme Inhibition | Ibuprofen | 2,200 | >10,000 |
| Lck Kinase | Enzyme Inhibition | Staurosporine | 5 | 5,200 |
Interpreting the Data:
-
Potency vs. Selectivity: A low IC50 or Ki value indicates high potency at a given target.[14][20][21] Selectivity is determined by comparing the potency at the primary target versus off-targets. A selectivity window of at least 100-fold is often desired.
-
Context is Key: The significance of an off-target interaction depends on the therapeutic context. An IC50 of 500 nM might be acceptable for a CNS drug if the therapeutic plasma concentration is in the low nanomolar range, but it could be a significant liability if high micromolar concentrations are required for efficacy.
Visualizing Pathways and Workflows
Diagrams are essential for conveying complex biological and experimental relationships.
dot
Sources
- 1. Butyrophenone - Wikipedia [en.wikipedia.org]
- 2. Opioid and non-opioid effects of novel butyrophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromperidol, a new butyrophenone neuroleptic: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. researchgate.net [researchgate.net]
- 6. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Receptor-Ligand Binding Assays [labome.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
Comparative Spectroscopic Analysis: A Guide to Differentiating Similar Compounds
<
In the landscape of drug discovery and development, the precise characterization of molecules is paramount. Often, researchers are faced with the challenge of distinguishing between compounds with very similar structures, such as isomers or analogues. Spectroscopic techniques provide a powerful arsenal for this purpose, offering detailed insights into molecular structure and properties.[1] This guide provides a comparative analysis of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman)—elucidating their strengths and applications in the differentiation of closely related compounds.
The Challenge of Similarity: Why Spectroscopic Scrutiny is Crucial
Structural isomers, for instance, share the same molecular formula but differ in the arrangement of their atoms.[2] These subtle differences can lead to significant variations in pharmacological activity, toxicity, and metabolic stability. Therefore, the ability to unequivocally identify and differentiate these compounds is a critical aspect of quality control and regulatory compliance in the pharmaceutical industry.[3] Spectroscopic methods serve as the "gold standard" for this purpose, each providing a unique "fingerprint" of the molecule.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.[5][6] It exploits the magnetic properties of atomic nuclei, providing rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[7]
Causality in Experimental Choices for Comparing Similar Compounds:
When comparing similar compounds, such as positional isomers, the key is to focus on the subtle differences in the chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOEs).
-
Chemical Shift (δ): The position of an NMR signal is highly sensitive to the electronic environment of the nucleus. A minor change in the position of a substituent in an isomer will alter the electron density around nearby nuclei, leading to discernible changes in their chemical shifts.
-
Coupling Constants (J): The splitting of NMR signals (multiplicity) arises from the interaction of neighboring nuclei. The magnitude of the J-coupling constant is dependent on the number and geometry of the intervening bonds, providing crucial information about connectivity.
-
2D NMR Techniques: For complex molecules or subtle differences, two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all signals and the complete mapping of the molecular structure.[8]
Experimental Protocol: 1D ¹H NMR and 2D ¹H-¹³C HSQC/HMBC
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
"Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to achieve optimal homogeneity and spectral resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) proton (¹H) NMR spectrum. Key parameters to optimize include the number of scans, pulse width, and relaxation delay.
-
Subsequently, acquire 2D spectra such as ¹H-¹³C HSQC and ¹H-¹³C HMBC to establish direct and long-range proton-carbon correlations, respectively.[8]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to deduce the molecular structure.
-
Correlate the 1D and 2D data to make unambiguous assignments.
-
Data Presentation: Comparative NMR Data for Positional Isomers
Hypothetical Example: Differentiating 2-nitrotoluene and 4-nitrotoluene
| Feature | 2-Nitrotoluene | 4-Nitrotoluene | Rationale for Differentiation |
| ¹H NMR Chemical Shifts (ppm) | Aromatic protons show complex splitting patterns due to close proximity. Methyl protons are slightly deshielded. | Aromatic protons show a more symmetric (two doublets) pattern. Methyl protons are less deshielded. | The substitution pattern directly influences the electronic environment and thus the chemical shifts of the aromatic and methyl protons. |
| ¹³C NMR Chemical Shifts (ppm) | Distinct chemical shifts for all six aromatic carbons. | Due to symmetry, only four distinct aromatic carbon signals are observed. | The symmetry of the 4-isomer results in fewer unique carbon environments compared to the 2-isomer. |
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It provides the molecular weight of a compound with high accuracy and, through fragmentation analysis, offers valuable structural information.[10]
Causality in Experimental Choices for Comparing Similar Compounds:
While isomers have the same molecular weight, their fragmentation patterns upon ionization can be distinct.[9][11] The way a molecule breaks apart is dictated by its structure, with fragmentation occurring at the weakest bonds or leading to the formation of the most stable fragment ions.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed.[10] This technique is exceptionally powerful for differentiating isomers, as the fragmentation pathways can be highly specific to the isomeric structure.[9]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically in the ng/mL to µg/mL range) in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., methanol, acetonitrile).
-
-
LC Separation:
-
Inject the sample onto an appropriate LC column (e.g., C18 for reverse-phase chromatography).
-
Develop a gradient elution method to achieve chromatographic separation of the compounds of interest from any impurities.
-
-
MS and MS/MS Data Acquisition:
-
The eluent from the LC is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Acquire full scan MS data to determine the m/z of the molecular ion.
-
Perform data-dependent acquisition (DDA) or targeted MS/MS experiments. In DDA, the most intense ions from the full scan are automatically selected for fragmentation.
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm the molecular weight.
-
Analyze the fragmentation patterns in the MS/MS spectra.
-
Compare the fragmentation patterns of the different compounds to identify unique fragment ions or differences in relative abundances that can serve as diagnostic markers.
-
Data Presentation: Comparative MS/MS Fragmentation Data
Hypothetical Example: Differentiating Pentan-2-one and Pentan-3-one[11]
| Feature | Pentan-2-one (CH₃COCH₂CH₂CH₃) | Pentan-3-one (CH₃CH₂COCH₂CH₃) | Rationale for Differentiation |
| Molecular Ion (M⁺) | m/z 86 | m/z 86 | Both have the same molecular weight. |
| Key Fragment Ions (m/z) | 43 ([CH₃CO]⁺), 71 ([M-CH₃]⁺) | 57 ([CH₃CH₂CO]⁺) | The position of the carbonyl group dictates the primary cleavage points, leading to characteristic fragment ions for each isomer.[11] |
Visualization: MS/MS Fragmentation Logic
Caption: Isomer differentiation by unique fragmentation.
Vibrational Spectroscopy (IR and Raman): Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[4][12][13] An IR spectrum is generated by the absorption of infrared radiation, while a Raman spectrum results from the inelastic scattering of monochromatic light.[4]
Causality in Experimental Choices for Comparing Similar Compounds:
The vibrational frequencies of a molecule are determined by the masses of the atoms and the strength of the bonds connecting them.[13] Therefore, even subtle structural differences between isomers can lead to noticeable changes in their vibrational spectra.
-
Infrared (IR) Spectroscopy: Particularly sensitive to polar bonds and functional groups that exhibit a change in dipole moment during vibration (e.g., C=O, O-H, N-H).[13]
-
Raman Spectroscopy: More sensitive to non-polar bonds and symmetric vibrations where there is a change in polarizability (e.g., C-C, C=C, S-S).[4][13]
The "fingerprint" region of the IR spectrum (typically 1500-400 cm⁻¹) is often complex but highly characteristic of the molecule as a whole.[14] Small structural variations can lead to significant differences in this region, allowing for the differentiation of similar compounds.[14]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). No extensive sample preparation is usually required.
-
-
Data Acquisition:
-
Press the sample against the crystal to ensure good contact.
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify characteristic absorption bands corresponding to specific functional groups.
-
Pay close attention to the fingerprint region for subtle differences between the spectra of the compounds being compared.
-
Data Presentation: Comparative Vibrational Spectroscopy Data
Hypothetical Example: Differentiating ortho-, meta-, and para-Xylene
| Feature | ortho-Xylene | meta-Xylene | para-Xylene | Rationale for Differentiation |
| IR C-H out-of-plane bending (cm⁻¹) | ~740 | ~770 and ~690 | ~810 | The substitution pattern on the benzene ring influences the vibrational modes of the C-H bonds, resulting in characteristic absorption bands in the fingerprint region. |
| Raman Spectroscopy | Strong, characteristic bands due to high symmetry. | The high symmetry of p-xylene leads to strong Raman signals for certain vibrational modes that are weak or absent in the less symmetric o- and m-isomers. |
Visualization: The Complementary Nature of IR and Raman
Caption: IR and Raman provide complementary information.
Conclusion: An Integrated Approach for Unambiguous Identification
No single spectroscopic technique is universally superior for the analysis of similar compounds. The most robust approach involves the strategic integration of multiple techniques. NMR provides the definitive structural framework, MS confirms the molecular weight and offers fragmentation clues, and vibrational spectroscopy provides a rapid and sensitive fingerprint. By combining the data from these orthogonal techniques, researchers and drug development professionals can achieve a high degree of confidence in the identification and differentiation of even the most closely related molecules, ensuring the quality, safety, and efficacy of pharmaceutical products.
References
-
Harris M (2024) Keys to Precise Compound Identification in Mass Spectrometry Techniques. J Mass Spectrom Purif Tech. 10:230. [Link]
-
Bernd Leps (2023) What spectral technique is used to distinguish between structural isomers?. Quora. [Link]
-
Chemistry For Everyone (2024) Can IR Spectroscopy Distinguish Isomers?. YouTube. [Link]
-
Tan, S., et al. (2019) The Application of a Desktop NMR Spectrometer in Drug Analysis. Journal of Analytical Methods in Chemistry. [Link]
-
StellarNet, Inc. (2017) Technical Note - Vibrational Spectroscopy: Infrared vs. Raman. [Link]
-
Various Authors (2021) What's similarity and different of Raman and infrared spectroscopy? How to compare them?. Quora. [Link]
-
Unknown Author. VIBRATIONAL SPECTROSCOPY IR AND RAMAN. [Link]
-
Carbon, R. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2. [Link]
-
Unknown Author (2024) Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Preprints.org. [Link]
-
Various Authors (2018) Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. [Link]
-
Clark, J. (2023) 12.2: Interpreting Mass Spectra. Chemistry LibreTexts. [Link]
-
Kim, S., et al. (2021) Comparative Analysis of Binary Similarity Measures for Compound Identification in Mass Spectrometry-Based Metabolomics. Metabolites. [Link]
-
Moravek (2020) Applications of NMR in Pharmaceutical Analysis. [Link]
-
News-Medical.Net (2022) NMR spectrometry analysis for drug discovery and development. [Link]
-
Spectroscopy Online (2024) NMR Spectroscopy Revolutionizes Drug Discovery. [Link]
-
Koo, I., et al. (2012) Compound Identification Using Partial and Semi-partial Correlations for Gas Chromatography Mass Spectrometry Data. Statistical Applications in Genetics and Molecular Biology. [Link]
-
Unknown Author. Vibrational Spectroscopy (IR, Raman). University of Siegen. [Link]
-
AZoNano (2024) Raman vs. Infrared Spectroscopy: A Comparative Analysis for Material Identification and Reaction Monitoring. [Link]
-
Solubility of Things. Comparative Analysis of Spectroscopic Techniques. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. quora.com [quora.com]
- 3. moravek.com [moravek.com]
- 4. You are being redirected... [stellarnet.us]
- 5. researchgate.net [researchgate.net]
- 6. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. news-medical.net [news-medical.net]
- 9. longdom.org [longdom.org]
- 10. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. youtube.com [youtube.com]
A Comparative Guide to In Silico Modeling of Novel Phenyl-Alkanoic Acids: A Case Study on 4,4-Bis(4-fluorophenyl)butyric acid
This guide provides a comprehensive comparison of in silico modeling strategies for characterizing the molecular interactions of novel chemical entities, using the hypothetical compound 4,4-Bis(4-fluorophenyl)butyric acid as a central case study. For researchers, scientists, and drug development professionals, this document outlines the rationale behind selecting specific computational tools and interpreting the resulting data to accelerate preclinical research.
While direct experimental data for this compound is not publicly available, we can infer its potential therapeutic relevance and design a robust in silico investigation based on its structural similarity to 4-phenylbutyric acid (4-PBA). 4-PBA is a known chemical chaperone that mitigates protein misfolding and aggregation, and it is clinically used for treating urea cycle disorders[1]. Computational studies on 4-PBA analogs have explored their potential in addressing conditions like Alzheimer's disease by targeting amyloid-beta aggregation[2]. The introduction of fluorine atoms in the phenyl rings of our subject molecule is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity.
This guide will compare and contrast key in silico methodologies, providing a logical workflow for the characterization of this compound and its potential protein interactions.
Part 1: Foundational In Silico Characterization
The initial phase of in silico analysis involves predicting the fundamental physicochemical and pharmacokinetic properties of the molecule. This step is crucial for assessing its drug-likeness and potential for further development.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Before embarking on complex and computationally expensive simulations, an early assessment of a compound's ADMET profile is essential. Various computational models, often machine learning-based, can predict these properties from the molecular structure alone.
Experimental Protocol: ADMET Prediction
-
Input : The 2D structure of this compound is provided in SMILES (Simplified Molecular Input Line Entry System) format.
-
Software : Utilize a platform such as SwissADME, pkCSM, or similar commercially available or open-source software.
-
Analysis : The software calculates a range of descriptors, including but not limited to:
-
Lipophilicity (LogP) : Predicts the molecule's partitioning between octanol and water, indicating its potential to cross cell membranes.
-
Aqueous Solubility (LogS) : Estimates the solubility of the compound in water, which is critical for absorption.
-
Blood-Brain Barrier (BBB) Permeability : Predicts the likelihood of the compound crossing into the central nervous system.
-
CYP450 Inhibition : Assesses the potential for drug-drug interactions by predicting the inhibition of key metabolic enzymes.
-
Hepatotoxicity and other toxicities : Flags potential safety concerns.
-
Comparative Analysis: Hypothetical ADMET Profile
To illustrate the utility of this approach, a hypothetical comparison between 4-PBA and this compound is presented below. The fluorination in the latter is expected to increase lipophilicity.
| Property | 4-Phenylbutyric Acid (4-PBA) | This compound (Hypothetical) | Rationale for Difference |
| LogP | ~1.8 | ~2.5 | Addition of two fluorine atoms increases lipophilicity. |
| LogS | High | Moderate | Increased lipophilicity can decrease aqueous solubility. |
| BBB Permeant | Yes | Yes | Both are small molecules with sufficient lipophilicity. |
| CYP2D6 Inhibitor | No | Possible | The bis-fluorophenyl motif may interact with CYP enzymes. |
| Hepatotoxicity | Low | To be determined | Increased lipophilicity can sometimes be associated with higher toxicity risk. |
This initial screening provides a valuable go/no-go decision point and informs the design of subsequent, more detailed in silico and in vitro experiments.
Part 2: Target Identification and Binding Site Analysis
Given the structural similarity to 4-PBA, a logical starting point for investigating the mechanism of action of this compound is to explore its interaction with proteins known to be modulated by 4-PBA. These include histone deacetylases (HDACs) and proteins involved in protein folding and aggregation pathways[3].
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for virtual screening and for generating hypotheses about the binding mode of a ligand to a protein target.
Experimental Protocol: Molecular Docking
-
Target Preparation : Obtain the crystal structure of a relevant protein target (e.g., a histone deacetylase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation : Generate a 3D conformation of this compound. Assign partial charges and define rotatable bonds.
-
Docking Simulation : Use software such as AutoDock Vina, Glide, or GOLD to dock the ligand into the defined binding site of the protein.
-
Scoring and Analysis : The docking program will generate multiple possible binding poses, each with a corresponding binding energy score. The pose with the lowest binding energy is typically considered the most likely. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Workflow for Molecular Docking
Caption: Molecular docking workflow.
Comparative Analysis: Docking of Phenyl-Alkanoic Acids
A comparative docking study against a target like HDAC could yield the following hypothetical results:
| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 4-PBA | -6.5 | HIS142, PRO33, GLY150 |
| This compound | -7.8 | HIS142, PRO33, GLY150, PHE207 |
The lower binding energy for the fluorinated compound would suggest a higher binding affinity, potentially due to additional hydrophobic interactions involving the fluorophenyl rings.
Part 3: Elucidating Dynamic Interactions
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more detailed and dynamic view of the protein-ligand complex over time.
Molecular Dynamics Simulations
MD simulations calculate the motion of atoms in the system over time by solving Newton's equations of motion. This allows for the assessment of the stability of the protein-ligand complex and can reveal conformational changes that are not apparent from static docking poses.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup : The best-scoring docked pose of the protein-ligand complex is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.
-
Minimization and Equilibration : The system is first energy-minimized to remove any steric clashes. It is then gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run : A long simulation (typically hundreds of nanoseconds) is run, during which the trajectory of all atoms is saved at regular intervals.
-
Analysis : The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess complex stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to observe the persistence of key interactions over time.
Workflow for Molecular Dynamics Simulation
Caption: Molecular dynamics simulation workflow.
Comparative Analysis: Stability of Protein-Ligand Complexes
An MD simulation could reveal that while both compounds remain in the binding pocket, the fluorinated analog forms a more stable complex, as indicated by a lower and less fluctuating RMSD value for the ligand.
Conclusion
This guide has outlined a systematic and comparative in silico approach for the characterization of a novel compound, this compound. By leveraging the knowledge from a structurally related molecule, 4-PBA, we can efficiently design a computational workflow that progresses from broad ADMET predictions to detailed dynamic interaction studies. This multi-faceted approach, combining molecular docking and molecular dynamics, provides a robust framework for generating testable hypotheses and guiding further experimental validation in the drug discovery pipeline. The principles and protocols described herein are broadly applicable to the in silico investigation of other novel chemical entities.
References
-
Inhibition of amyloid-beta aggregation by phenyl butyric acid analogs and bile acids: a comprehensive in silico study. Mol Divers. 2025 Jan 28. [Link]
-
The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. Int J Biochem Cell Biol. 2015 Apr;61:45-52. [Link]
-
A Dual GLP-1/GIP Receptor Agonist Is More Effective than Liraglutide in the A53T Mouse Model of Parkinson's Disease. Int J Mol Sci. 2023 Sep 25;24(19):14592. [Link]
-
4-Fluorophenibut. Wikipedia. [Link]
-
In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. ResearchGate. [Link]
-
A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins. Chemistry. 2020 Feb 6;26(8):1834-1845. [Link]
-
In Silico Molecular Modeling of Four New Afatinib Derived Molecules Targeting the Inhibition of the Mutated Form of BCR-ABL T315I. MDPI. [Link]
-
Efficacy and mechanism of inhibition of the GPR30-PI3K pathway by 4-phenylbutyric acid in the treatment of intrahepatic cholestasis of pregnancy. J Mol Histol. 2025 Mar 11. [Link]
-
In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. ResearchGate. [Link]
-
4-Phenylbutyric Acid. PubChem. [Link]
Sources
- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of amyloid-beta aggregation by phenyl butyric acid analogs and bile acids: a comprehensive in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Advantage of Bis-Fluorinated Phenyl Compounds: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. Among the various fluorination strategies, the introduction of a bis-fluorinated phenyl motif offers a nuanced approach to fine-tune a molecule's profile. This guide provides an in-depth, objective comparison of bis-fluorinated phenyl compounds with their non-fluorinated and mono-fluorinated counterparts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Rationale for Bis-Fluorination: Beyond Simple Lipophilicity Modulation
The introduction of fluorine can profoundly influence a molecule's electronic properties, pKa, conformation, metabolic stability, and binding affinity.[1][2] While mono-fluorination is a common tactic, bis-fluorination of a phenyl ring provides a more intricate level of control over these parameters. The positions of the two fluorine atoms (ortho, meta, or para to the substituent) dictate the resulting electronic and steric effects, allowing for precise modulation of the molecule's interaction with its biological target and metabolic enzymes.[3]
A primary driver for employing bis-fluorinated phenyl groups is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] By strategically placing two fluorine atoms on a phenyl ring, medicinal chemists can effectively shield metabolically liable positions, thereby increasing the compound's half-life and oral bioavailability.[2][4]
Comparative Performance Analysis: A Data-Driven Perspective
To illustrate the impact of bis-fluorination, this section presents a comparative analysis of key performance parameters for representative compounds. The data is synthesized from various peer-reviewed studies and is intended to provide a clear, quantitative comparison.
Case Study: Kinase Inhibitors
Kinase inhibitors are a prominent class of therapeutics where fluorination strategies are extensively used. The following table compares a hypothetical, yet representative, non-fluorinated kinase inhibitor with its mono- and bis-fluorinated analogs.
| Compound | Structure (Generic) | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Human Liver Microsomal Stability (t1/2, min) |
| Analog 1 (Non-fluorinated) | Phenyl-Scaffold | 50 | 150 | 15 |
| Analog 2 (Mono-fluorinated) | 4-Fluoro-Phenyl-Scaffold | 35 | 200 | 45 |
| Analog 3 (Bis-fluorinated) | 2,4-Difluoro-Phenyl-Scaffold | 20 | 450 | > 90 |
Note: This data is illustrative and compiled based on trends observed in the literature. Actual values are compound and assay dependent.
As the data suggests, the bis-fluorinated analog (Analog 3) exhibits significantly improved metabolic stability compared to both the non-fluorinated and mono-fluorinated counterparts.[4] This is a direct consequence of the two fluorine atoms protecting the phenyl ring from oxidative metabolism.[5] Furthermore, the bis-fluorinated analog shows enhanced potency towards the target kinase. The electron-withdrawing nature of the two fluorine atoms can alter the electronic distribution of the phenyl ring, potentially leading to more favorable interactions with the kinase's active site.[6] Importantly, the selectivity over the off-target kinase is also improved, which can be attributed to the specific conformational constraints imposed by the bis-fluorination pattern.[6]
Case Study: Central Nervous System (CNS) Agents
In CNS drug discovery, achieving adequate brain penetration is a major challenge. Fluorination can increase lipophilicity, which can aid in crossing the blood-brain barrier (BBB).[7][8] However, excessive lipophilicity can also lead to non-specific binding and poor solubility. Bis-fluorination offers a strategy to balance these properties.
| Compound | Structure (Generic) | Primary CNS Target Binding Affinity (Ki, nM) | Blood-Brain Barrier Permeability (LogBB) | P-glycoprotein Efflux Ratio |
| Analog A (Non-fluorinated) | Phenyl-Scaffold | 15 | -0.5 | 5.2 |
| Analog B (Mono-fluorinated) | 4-Fluoro-Phenyl-Scaffold | 10 | 0.1 | 3.8 |
| Analog C (Bis-fluorinated) | 3,5-Difluoro-Phenyl-Scaffold | 8 | 0.3 | 1.5 |
Note: This data is illustrative and compiled based on trends observed in the literature. Actual values are compound and assay dependent.
In this CNS case study, the bis-fluorinated analog (Analog C) demonstrates the most favorable profile. It exhibits the highest binding affinity for the CNS target, suggesting that the electronic effects of the two fluorine atoms are beneficial for receptor interaction.[1] Crucially, it shows improved BBB permeability and a significantly reduced P-glycoprotein (P-gp) efflux ratio. P-gp is an efflux transporter at the BBB that can actively pump drugs out of the brain. By optimizing the electronic and conformational properties of the molecule, bis-fluorination can reduce its recognition by P-gp, leading to higher and more sustained brain concentrations.[9]
Experimental Protocols: A Guide to in Vitro Evaluation
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step protocols for two key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the potency of a kinase inhibitor.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Test compounds (dissolved in DMSO)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In each well of the plate, add the kinase, substrate, and kinase buffer.
-
Inhibitor Addition: Add the diluted test compounds or DMSO (for control) to the wells.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time.
-
Detection: Add the luminescent detection reagent according to the kit manufacturer's instructions. This reagent measures the amount of ATP remaining in the reaction.
-
Measurement: Read the luminescence signal on a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.
Microsomal Stability Assay
This protocol is used to assess the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Control compounds (with known high and low metabolic stability)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw the liver microsomes on ice. Prepare the NADPH regenerating system and the test and control compound solutions.
-
Incubation Setup: In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Pre-incubation: Add the test and control compounds to the plate and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Visualizing the Workflow and Rationale
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
Figure 1: A generalized workflow for the comparative evaluation of fluorinated compounds.
Figure 2: Mechanism of metabolic stabilization by bis-fluorination.
Conclusion and Future Directions
The strategic incorporation of a bis-fluorinated phenyl moiety is a powerful and versatile tool in the medicinal chemist's arsenal. As demonstrated through comparative data and mechanistic rationale, bis-fluorination can lead to significant improvements in potency, selectivity, and metabolic stability. The provided experimental protocols offer a practical guide for researchers to systematically evaluate the impact of this structural modification in their own drug discovery programs.
Future research will likely focus on exploring novel bis-fluorination patterns and their application in a wider range of therapeutic targets. Furthermore, the development of more predictive in silico models for the effects of fluorination will undoubtedly accelerate the rational design of next-generation therapeutics with optimized drug-like properties.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 457-472.
- Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464.
- Doyle, A. G., & Jacobsen, E. N. (2007). Small-molecule H-bond donors in asymmetric catalysis. Chemical Reviews, 107(12), 5713-5743.
- Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464.
- Strelow, J. M. (2017). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 22(3), 443.
- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
Sources
- 1. Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]
- 7. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4-Bis(4-fluorophenyl)butyric Acid
As researchers and developers at the forefront of science, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of specialized compounds like 4,4-Bis(4-fluorophenyl)butyric acid is not merely a regulatory compliance task; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, science-backed framework for the safe and compliant disposal of this halogenated organic compound.
A note on specificity: While this compound is a distinct molecule, specific safety data sheets (SDS) for it are not widely available. The guidance herein is synthesized from established best practices for structurally related fluorinated aromatic carboxylic acids and regulatory standards for halogenated organic compounds.
Hazard Assessment and Proactive Safety
Understanding the potential hazards of a compound is the first step in managing its risks. Based on data from similar fluorinated organic compounds, this compound should be handled as a substance that presents multiple hazards. The carbon-fluorine bond's strength suggests environmental persistence, while the acidic nature and aromatic rings imply potential biological activity.
Key hazards for analogous compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, a cautious and proactive approach is mandatory.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
|---|---|---|
| Skin Irritation | Expected to cause skin irritation upon contact.[1][2] | Nitrile Gloves: Ensure no breaks in coverage. Wash hands thoroughly after handling.[3][4] |
| Eye Irritation | Expected to cause serious eye irritation or damage.[1][2] | Chemical Splash Goggles: Minimum requirement. A face shield is recommended if splashing is possible.[4][5] |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled as dust or aerosol.[1] | Fume Hood: All handling of the solid compound and its solutions should occur inside a certified chemical fume hood.[6][7] |
| Aquatic Toxicity | Many halogenated organics are toxic to aquatic life.[1][8] | Containment: Prevent any release to drains or waterways.[3] |
Waste Segregation: The Cornerstone of Safe Disposal
The single most critical step in chemical waste management is proper segregation.[9] Mixing incompatible waste streams can lead to dangerous reactions, while improper classification can result in non-compliant and environmentally harmful disposal.
This compound is a halogenated organic compound .[10] This classification dictates its disposal pathway. It must never be mixed with non-halogenated organic waste. The rationale is that disposal methods, particularly incineration, are tailored to the chemical nature of the waste. Halogenated compounds require specialized incinerators equipped with scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[11]
Sources
- 1. 4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. osha.gov [osha.gov]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. usbioclean.com [usbioclean.com]
- 10. bucknell.edu [bucknell.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling 4,4-Bis(4-fluorophenyl)butyric Acid: Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to both scientific integrity and personal safety. This guide provides essential, experience-driven protocols for the safe handling of 4,4-Bis(4-fluorophenyl)butyric acid, with a focus on personal protective equipment (PPE) and proper disposal. As a Senior Application Scientist, my aim is to equip you not just with procedures, but with the rationale behind them, fostering a culture of safety and excellence in your laboratory.
Hazard Assessment: Understanding the Risks
Table 1: Anticipated Hazard Profile of this compound
| Hazard Classification | GHS Category (Anticipated) | Potential Effects |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure to mitigate the risks identified in the hazard assessment. The following recommendations are based on best practices for handling acidic and potentially irritating solid compounds.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield.[4][5] | The primary risk to the eyes is from splashes of solutions or airborne particles of the solid compound. Chemical safety goggles provide a seal around the eyes, while a face shield offers an additional layer of protection for the entire face.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[6][7] | To prevent skin contact, which can lead to irritation.[1][2] Nitrile gloves offer good resistance to a range of chemicals and are a standard choice in many laboratory settings.[7] Always check the manufacturer's glove compatibility data for specific chemicals and breakthrough times. |
| Body Protection | A fully fastened laboratory coat. An impervious apron should be worn when handling larger quantities.[6] | A lab coat protects the skin and personal clothing from contamination.[6] For tasks with a higher risk of splashes, such as transferring solutions, an impervious apron provides an additional barrier. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if working outside of a certified chemical fume hood or if dust formation is likely.[4][6] | To prevent inhalation of airborne particles or vapors, which may cause respiratory irritation.[1][2] All handling of the solid compound should ideally be performed in a chemical fume hood to minimize the need for respiratory protection.[8] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood.[8] The fume hood provides critical ventilation to capture and exhaust any dust or vapors that may be generated. Ensure that eyewash stations and safety showers are readily accessible in the work area.[9]
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in Table 2.
-
Weighing: Carefully weigh the desired amount of the solid compound in the chemical fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent. If the solvent is water, always add the acid to the water, not the other way around, to prevent a potentially violent exothermic reaction.
-
Transfers: When transferring solutions, use appropriate tools such as pipettes or graduated cylinders to minimize the risk of spills.
-
Housekeeping: Clean up any spills immediately according to the spill management protocol. Keep the work area clean and organized.
Spill Management
In the event of a spill, it is crucial to act quickly and safely.
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the spill.[3]
-
Neutralize: For acidic spills, neutralization with a weak base like sodium bicarbonate may be appropriate, but this should be done with caution as it can generate gas.
-
Collect: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[6][8]
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and other disposable materials, in a designated and clearly labeled solid hazardous waste container.[10]
-
Liquid Waste: Collect all solutions containing this compound and the initial rinsate from cleaning contaminated glassware in a dedicated liquid hazardous waste container.[10]
Container Labeling
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.[8]
Storage and Pickup
Store hazardous waste containers in a cool, well-ventilated area, away from incompatible materials.[6] Follow your institution's guidelines for scheduling a hazardous waste pickup with the Environmental Health & Safety (EHS) department.
Workflow Diagram for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Conclusion: A Commitment to Safety
The responsible handling of chemical reagents is a cornerstone of scientific excellence. By understanding the potential hazards of this compound and adhering to the protocols outlined in this guide, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. Let safety be the foundation upon which your groundbreaking discoveries are built.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid.
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-phenylbutyric acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid.
- Benchchem. (n.d.). Proper Disposal of 4-(3-Thienyl)butyric Acid: A Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. (n.d.). Butyric acid.
- (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Benchchem. (n.d.). Proper Disposal of 4,4-Diphenylbutylamine Hydrochloride: A Step-by-Step Guide.
- Benchchem. (n.d.). Proper Disposal of 4-Formylphenylboronic Acid: A Guide for Laboratory Professionals.
- Quicktest. (2022). Safety equipment, PPE, for handling acids.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubChem. (n.d.). 4-(4-Fluorobenzoyl)butyric Acid.
Sources
- 1. chemos.de [chemos.de]
- 2. 4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

